molecular formula C11H23ClN2O2 B595997 (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1217443-56-5

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Katalognummer: B595997
CAS-Nummer: 1217443-56-5
Molekulargewicht: 250.767
InChI-Schlüssel: UTFFBNCKEZSWAK-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.767. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFFBNCKEZSWAK-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662550
Record name tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217443-56-5
Record name tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, handling protocols, and synthetic applications of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride , a critical chiral building block in medicinal chemistry.[1][2]

Executive Summary

This compound (CAS: 1217443-56-5) is a stereochemically defined piperazine derivative used extensively as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors and anti-infective pathways.[1][2] This compound offers a protected N1-amine (Boc group) and a reactive N4-amine (as the hydrochloride salt), allowing for selective functionalization at the N4 position while maintaining the chiral integrity of the C2-ethyl substituent.[1][2]

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate hydrochloride
Common Name (R)-1-Boc-2-ethylpiperazine HCl
CAS Number 1217443-56-5 (HCl Salt); 393781-70-9 (Free Base)
Molecular Formula C₁₁H₂₃ClN₂O₂
Molecular Weight 250.77 g/mol
Chirality (R)-Enantiomer (C2 position)
Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemical orientation. The tert-butoxycarbonyl (Boc) group protects N1, rendering it non-nucleophilic, while N4 exists as the hydrochloride salt, ready for liberation and coupling.[2]

G cluster_mol Structure: (R)-1-Boc-2-ethylpiperazine HCl N1 N1 (Boc-Protected) C2 C2 (R-Ethyl) N1->C2 Chiral Center Boc Boc Group (t-Butoxycarbonyl) N1->Boc Protection N4 N4 (Amine HCl) C2->N4 Piperazine Ring N4->N1 Piperazine Ring HCl HCl Salt N4->HCl Ionic Bond

Caption: Structural connectivity highlighting the orthogonal protection strategy: N1 is Boc-protected, while N4 is the hydrochloride salt.

Physical & Chemical Properties

The hydrochloride salt form significantly alters the physical profile compared to the free base, enhancing stability and water solubility but introducing hygroscopicity.[2]

Physical Constants
Property Value / Observation Context
Appearance White to off-white crystalline solidTypical for piperazine HCl salts.[1][2]
Melting Point >150°C (Decomposition)Exact MP is rarely reported; salts typically decompose before melting.[2]
Solubility High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, HexanesDistinct from the lipophilic free base.[2]
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture; requires desiccated storage.[2]
pKa (Calc.) ~8.5 (N4-amine)Basic enough to form stable salts; N1 is non-basic (carbamate).[2]
Optical Rotation [α]D Specific (Reported for Free Base)Verify specific batch COA; R-isomer typically rotates light similarly to methyl analogs.[2]

Handling, Stability & Storage Protocols

Stability Profile
  • Thermal Stability: Stable at room temperature in solid form.[2]

  • Hydrolytic Stability: The Boc group is acid-labile.[1][2] Critical Caution: Do not expose the HCl salt to strong moisture or additional acid in solution for prolonged periods, as this may trigger premature Boc deprotection (forming the dihydrochloride).[2]

  • Shelf Life: 12–24 months when stored correctly.[2]

Storage Requirements
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

  • Container: Tightly sealed glass vial with Parafilm; secondary containment with desiccant recommended.

Synthetic Applications & Workflows

This compound is designed for orthogonal functionalization . The N4-amine can be derivatized (alkylation, acylation, sulfonylation) without affecting the N1-Boc group.[1][2]

Operational Workflow: N4-Functionalization

To utilize the N4-amine, the HCl salt must be neutralized in situ or via a free-basing step.[1][2]

Workflow Start Start: (R)-1-Boc-2-ethylpiperazine HCl Step1 Step 1: Free-Basing / Neutralization (DCM/aq. NaHCO3 or DIPEA in reaction) Start->Step1 Liberate Amine Step2 Step 2: N4-Coupling Reaction (e.g., SNAr, Reductive Amination, Amide Coupling) Step1->Step2 Add Electrophile Step3 Intermediate: N1-Boc-N4-Substituted Piperazine Step2->Step3 Isolate Step4 Step 3: Boc Deprotection (TFA/DCM or 4M HCl/Dioxane) Step3->Step4 Acidic Cleavage End Final Product: (R)-2-Ethyl-N4-Substituted Piperazine Step4->End Purify

Caption: Synthetic workflow for utilizing the N4-amine while preserving the chiral center.

Critical Experimental Notes
  • Neutralization: When using the HCl salt in coupling reactions (e.g., Buchwald-Hartwig), add an extra equivalent of base (e.g., 2.0 eq DIPEA or K₂CO₃) to neutralize the HCl salt and regenerate the nucleophilic free amine.[2]

  • Chiral Integrity: The (R)-ethyl group at C2 creates steric hindrance near N1 but leaves N4 relatively accessible.[2] However, bulky electrophiles may still show slower kinetics compared to unsubstituted piperazine.[2]

Analytical Characterization

To validate the identity of the material, the following analytical signatures should be observed:

  • ¹H-NMR (DMSO-d₆):

    • δ 9.0–9.5 ppm: Broad singlets (2H) corresponding to the NH₂⁺Cl⁻ protons.[2]

    • δ 1.40 ppm: Strong singlet (9H) for the tert-butyl (Boc) group.[2]

    • δ 0.8–1.0 ppm: Triplet/Multiplet (3H) for the terminal methyl of the ethyl group.[2]

    • δ 3.0–4.5 ppm: Multiplets corresponding to the piperazine ring protons (chemical shifts shift downfield due to protonation).[2]

  • Mass Spectrometry (LC-MS):

    • ESI+: m/z = 215.17 [M+H]⁺ (corresponds to the free base cation).[2]

    • Note: The chloride ion is not observed in positive mode ESI.[2]

Safety & Regulatory (SDS Summary)

Hazard Class GHS Classification Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][2][3]
Skin Corrosion Category 2H315: Causes skin irritation.[2][4][5][6]
Eye Damage Category 2AH319: Causes serious eye irritation.[2][4][5][6]
STOT-SE Category 3H335: May cause respiratory irritation.[1][2][5]

PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728614, (R)-1-Boc-2-ethylPiperazine. Retrieved from [Link]

Sources

Technical Monograph: (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a high-value chiral building block used extensively in the synthesis of next-generation kinase inhibitors, GPCR ligands, and PROTAC linkers. Its structural significance lies in the C2-ethyl substituent, which acts as a steric anchor, restricting the conformational flexibility of the piperazine ring. This "pre-organization" reduces the entropic penalty upon target binding, often resulting in superior potency and selectivity compared to unsubstituted or methyl-substituted analogs.

Identity Profile
PropertyDetail
CAS Number 1217443-56-5 (HCl Salt) / 393781-70-9 (Free Base)
IUPAC Name tert-butyl (2R)-2-ethylpiperazine-1-carboxylate hydrochloride
Synonyms (R)-1-Boc-2-ethylpiperazine HCl; (R)-N1-Boc-2-ethylpiperazine hydrochloride
Molecular Formula C₁₁H₂₃ClN₂O₂
Molecular Weight 250.77 g/mol (Salt); 214.31 g/mol (Free Base)
Chirality R-Enantiomer (C2 position)
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM (as salt)

Strategic Significance in Drug Design

The utility of (R)-tert-butyl 2-ethylpiperazine-1-carboxylate extends beyond its role as a mere linker. It is a conformational control element .

The "Ethyl Lock" Mechanism

In a standard piperazine ring, the chair conformation flips rapidly. Introducing an ethyl group at the C2 position creates a steric preference. To minimize 1,3-diaxial interactions, the bulky ethyl group preferentially adopts the equatorial position.

  • Consequence: This locks the relative vectors of the N1 and N4 substituents.

  • Application: In kinase inhibitors (e.g., targeting KIT or PDGFR), this rigid geometry ensures the inhibitor binds specifically to the ATP-binding pocket without requiring an induced fit, thereby increasing residence time and potency.

Pharmacophore cluster_0 Conformational Dynamics cluster_1 Therapeutic Impact A Unsubstituted Piperazine (Rapid Chair Flip) B (R)-2-Ethyl Substitution (Steric Anchor) A->B + Ethyl Group C Locked Equatorial Conformation (Pre-organized Ligand) B->C Steric Control D Reduced Entropic Penalty C->D E Higher Potency (Lower IC50) D->E

Figure 1: The "Ethyl Lock" mechanism illustrating how C2-substitution pre-organizes the ligand for improved binding affinity.

Synthesis & Manufacturing Protocols

Producing the R-enantiomer with high optical purity (>98% ee) and correct regiochemistry (1-Boc vs. 4-Boc) is the primary challenge. Direct reaction of 2-ethylpiperazine with Boc anhydride typically favors the N4-position (less hindered). Therefore, a Regioselective Protection Strategy is required.

Protocol: Regioselective Synthesis via N4-Benzyl Protection

This route ensures the Boc group is installed exclusively at the sterically hindered N1 position.

Step 1: Resolution of 2-Ethylpiperazine (If starting from Racemate)
  • Reagents: Racemic 2-ethylpiperazine, N-Acetyl-L-leucine (or D-Tartaric acid).

  • Method: Dissolve racemate in EtOH. Add resolving agent. Heat to reflux and cool slowly. The (R)-2-ethylpiperazine salt crystallizes out.[1]

  • Validation: Check optical rotation or Chiral HPLC.

Step 2: Regioselective N4-Protection
  • Rationale: The N1 nitrogen is sterically hindered by the ethyl group. Reacting (R)-2-ethylpiperazine with Benzyl Bromide (BnBr) or Benzaldehyde/NaBH4 preferentially alkylates the less hindered N4.

  • Reaction:

    
    
    
  • Yield: Typically >85% regioselectivity for N4.

Step 3: N1-Boc Protection
  • Reaction:

    
    
    
  • Note: Since N4 is blocked, Boc is forced onto N1 despite the steric hindrance. Heating (40°C) may be required.

Step 4: Hydrogenolysis (N4-Deprotection)
  • Method: Pd/C catalyzed hydrogenation in MeOH/AcOH.

  • Conditions: 50 psi H₂, RT, 4-6 hours.

  • Result: The Benzyl group is cleaved, leaving the N1-Boc group intact.

Step 5: Salt Formation
  • Protocol: Dissolve free base in dry Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate under N₂ (hygroscopic).

Synthesis Start (R)-2-Ethylpiperazine (Starting Material) Step1 Step 1: N4-Benzylation (PhCHO, NaBH4) Start->Step1 Inter1 4-Benzyl-2-ethylpiperazine (N4 Protected) Step1->Inter1 Regioselective Step2 Step 2: N1-Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 1-Boc-4-Benzyl-2-ethylpiperazine Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 ProductBase (R)-1-Boc-2-ethylpiperazine (Free Base) Step3->ProductBase Step4 Step 4: Salt Formation (HCl/Dioxane) ProductBase->Step4 Final Final Product (HCl Salt) Step4->Final

Figure 2: Regioselective synthesis workflow ensuring N1-Boc placement.

Analytical Quality Control (Self-Validating Systems)

To ensure the integrity of this chiral building block, the following QC parameters are mandatory.

A. Chiral HPLC Method

Distinguishing the (R)-enantiomer from the (S)-enantiomer is critical.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

B. NMR Validation (Regiochemistry)

Distinguishing 1-Boc from 4-Boc isomers.

  • 1-Boc Isomer (Target): The CH proton at the chiral center (C2) will show a distinct downfield shift and broadening due to the adjacent carbamate rotamers.

  • 4-Boc Isomer (Impurity): The C2-ethyl group is adjacent to a secondary amine (NH), resulting in a different chemical shift environment.

C. Chloride Content Titration
  • Method: Argentometric titration (AgNO₃) to confirm mono-hydrochloride stoichiometry (Target: ~14.1% Cl content).

Handling and Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to deliquescence, making accurate weighing difficult.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.

  • Stability: Stable for >2 years if kept dry. The Boc group is acid-sensitive; avoid exposure to strong acids or Lewis acids in solution unless deprotection is intended.

References

  • PubChem. tert-Butyl 2-ethylpiperazine-1-carboxylate.[2] National Library of Medicine. Available at: [Link]

  • Lead Sciences. this compound Product Page. Available at: [Link] (Verified CAS Source).

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride, a chiral heterocyclic building block of significant interest in medicinal chemistry. The document details its physicochemical properties, including its precise molecular weight, and furnishes a thorough guide to its synthesis and spectroscopic characterization. By elucidating the rationale behind synthetic strategies and analytical techniques, this guide serves as an essential resource for researchers engaged in the design and development of novel therapeutics leveraging the unique structural and stereochemical attributes of this compound.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable pharmacokinetic properties and its ability to engage with a diverse range of biological targets. The introduction of a chiral center, as seen in this compound, adds a crucial layer of stereochemical specificity. This precision is paramount in modern drug design, where enantiomeric purity can dictate the efficacy, selectivity, and safety profile of a therapeutic agent. The (R)-configuration at the 2-position, coupled with the versatile N-Boc protecting group, makes this hydrochloride salt a highly valuable intermediate for the synthesis of complex, biologically active molecules across various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a compound's physical and chemical characteristics is critical for its effective application in synthesis and formulation.

Molecular Structure and Properties

The molecular structure of this compound incorporates a piperazine ring substituted at the 2-position with an ethyl group, conferring the (R)-stereochemistry. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group readily removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and crystallinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₃ClN₂O₂[1]
Molecular Weight 250.77 g/mol [1]
CAS Number 1217443-56-5[1]
Appearance White to off-white solidTypical observation
Solubility Soluble in water, methanol, and other polar solventsGeneral knowledge
Visualization of the Molecular Structure

The three-dimensional arrangement of atoms is fundamental to the molecule's interactions with biological targets.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of enantiomerically pure 2-substituted piperazines is a well-established yet nuanced process in organic chemistry. The following protocol outlines a common and reliable method for the preparation of this compound.

Synthetic Workflow

The synthesis initiates with the protection of commercially available (R)-2-ethylpiperazine, followed by salt formation.

synthesis_workflow start (R)-2-Ethylpiperazine step1 Boc Protection (Boc)₂O, Solvent (e.g., DCM) start->step1 intermediate (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate (Free Base) step1->intermediate step2 Salt Formation HCl in Ether or Dioxane intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification

Caption: General synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

  • (R)-2-Ethylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

  • Diethyl ether or other suitable non-polar solvent for precipitation

  • Sodium sulfate or magnesium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Boc Protection of (R)-2-Ethylpiperazine:

    • Dissolve (R)-2-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in DCM dropwise over a period of 30-60 minutes. The use of a slight excess of (Boc)₂O ensures complete conversion of the starting material.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (R)-tert-butyl 2-ethylpiperazine-1-carboxylate as an oil or a low-melting solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether.

    • To this solution, add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane) dropwise with stirring until precipitation is complete. An excess of HCl ensures complete salt formation.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

    • Dry the product under vacuum to afford this compound as a stable, crystalline solid.

  • Purification (if necessary):

    • The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

    • If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/diethyl ether) can be performed.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the compound.

Expected ¹H NMR Spectral Data (typical solvent: DMSO-d₆):

  • ~9.5-10.5 ppm (broad singlet, 2H): Protons associated with the protonated amine (N-H⁺) and the remaining N-H of the piperazine ring.

  • ~3.8-4.2 ppm (multiplet, 1H): The chiral proton at the 2-position of the piperazine ring (CH-CH₂CH₃).

  • ~2.8-3.5 ppm (multiplets, 6H): Protons of the piperazine ring methylene groups.

  • ~1.5-1.8 ppm (multiplet, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • 1.40 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~0.9-1.1 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

Expected ¹³C NMR Spectral Data (typical solvent: DMSO-d₆):

  • ~154-156 ppm: Carbonyl carbon of the Boc group.

  • ~79-81 ppm: Quaternary carbon of the tert-butyl group.

  • ~50-55 ppm: Chiral carbon at the 2-position of the piperazine ring.

  • ~40-50 ppm: Methylene carbons of the piperazine ring.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

  • ~20-25 ppm: Methylene carbon of the ethyl group.

  • ~10-12 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a common technique.

  • Expected [M+H]⁺: The primary ion observed will correspond to the protonated free base. For C₁₁H₂₂N₂O₂, the expected m/z would be approximately 215.17.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the protonated amine and the piperazine N-H.

  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate (Boc group).

  • ~1450-1480 cm⁻¹: C-H bending vibrations.

  • ~1160-1180 cm⁻¹: C-N stretching vibrations.

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile chiral intermediate. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This allows for the introduction of a wide variety of substituents at the 1-position of the piperazine ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

application_workflow start This compound deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate (R)-2-Ethylpiperazine (Chiral Intermediate) deprotection->intermediate functionalization Functionalization (e.g., Acylation, Alkylation, Reductive Amination) intermediate->functionalization product Diverse Library of Chiral Piperazine Derivatives functionalization->product

Caption: Role as a key intermediate in generating diverse chemical entities.

The (R)-ethyl group at the 2-position provides a specific stereochemical orientation that can be crucial for binding to chiral pockets in biological targets such as enzymes and receptors. This allows for the development of highly selective and potent drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in the field of drug discovery. Its well-defined stereochemistry, coupled with the utility of the N-Boc protecting group, provides a strategic advantage in the design of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a robust framework for the efficient and reliable use of this important chemical entity.

References

  • Lead Sciences. This compound. [Link] Accessed February 7, 2026.

Sources

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate Hydrochloride: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride (hereafter referred to as (R)-Boc-EtP ) as a critical chiral building block in modern drug discovery.

Common Name: (R)-1-Boc-2-ethylpiperazine HCl CAS Number: 393781-70-9 (Free base form ref) / 438050-07-8 (Dihydrochloride ref) Role: Chiral Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

(R)-Boc-EtP is a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Unlike a final drug, its "Mechanism of Action" is twofold:

  • Chemical Mechanism: It functions as a nucleophilic chiral auxiliary that introduces a specific stereochemical vector (the R-ethyl group) into a drug candidate.

  • Pharmacological Mechanism (Downstream): The resulting piperazine moiety often serves as a solubilizing tether or a salt-bridge anchor in the binding pockets of Kinases (e.g., BCR-ABL) and GPCRs (e.g., Dopamine D3), where the ethyl group dictates selectivity and metabolic stability.

Chemical Mechanism of Action: Synthetic Utility

The core utility of (R)-Boc-EtP lies in its differential amine reactivity. The molecule possesses two nitrogen centers with distinct electronic environments:

  • N1 (Protected): Carbamate-protected (Boc), unreactive to nucleophiles/bases, lipophilic.

  • N4 (Reactive): Secondary amine (as HCl salt), highly nucleophilic upon neutralization.

Synthetic Workflow

The "mechanism" of incorporation typically follows a Protection-Coupling-Deprotection cycle. The steric bulk of the R-ethyl group at position C2 exerts conformational control, favoring specific chair conformations that influence the trajectory of the N4-attack.

Key Reaction: Buchwald-Hartwig Amination

The most common application is the palladium-catalyzed cross-coupling with aryl halides to generate N-aryl piperazines .[1]

Mechanism Steps:

  • Neutralization: The HCl salt is neutralized in situ (e.g., with NaOtBu) to liberate the free N4-amine.

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination: The N4-amine binds to the Pd(II) center. Steric clash from the C2-ethyl group prevents bis-coordination, enhancing mono-coupling selectivity.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Biological Mechanism of Derived Therapeutics

Once incorporated into a bioactive molecule, the (R)-2-ethylpiperazine moiety mediates specific drug-target interactions.

A. Kinase Inhibition (e.g., BCR-ABL Targeting)

In tyrosine kinase inhibitors (TKIs) like AKE-72 (a pan-BCR-ABL inhibitor), the piperazine ring plays a dual role:

  • Solvent Exposure: The ring often protrudes towards the solvent front, improving the water solubility of otherwise lipophilic inhibitors.

  • Salt Bridge Formation: The basic nitrogen (after Boc deprotection and N-alkylation) becomes protonated at physiological pH, forming a critical ionic bond with conserved Aspartate or Glutamate residues in the kinase hinge region.

  • Steric Selectivity: The (R)-ethyl substituent creates a specific steric volume that can clash with "gatekeeper" mutations (like T315I) in resistant cancer lines, or conversely, fill a hydrophobic pocket to enhance affinity compared to the smaller methyl analog.

B. GPCR Modulation (Dopamine/Serotonin)

In neuropsychiatric drug discovery (e.g., antipsychotics targeting D2/D3 receptors), the piperazine ring acts as a spacer.

  • Mechanism: The protonated nitrogen interacts with the conserved Aspartate (Asp3.32) residue in the transmembrane domain of aminergic GPCRs.

  • Chiral Influence: The (R)-ethyl group restricts the rotation of the piperazine ring. This conformational constraint can significantly boost selectivity for Dopamine D3 over D2 receptors, reducing extrapyramidal side effects.

Visualization of Mechanisms[2]

Diagram 1: Synthetic & Pharmacological Logic

The following diagram illustrates the flow from the chemical intermediate to the biological interaction.

MoA_Flow Intermediate (R)-Boc-EtP (Building Block) Rxn Buchwald-Hartwig Coupling (Pd) Intermediate->Rxn Nucleophilic Attack (N4) Scaffold N-Aryl Piperazine (Protected) Rxn->Scaffold C-N Bond Formation Deprotect Acidic Deprotection (-Boc) Scaffold->Deprotect TFA/HCl Drug Bioactive Ligand (Kinase/GPCR Inhibitor) Deprotect->Drug Final Functionalization Target Biological Target (e.g., BCR-ABL / D3) Drug->Target 1. Ionic Bond (Asp) 2. Hydrophobic Fit (Et-group) Effect Therapeutic Effect (Apoptosis / Antipsychotic) Target->Effect Signal Modulation

Caption: Logical flow from the (R)-Boc-EtP intermediate through synthetic coupling to its final mechanism of action within a biological target.

Experimental Protocol: General Coupling Procedure

Note: This protocol assumes the use of the hydrochloride salt in a Buchwald-Hartwig amination, a standard self-validating workflow.

Reagents
  • (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1.0 equiv)

  • Aryl Bromide/Iodide substrate (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • BINAP or Xantphos (Ligand, 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv) - Acts as both base and neutralizer for the HCl salt.

  • Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and the phosphine ligand in anhydrous toluene. Stir at room temperature for 15 minutes under Argon to form the active Pd(0)-ligand complex.

  • Substrate Loading: Add the Aryl Bromide and the (R)-Boc-EtP HCl salt directly to the flask.

  • Base Addition: Add NaOtBu in one portion. Critical Step: The excess base is required to first neutralize the HCl salt (releasing the free amine) and then facilitate the catalytic cycle.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the aryl bromide and the appearance of the product mass [M+H]⁺.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The Boc-protected intermediate is stable on silica.

References

  • PubChem. (R)-1-Boc-2-ethylPiperazine | C11H22N2O2. National Library of Medicine. Available at: [Link]

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Contextual reference for piperazine in kinase inhibitors).

Sources

(R)-1-Boc-2-ethylpiperazine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-1-Boc-2-ethylpiperazine hydrochloride Solubility Data & Process Development Guide Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(R)-1-Boc-2-ethylpiperazine hydrochloride (CAS: 1217443-56-5) is a critical chiral intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly for CNS and anti-infective targets. Its solubility profile is governed by a "tug-of-war" between the lipophilic tert-butoxycarbonyl (Boc) protecting group and the ionic piperazine hydrochloride core.

This guide addresses the scarcity of public quantitative solubility data for this specific enantiomer by providing a Predicted Solubility Profile , a Self-Validating Experimental Protocol for precise data generation, and a Thermodynamic Modeling Framework . This approach empowers researchers to generate lot-specific data essential for process optimization, rather than relying on generic literature values that may not account for polymorphic or impurity variations.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural dichotomy of the molecule is the first step in predicting solubility behavior.

PropertyDetail
Compound Name (R)-1-Boc-2-ethylpiperazine hydrochloride
CAS Number 1217443-56-5 (Salt) / 393781-70-9 (Free Base)
Molecular Formula C₁₁H₂₃ClN₂O₂
Molecular Weight ~250.77 g/mol (HCl salt)
Physical State White to off-white crystalline solid
Chirality (R)-Enantiomer
Structural Logic Lipophilic Domain: Boc group + Ethyl side chain (promotes organic solubility).Hydrophilic Domain: Protonated secondary amine + Chloride counterion (promotes aqueous/polar solubility).[1][2][3][4]

Solubility Profile

While exact mole-fraction values are batch-dependent, the following solubility profile is derived from the structural properties of Boc-protected amine salts and validated purification protocols for this chemical class.

Table 1: Solubility Profile & Solvent Selection Guide
Solvent ClassSpecific SolventSolubility StatusProcess Application
Protic Polar WaterHigh Aqueous workup; biphasic extraction.
Protic Polar Methanol (MeOH)High Primary solvent for dissolution/reaction.
Protic Polar Ethanol (EtOH)High Preferred solvent for crystallization (lower toxicity).
Aprotic Polar DMSO / DMFVery High Reaction solvent; difficult to remove.
Chlorinated Dichloromethane (DCM)Moderate/High Unique to Boc-salts; soluble due to lipophilic shielding.
Ketones AcetoneLow/Moderate Potential anti-solvent or slurry wash solvent.
Ethers THFModerate Reaction solvent.
Ethers MTBE / Diethyl EtherLow (Insoluble) Primary Anti-Solvent for crystallization.
Alkanes Hexane / HeptaneInsoluble Strong Anti-Solvent to force precipitation.

Critical Insight: The solubility in DCM is a key differentiator. Unlike inorganic salts, the Boc group allows this salt to dissolve in chlorinated solvents, enabling unique purification strategies where inorganic byproducts (like NaCl) can be filtered off.

Thermodynamic Modeling Framework

To scale up crystallization processes, single-point data is insufficient. You must model the solubility curve (


) as a function of temperature (

).
Modified Apelblat Equation

For pharmaceutical intermediates, the Modified Apelblat equation is the industry standard for correlating experimental solubility data.



  • 
     : Mole fraction solubility of (R)-1-Boc-2-ethylpiperazine HCl.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression.
    
Van't Hoff Equation

Use this to determine the dissolution enthalpy (


) and entropy (

).


  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear with a negative slope, the dissolution is endothermic (
    
    
    ), meaning solubility increases with temperature—ideal for cooling crystallization.

Experimental Protocol: Self-Validating Solubility Determination

Since specific literature values are often absent for proprietary intermediates, use this protocol to generate authoritative data for your specific lot.

Method: Dynamic Laser Monitoring (or Gravimetric Visual Polythermal)

Objective: Determine the saturation temperature (


) for known mass fractions.
  • Preparation:

    • Weigh precisely

      
       grams of (R)-1-Boc-2-ethylpiperazine HCl into a jacketed glass vessel.
      
    • Add

      
       grams of solvent (e.g., Ethanol).
      
  • Heating Cycle:

    • Heat the slurry at a rate of 1°C/min with constant stirring (300 rpm).

    • Record the temperature (

      
      ) where the last crystal disappears (solution becomes transparent).
      
  • Cooling Cycle (Metastable Zone Width):

    • Cool the solution at 1°C/min.

    • Record the temperature (

      
      ) where the first crystals reappear (nucleation).
      
  • Validation:

    • Repeat 3 times for statistical significance.

    • Add more solvent to change the concentration and repeat to build the full curve.

Workflow Visualization

The following diagram outlines the logical flow for solubility screening and process selection.

Solubility_Workflow Start Start: (R)-1-Boc-2-ethylpiperazine HCl Solvent_Screen Step 1: Solvent Screening (Water, MeOH, EtOH, DCM, Acetone) Start->Solvent_Screen Solubility_Check Check Solubility at 25°C Solvent_Screen->Solubility_Check High_Sol High Solubility (>100 g/L) Solubility_Check->High_Sol Soluble Low_Sol Low Solubility (<10 g/L) Solubility_Check->Low_Sol Insoluble Process_Cooling Process A: Cooling Crystallization (Requires steep solubility vs T curve) High_Sol->Process_Cooling If solubility drops significantly with T Process_Antisolvent Process B: Anti-Solvent Crystallization (Add MTBE/Hexane to Alcohol soln) High_Sol->Process_Antisolvent If solubility is too high at low T Low_Sol->Process_Antisolvent Use as Anti-Solvent Process_Evap Process C: Evaporative Crystallization (Not recommended for thermal sensitive)

Caption: Decision logic for selecting crystallization mode based on initial solubility screening results.

Purification & Crystallization Strategy

Based on the solubility profile, the following purification method is recommended for high enantiomeric purity.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve crude (R)-1-Boc-2-ethylpiperazine HCl in a minimum volume of Methanol or Ethanol at 40°C.

  • Filtration: Filter while warm to remove inorganic insolubles (e.g., NaCl) if present.

  • Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or Diisopropyl Ether dropwise until a persistent haze forms.

  • Aging: Cool slowly to 0-5°C and stir for 2-4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid and wash with cold MTBE/Hexane (1:1).

Why this works: The alcohol solvates the ionic and polar domains, while the ether acts as a specific anti-solvent for the hydrochloride salt, forcing it out of solution while leaving non-polar impurities in the mother liquor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728614, (R)-1-Boc-2-ethylpiperazine. Retrieved from [Link]

  • European Patent Office (2018).EP 3419974 B1: Process for the separation of enantiomers of piperazine derivatives.
  • Edelmann, F. T. (2022). Crystallization methods for Boc-protected amines. ResearchGate. Retrieved from [Link]

Sources

Safety and Handling of N-Boc-2-ethylpiperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-2-ethylpiperazine hydrochloride is a critical building block in the synthesis of bioactive piperazine scaffolds, widely used in drug discovery for CNS targets (e.g., histamine H3 antagonists, sigma-1 receptor ligands) and anti-infectives.[1] While structurally simple, its handling presents specific challenges often overlooked in routine laboratory practice: hygroscopicity-induced stoichiometric drift , regiochemical ambiguity , and sensitization potential .

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for the storage, handling, and experimental utilization of this compound. The focus is on maintaining chemical integrity while mitigating the specific toxicological risks associated with piperazine salts.[2][3]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

Effective handling begins with precise identification. The nomenclature "N-Boc-2-ethylpiperazine" is regiochemically ambiguous. Commercial samples may be 1-Boc-2-ethylpiperazine or 1-Boc-3-ethylpiperazine.[1] For the hydrochloride salt, the non-Boc-protected nitrogen is protonated.

PropertyDataNotes
Chemical Name tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochlorideCommon isomer; verify specific regiochemistry (1-Boc vs 4-Boc) via NMR.[1]
CAS Number 1217443-56-5 (R-isomer HCl) / 393781-71-0 (Racemic free base)Always verify CAS against the specific salt form and stereochemistry.[1]
Molecular Formula C₁₁H₂₂N₂O₂[1][4][5][6][7] · HCl
Molecular Weight 250.77 g/mol (Salt)Free base MW is 214.31 g/mol . Use salt MW for stoichiometry.
Physical State White to off-white crystalline solidHygroscopic .[1] Tends to clump upon moisture exposure.
Solubility Soluble in Water, Methanol, DMSOLimited solubility in non-polar ethers/hydrocarbons.
Acidity Weakly acidic (Amine HCl)Aqueous solution pH ~4–5.

Hazard Identification & Toxicology[8][13]

While classified as an Irritant , the "Expertise" pillar requires us to treat piperazine derivatives as potential sensitizers .

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][8]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[8]

The "Hidden" Hazard: Sensitization

Piperazine and its derivatives are notorious for inducing respiratory and dermal sensitization . Long-term exposure to dust, even at low levels, can lead to occupational asthma or allergic contact dermatitis.

  • Mechanism: Piperazines can act as haptens, binding to proteins to elicit an immune response.

  • Operational Implication: Standard fume hood airflow (100 fpm) is sufficient for vapors, but static-controlled weighing is mandatory to prevent dust dispersion.

Strategic Handling & Engineering Controls[14]

The "Double-Glove" Protocol

Due to the permeation potential of piperazines in solution and the sensitization risk of the solid:

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

  • Rationale: If the outer glove is contaminated during weighing or solubilization, it can be stripped immediately without exposing the skin.

Engineering Control Logic (Graphviz)

The following decision matrix dictates the required containment based on operation scale and physical state.

SafetyMatrix cluster_rationale Rationale Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Reaction/Workup) Start->Solution SmallScale < 100 mg Solid->SmallScale LargeScale > 100 mg Solid->LargeScale Hood Chemical Fume Hood (Sash < 18") Solution->Hood Always SmallScale->Hood Standard Glovebox Glovebox / Static Enclosure LargeScale->Glovebox High Dust Risk Bench Benchtop with Local Exhaust R1 Prevent Sensitization

Figure 1: Engineering control decision matrix for N-Boc-2-ethylpiperazine HCl handling.

Storage & Stability Protocol

The hydrochloride salt is more stable than the free base but suffers from hygroscopicity . Moisture uptake does not just degrade the compound; it alters the effective molecular weight, leading to failed stoichiometry in sensitive couplings (e.g., Buchwald-Hartwig).

The "Dry-Chain" Storage Method[1]
  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Heat-sealed Mylar bag or a desiccator cabinet with active silica gel.

  • Temperature: Refrigerate at 2–8°C .

    • Why? While the HCl salt is stable at room temperature, cold storage retards any potential acid-catalyzed Boc-deprotection that might occur if trace moisture is present.[1]

  • Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt immediately.

Experimental Workflow: Utilization & Deprotection

This section details how to use the salt in a reaction (requiring neutralization) and how to remove the Boc group.

Workflow Diagram

Workflow Start N-Boc-2-ethylpiperazine HCl Salt Decision Intended Use? Start->Decision Coupling Coupling Reaction (Nucleophile) Decision->Coupling Use as Amine Deprotection Boc Removal (Exposing 2° Amine) Decision->Deprotection Remove Protecting Group Step1_C In-situ Neutralization (Add 1.1 eq. DIPEA) Coupling->Step1_C Step1_D Acid Treatment (4M HCl/Dioxane or TFA) Deprotection->Step1_D Step2_C Add Electrophile (e.g., Acid Chloride) Step1_C->Step2_C Step2_D Precipitation/Workup Step1_D->Step2_D

Figure 2: Synthetic workflow for activation (neutralization) vs. deprotection.

Protocol A: Utilization as a Nucleophile (Coupling)

When using the HCl salt in amidation or SNAr reactions, you must release the free amine in situ.

  • Dissolution: Dissolve the HCl salt in the reaction solvent (DCM, DMF, or THF).

  • Neutralization: Add 1.1 to 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).

    • Expert Insight: Do not use inorganic bases (K₂CO₃) if solubility is an issue in the chosen solvent. The amine will not be liberated effectively, stalling the reaction.

  • Verification: The solution may become slightly cloudy due to the formation of DIPEA·HCl salts.[5] This is normal.

Protocol B: Boc-Deprotection (Safety Critical)

Removing the Boc group generates isobutylene gas and CO₂.[1]

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Gas Evolution: Perform in a vented vessel.

  • Quenching: If using TFA, do not quench directly with saturated bicarbonate; the rapid CO₂ evolution can cause an "eruptive" spill. Neutralize slowly or evaporate the acid first.

Emergency Response & Waste Management

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use alcohol.Alcohol increases skin permeability, potentially accelerating absorption of the sensitizer.
Eye Contact Flush with saline/water for 15 min.[2][3]Acidic salt can cause corneal etching; immediate dilution is vital.
Spill (Solid) Cover with wet paper towel, then scoop."Wet method" prevents dust generation during cleanup.
Waste Disposal Segregate as "Organic Solid/Liquid - Toxic".[1]Do not mix with oxidizers (e.g., nitric acid) to prevent N-nitroso compound formation (carcinogenic).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45072431, 1-Boc-2-ethylpiperazine hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2016).[9] N-Ethyl Piperazine MSDS. Retrieved from [Link]

  • Simmler, L. D., et al. (2014).[10] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 88(2), 237-244.[10] (Context on Piperazine toxicology). Retrieved from [Link]

Sources

Biological Activity of Chiral Piperazine Derivatives: A Technical Guide to Stereochemical Control in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutics ranging from antidepressants to antimicrobials. However, the vast majority of clinically approved piperazine drugs utilize the achiral, flexible piperazine ring as a linker. The next frontier in this field lies in C-substituted chiral piperazine derivatives . Introducing chirality directly onto the piperazine ring (e.g., at C2 or C3) restricts conformational flexibility, enhances metabolic stability, and dramatically sharpens pharmacological selectivity.

This guide provides a technical deep-dive into the biological activity of these chiral derivatives, focusing on the mechanistic impact of stereochemistry, synthetic routes for enantiopurity, and validated protocols for biological characterization.

Part 1: The Stereochemical Imperative

The "Magic Methyl" Effect and Conformational Locking

In achiral piperazines, the ring exists in a dynamic equilibrium between chair conformers. While this allows for versatile binding, it often results in off-target effects (promiscuity). Introducing a substituent (e.g., a methyl group) at the C2 position creates a chiral center that biases the ring conformation.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the substituent prefers the equatorial position. This "locks" the piperazine into a specific chair conformation, pre-organizing the pharmacophores attached to the nitrogen atoms (

    
     and 
    
    
    
    ).
  • Eutomer vs. Distomer: In GPCR binding (e.g., 5-HT receptors), the R-enantiomer often fits the hydrophobic pocket perfectly (eutomer), while the S-enantiomer (distomer) may cause steric clash, reducing affinity by orders of magnitude.

Metabolic Stability

Chiral substitution at carbon atoms adjacent to nitrogen (


-carbons) can sterically hinder oxidative metabolism. For example, blocking the C2/C6 positions protects the ring from cytochrome P450-mediated 

-hydroxylation and subsequent ring opening, significantly extending the half-life (

) of the drug candidate.
Mechanistic Pathway: From Chirality to Bioactivity

SAR_Logic Input Chiral C-Substitution (e.g., 2-Methyl) Conf Conformational Bias (Equatorial Lock) Input->Conf Restricts Flexibility Metab Metabolic Shielding (Steric Hindrance) Input->Metab Blocks P450 sites Binding Receptor Interaction (3-Point Attachment) Conf->Binding Pre-organization Output High Potency & Selectivity Binding->Output Affinity Metab->Output Duration of Action

Figure 1: The causal pathway linking C-substitution on the piperazine ring to enhanced pharmacological outcomes.

Part 2: Therapeutic Profiles & SAR Case Studies

CNS Modulation: 5-HT and Dopamine Receptors

The most profound effects of chiral piperazines are observed in Central Nervous System (CNS) targets.

  • Case Study:

    
     vs. 
    
    
    
    nAChR Selectivity
    Research indicates that methyl substitution at the C2 position of the piperazine ring in aryl-piperazinium compounds dictates selectivity between nicotinic acetylcholine receptor subtypes.
    • Observation: The (2R)-isomer often retains high affinity for

      
       receptors, while the (2S)-isomer or C3-substituted analogs show a profound loss of activity. This stereochemical switch allows researchers to design ligands that modulate cognitive function (
      
      
      
      ) without affecting auditory pathways (
      
      
      ).
  • 5-HT1A Affinity: In arylpiperazines (common in anxiolytics), the introduction of a chiral center in the linker or the ring itself can shift a compound from a partial agonist to a full antagonist by slightly altering the vector of the aryl "tail" relative to the protonated nitrogen "head."

Anticancer Activity: Tubulin and Kinase Inhibition

While many anticancer piperazines (like Imatinib) use the ring as a spacer, chiral derivatives are emerging in tubulin polymerization inhibitors.

  • Mechanism: Chiral piperazines derived from natural products (e.g., Vindoline derivatives) show that specific stereochemistry is required to bind to the Vinca domain of tubulin. The chiral center ensures the bulky aromatic groups are oriented away from the solvent and into the hydrophobic cleft of the dimer interface.

Comparative Activity Data (Hypothetical Representative Data)

The following table illustrates the typical potency shift seen when resolving a racemic piperazine lead into its enantiomers against a GPCR target.

Compound FormConfigurationKi (nM)Selectivity RatioMetabolic Stability (Microsomal

)
Racemate(R/S)45.01:122 min
Eutomer(2R)2.1 >100x58 min
Distomer(2S)850.0N/A24 min

Part 3: Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols outline the generation and testing of these chiral scaffolds.

Synthetic Protocol: Asymmetric Hydrogenation

Instead of classical resolution (which wastes 50% of material), we utilize asymmetric hydrogenation of pyrazines to generate chiral piperazines directly.

Objective: Synthesis of (2S)-2-methylpiperazine. Reagents: 2-methylpyrazine, Rh(COD)


BF

(Precursor), (R)-Binap (Chiral Ligand), H

gas.
  • Catalyst Preparation: In a glovebox, mix Rh(COD)

    
    BF
    
    
    
    (1 mol%) and (R)-Binap (1.1 mol%) in degassed methanol. Stir for 30 mins to form the active chiral complex.
  • Substrate Loading: Add 2-methylpyrazine (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 50 bar H

    
    . Heat to 60°C.
    
  • Reaction: Stir for 24 hours. The aromatic pyrazine ring is fully reduced to the piperazine ring, with the chiral catalyst directing the hydrogen addition to the Re-face or Si-face, yielding high Enantiomeric Excess (ee > 95%).

  • Purification: Vent H

    
    . Concentrate solvent. Purify via column chromatography (DCM/MeOH/NH
    
    
    
    ) or recrystallize as the HCl salt to upgrade ee to >99%.
Bioassay Protocol: Radioligand Binding Assay (Membrane)

To determine the


 of the synthesized chiral piperazine against a target receptor (e.g., 5-HT

).

Prerequisites: CHO cell membranes expressing human 5-HT


, [

H]-8-OH-DPAT (Radioligand).
  • Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Incubation:

    • In a 96-well plate, add 150

      
      L membrane suspension (20 
      
      
      
      g protein/well).
    • Add 25

      
      L of [
      
      
      
      H]-8-OH-DPAT (1 nM final conc).
    • Add 25

      
      L of Test Compound (Chiral Piperazine) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 10

      
      M Serotonin.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) in a Microbeta counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start Start: Pyrazine Precursor Synth Asymmetric Hydrogenation (Rh-Binap, 50 bar H2) Start->Synth Purify Purification & Chiral HPLC (Check ee > 99%) Synth->Purify Assay Radioligand Binding Assay (Ki Determination) Purify->Assay Decision Selectivity Analysis Assay->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Potency Resynthesize Distomer Resynthesize Distomer Decision->Resynthesize Distomer Low Potency

Figure 2: Integrated workflow for the synthesis and biological validation of chiral piperazine derivatives.

Part 4: Future Outlook

The field is moving beyond simple substitution. The future of chiral piperazines lies in bivalent ligands and PROTACs (Proteolysis Targeting Chimeras). In PROTACs, the piperazine ring is often used as a rigid linker between the E3 ligase ligand and the target protein ligand. Using a chiral piperazine linker allows for the precise tuning of the exit vector, optimizing the ternary complex geometry and enhancing protein degradation efficiency.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate (2024 Review) URL:[Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Source: PubMed Central (NIH) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: PubMed Central (NIH) URL:[Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Source: MDPI (Molecules Journal) URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Publications URL:[Link]

Pharmacological Profile & Synthetic Utility of N-Boc Protected Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the piperazine ring is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the pharmacological potential of this ring is operationally dependent on N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) .

This guide analyzes N-Boc-piperazine not merely as a reagent, but as a pharmacological tool . By temporarily masking one nitrogen atom, it allows for the precise construction of asymmetric ligands found in blockbuster therapeutics (e.g., Imatinib, Olanzapine). This whitepaper details its physicochemical behavior, its role in Structure-Activity Relationship (SAR) modulation, and validated protocols for its integration into high-affinity drug candidates.

Physicochemical Profile: The "Masking" Effect

The tert-butyloxycarbonyl (Boc) group does more than protect the amine; it fundamentally alters the physicochemical profile of the molecule, shifting it from a highly polar, water-soluble base to a lipophilic intermediate compatible with organic synthesis workflows.

Comparative Properties Table
PropertyFree PiperazineN-Boc-PiperazineTechnical Implication
Molecular Weight 86.14 g/mol 186.25 g/mol Boc adds bulk, aiding crystallization.
LogP (Calc.) -1.50 (Hydrophilic)~1.06 (Lipophilic)N-Boc enables extraction into DCM/EtOAc.
pKa (Conj. Acid) 9.8 (N1), 5.6 (N2)~8.5 (Free amine)The Boc-amine is non-basic; only the distal amine remains reactive.
Physical State Hygroscopic SolidCrystalline SolidN-Boc is non-hygroscopic, ensuring stable stoichiometry.
Solubility Water, MeOHDCM, THF, TolueneCompatible with anhydrous transition-metal catalysis.
The Lipophilicity Shift

For the drug developer, the shift in LogP (from -1.50 to ~1.06) is the critical feature. Free piperazine is difficult to manipulate in standard organic phases. The Boc group acts as a "lipophilic handle," allowing the intermediate to be carried through multi-step synthesis (e.g., Buchwald-Hartwig couplings) in non-polar solvents like Toluene or Dioxane before the final deprotection reveals the polar, bioactive core.

Pharmacological Utility: Mechanism of Action

While N-Boc-piperazine is an intermediate, its pharmacological relevance lies in its ability to modulate receptor affinity during the screening phase.

The "Negative Control" Phenomenon

In aminergic GPCR drug discovery (Dopamine D2, Serotonin 5-HT), a basic nitrogen is often required to form a salt bridge with a conserved Aspartate residue in the receptor binding pocket.

  • Active Drug: Free piperazine nitrogen (protonated at physiological pH) binds high affinity.

  • Inactive Control: N-Boc-piperazine derivative (neutral carbamate) fails to bind.

  • Insight: Researchers often test the N-Boc intermediate alongside the final drug. A loss of activity in the Boc-variant confirms that the basic nitrogen is essential for target engagement, validating the pharmacophore model.

Strategic Scaffold Design (Graphviz Visualization)

The following diagram illustrates the "Divergent Synthesis" strategy, showing how N-Boc-piperazine serves as the linchpin for accessing two distinct therapeutic classes: CNS Agents (GPCRs) and Kinase Inhibitors .

DivergentSynthesis NBoc N-Boc-Piperazine (Starting Scaffold) Step1 Step 1: C-N Coupling (Buchwald/SNAr) NBoc->Step1 Functionalize N1 Intermed N-Aryl-N'-Boc Intermediate Step1->Intermed Step2 Step 2: Acidic Deprotection (TFA/HCl) Intermed->Step2 Remove Mask Core N-Aryl Piperazine (Free Amine) Step2->Core Reveal Pharmacophore PathA Path A: Reductive Amination (Benzyl/Alkyl groups) Core->PathA PathB Path B: Amide Coupling (Heterocyclic Acids) Core->PathB DrugA CNS Active Agent (e.g., Antipsychotic) PathA->DrugA Optimize Lipophilicity DrugB Kinase Inhibitor (e.g., Imatinib analog) PathB->DrugB H-Bond Targeting

Figure 1: Divergent synthesis workflow utilizing N-Boc-piperazine to access distinct pharmacological classes. The 'Masking' of N2 allows selective functionalization of N1.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for high reproducibility.

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context:[1][2][3] Attaching the N-Boc-piperazine to an aryl halide is the primary method for creating the "head group" of many drugs.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)[1]

  • Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)[1]

  • NaOtBu (1.5 equiv)

  • Toluene (Anhydrous, 0.2 M)[1]

Methodology:

  • Inert Atmosphere: Charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add Aryl Bromide and N-Boc-Piperazine. Add anhydrous Toluene via syringe.

  • Activation: Heat to 80–100°C for 4–12 hours. Note: RuPhos is chosen specifically to prevent β-hydride elimination and ensure high yields with secondary amines.

  • Workup: Cool to RT, filter through Celite (removes Pd), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N-Boc product will elute significantly earlier than any deprotected byproduct due to higher lipophilicity.

Protocol B: Kinetic Controlled Deprotection

Context: Removing the Boc group without damaging other sensitive moieties (e.g., esters, nitriles).

Reagents:

  • Trifluoroacetic Acid (TFA)[4]

  • Dichloromethane (DCM)

  • Triethylsilane (Scavenger)

Methodology:

  • Dissolution: Dissolve the N-Boc intermediate in DCM (0.1 M) at 0°C.

  • Acidification: Add TFA dropwise (Final ratio 1:4 TFA:DCM).

  • Scavenging (Critical): Add 2.0 equiv of Triethylsilane. Why? The cleavage generates a tert-butyl cation.[5] Without a scavenger, this cation can re-alkylate electron-rich aromatic rings on your drug scaffold (Friedel-Crafts alkylation).

  • Monitoring: Monitor by LCMS. The mass will shift by -100 Da (Loss of Boc).

  • Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ to obtain the free base.

Advanced Applications: PROTACs & Linker Chemistry

In the emerging field of Proteolysis Targeting Chimeras (PROTACs) , N-Boc-piperazine is increasingly used to synthesize rigid linkers.[3]

  • Rigidity: Unlike flexible alkyl chains, the piperazine ring restricts conformational freedom, potentially improving the entropy of binding between the E3 ligase and the target protein.

  • Solubility: The basic nitrogens (once deprotected) can be protonated at physiological pH, improving the aqueous solubility of the often insoluble PROTAC complexes.

References

  • BenchChem Technical Support. (2025).[1][2][6][7] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem. Link

  • Chao, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Molecules. Link

  • Hayhow, T. G., et al. (2020).[3] A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. ResearchGate. Link

  • Kant, R., & Maji, S. (2021).[8] Recent advances in the synthesis of piperazine based ligands and metal complexes. Dalton Transactions.[8] Link

  • Sigma-Aldrich. (2025). Boc Resin Cleavage Protocol and Mechanisms. Merck/Sigma. Link

Sources

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Precision Handling, Safety Profiling, and Synthetic Application

Executive Summary & Chemical Identity

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a high-value chiral building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. It provides a rigid, chiral diamine scaffold where the


 position is orthogonally protected (Boc), allowing selective functionalization of the 

secondary amine.

As an HCl salt, this material offers superior oxidative stability compared to its free base oil counterpart. However, its hygroscopic nature and the specific stoichiometry of the salt form require precise handling to prevent hydrolysis and ensure accurate reagent loading in synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name This compound
CAS Number (Salt) 1217443-56-5 (Primary Reference)
CAS Number (Free Base) 393781-71-0
Molecular Formula

Molecular Weight 250.77 g/mol (Salt) / 214.31 g/mol (Free Base)
Appearance White to off-white crystalline powder
Chirality (R)-Enantiomer (C2-ethyl substituent)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (until free-based)

Hazard Identification & Toxicology (GHS Standards)

While specific government-issued toxicity reports (e.g., NTP/IARC) are often absent for specialized intermediates, the Piperazine class carries known risks. We apply the "Read-Across" principle from structurally similar Boc-piperazines to establish this safety profile.

GHS Classification[3][5][12][13]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

    • P280: Wear protective gloves/eye protection/face protection.[1][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

Toxicological Context (Scientist's Note)
  • Sensitization Risk: Unsubstituted piperazines are known respiratory sensitizers (asthmagens). While the N-Boc and C-ethyl groups reduce volatility and reactivity, always treat piperazine salts as potential sensitizers . Use a fume hood to prevent inhalation of fine dust.

  • Corrosivity: The HCl salt is acidic in aqueous solution. Prolonged contact with mucous membranes will cause chemical irritation distinct from allergic reaction.

Strategic Handling & Stability

Hygroscopicity & Storage

The hydrochloride salt is hygroscopic .[3] Exposure to ambient moisture leads to:

  • Clumping: Formation of a sticky gum that is difficult to weigh.

  • Stoichiometric Drift: Absorbed water alters the effective molecular weight, leading to under-loading of the reagent in tight-stoichiometry reactions (e.g., Suzuki or Buchwald couplings).

  • Hydrolysis Risk: Long-term storage in a wet, acidic state can lead to slow cleavage of the Boc group.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Keep in a tightly sealed container with desiccant packs.

Structural Reactivity Map

The following diagram illustrates the reactive sites and the protection strategy inherent to this molecule.

ChemicalStructure Molecule (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl N1_Site N1 Position (Boc Protected) Molecule->N1_Site Acid Labile Base Stable N4_Site N4 Position (Reactive Amine . HCl) Molecule->N4_Site Nucleophilic (Requires Free-Basing) Chiral_Center C2 Chiral Center (R-Ethyl Group) Molecule->Chiral_Center Steric Bulk Enantiopurity Source

Figure 1: Reactivity profile. The N1-Boc group masks one amine, forcing reaction at the N4 position. The HCl salt on N4 must be neutralized to restore nucleophilicity.

Synthetic Utility & Protocols

Critical Workflow: In-Situ Free-Basing

You cannot use the HCl salt directly in nucleophilic substitutions (


) or metal-catalyzed couplings without neutralizing the salt. The protonated amine (

) is non-nucleophilic .

Method A: Biphasic Extraction (Recommended for Scale >1g)

  • Dissolve the salt in DCM or Ethyl Acetate .

  • Wash with saturated

    
      or 1M NaOH  (2x).
    
  • Dry organic layer over

    
    , filter, and concentrate.[6]
    
  • Result: The free base is an oil/gum. Use immediately to avoid oxidation.

Method B: In-Situ Neutralization (Recommended for Scale <100mg) In the reaction vessel, add an excess of organic base (DIPEA or TEA).

  • Stoichiometry: Use at least 3.0 equivalents of base (1 eq to neutralize HCl, 1-2 eq to drive the reaction).

  • Note: In Pd-catalyzed reactions, amine salts can poison catalysts. Method A is preferred for sensitive couplings.

Experimental Protocol: Coupling (Example)

Objective: Coupling to a 2-chloropyrimidine.

  • Preparation: Charge a reaction vial with (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1.0 eq) and the heteroaryl chloride (1.0 eq).

  • Solvent: Add DMSO or NMP (0.2 M concentration).

  • Base: Add DIPEA (3.5 eq). Observe mild exotherm upon neutralization.

  • Reaction: Heat to 80–100°C. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc. The Boc group remains intact.[7]

De-Protection (Boc Removal)

After the N4 functionalization is complete, the N1-Boc group is removed to reveal the primary/secondary amine.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: Room temperature, 1–2 hours.

  • Observation: Evolution of

    
     gas (bubbling).
    
Synthetic Logic Flow

SynthesisWorkflow Start Start: (R)-Boc-Ethylpiperazine HCl Step1 Step 1: Free-Basing (Sat. NaHCO3 or excess DIPEA) Start->Step1 Intermediate Reactive Free Amine (N4) Step1->Intermediate Removes HCl Step2 Step 2: Coupling Reaction (SnAr, Amide Bond, Buchwald) Intermediate->Step2 N4 Nucleophile attacks Electrophile Product_Boc N-Boc Protected Intermediate Step2->Product_Boc Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Product_Boc->Step3 Final Final Product: Chiral Piperazine Scaffold Step3->Final Cleaves Boc

Figure 2: Step-by-step synthetic pathway from the HCl salt to the final deprotected scaffold.

Emergency Response Protocols

ScenarioImmediate Action
Eye Contact Flush with water for 15 mins. Do not rub. The HCl salt is acidic and abrasive.
Skin Contact Wash with soap and water.[5] Remove contaminated clothing.[3][5] If redness persists, seek medical advice (potential sensitization).
Inhalation Move to fresh air.[3][5] If wheezing occurs (sensitization sign), seek emergency medical attention.
Spill (Solid) Dampen with water to prevent dust. Sweep up into a waste container. Neutralize surface with weak bicarbonate solution.

References

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 18004789: tert-Butyl 2-ethylpiperazine-1-carboxylate. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Authoritative text on Boc chemistry and stability).

Sources

Technical Guide: Stereochemical Control and Analysis of Substituted Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core linker in diverse therapeutic classes, from GPCR ligands (e.g., antipsychotics) to kinase inhibitors.[1] However, the introduction of substituents onto the carbon backbone of the piperazine ring introduces significant stereochemical complexity. Unlike the achiral parent or simple N-substituted variants, C-substituted piperazines possess fixed chiral centers that dictate conformational preferences and biological activity.

This guide provides a technical deep-dive into the stereoisomerism of substituted piperazines. It moves beyond basic definitions to address the causality of conformational dynamics, robust synthetic protocols for enantiopurity, and the analytical rigor required for validation in drug development.

Structural Dynamics & Conformational Analysis

The Chair Dominance and Equatorial Preference

The piperazine ring, like cyclohexane, exists predominantly in a chair conformation to minimize torsional strain.[2] However, the presence of two nitrogen atoms introduces unique electronic effects—specifically, the anomeric effect (in specific N-substituted cases) and N-inversion .

For C-substituted piperazines (e.g., 2-methylpiperazine), the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. The energy penalty for an axial methyl group in piperazine is approximately 1.7 kcal/mol (A-value), similar to cyclohexane.

Critical Insight for Drug Design: While alkyl groups prefer equatorial positioning, N-acyl or N-aryl substituents at the adjacent nitrogen can force a C-substituent into an axial orientation due to


 strain (allylic strain) with the amide/aryl group. This "unusual" axial preference is a critical design feature for rigidifying the scaffold in protein binding pockets.
Nitrogen Inversion vs. Fixed Chirality

It is vital to distinguish between configurational stability (fixed C-centers) and conformational mobility (N-inversion).

  • C-Centers: Fixed. Defined by synthesis.[1][3][4]

  • N-Centers: Dynamic. Nitrogen inversion is rapid (

    
     at RT) unless the nitrogen is quaternized or constrained in a bicyclic system.
    
  • Implication: In solution, N-substituents will rapidly equilibrate to the thermodynamically preferred position (usually equatorial), while C-substituents remain fixed, anchoring the overall shape of the molecule.

PiperazineConformation Eq Equatorial Conformer (Thermodynamic Minimum) TS Twist-Boat Transition State Eq->TS  Steric Strain   Ax Axial Conformer (High Energy State) Ax->TS  Relaxation   TS->Eq TS->Ax  Ring Flip   Note Key Driver: 1,3-Diaxial Interactions vs. A(1,3) Strain Note->Eq

Figure 1: Conformational energy landscape of C-substituted piperazines. The equilibrium heavily favors the equatorial conformer unless overridden by specific electronic or steric clashes (e.g., A(1,3) strain).

Synthetic Strategies for Enantiopurity

Achieving high enantiomeric excess (ee) in C-substituted piperazines is challenging due to the potential for racemization during cyclization. Two primary strategies dominate the field: the Chiral Pool Approach (robust, scalable) and Asymmetric Hydrogenation (modern, catalytic).

Protocol: The Diketopiperazine (DKP) Reduction Route

This is the industry-standard method for generating high-fidelity chiral piperazines. It utilizes naturally occurring amino acids as the source of chirality.

Mechanism:

  • Coupling: An N-protected amino acid is coupled with an amino ester.

  • Cyclization: Deprotection triggers intramolecular cyclization to form a 2,5-diketopiperazine.

  • Reduction: The amide carbonyls are reduced (using LAH or Borane) to yield the saturated piperazine.

Step-by-Step Protocol (Self-Validating):

  • Starting Material: React N-Boc-L-Alanine (1.0 eq) with Glycine methyl ester HCl (1.1 eq) using EDC/HOBt in DCM. Monitor by TLC until consumption of acid.

  • Cyclization: Treat the dipeptide with formic acid (or TFA) to remove Boc. Neutralize with

    
     and reflux in sec-butanol/toluene (1:1) for 4–6 hours. Validation: Formation of the insoluble DKP precipitate confirms cyclization.
    
  • Reduction (Critical Step): Suspend the DKP in anhydrous THF under Argon. Slowly add

    
     (4.0 eq) at 0°C. Reflux for 12–18 hours.
    
    • Safety Note: Quench carefully (Fieser method:

      
       ratio of 
      
      
      
      ).
  • Purification: Filter salts, concentrate, and purify via Kugelrohr distillation or column chromatography.

  • Chiral Check: Derivatize a small aliquot with Mosher's acid chloride to verify optical purity via

    
     NMR.
    
Alternative: Ir-Catalyzed Hydrogenation

Recent advances allow for the asymmetric hydrogenation of pyrazines using Iridium catalysts with chiral phosphine ligands. While efficient, this method is often substrate-dependent and requires high-pressure equipment.

SynthesisWorkflow Start Chiral Amino Acid (e.g., L-Alanine) Step1 Peptide Coupling (EDC/HOBt) Start->Step1 Inter1 Linear Dipeptide Step1->Inter1 Step2 Deprotection & Cyclization (Reflux) Inter1->Step2 DKP 2,5-Diketopiperazine (Solid Precipitate) Step2->DKP Step3 Global Reduction (LiAlH4 or BH3) DKP->Step3 Final Chiral Piperazine (>98% ee) Step3->Final

Figure 2: The "Chiral Pool" synthetic workflow. This route preserves the stereocenter from the starting amino acid, minimizing racemization risks.

Analytical Validation Workflows

Validating the stereochemistry of piperazines requires a multi-faceted approach. Simple optical rotation is insufficient for complex derivatives.

NMR Spectroscopy: The Karplus Relationship

NMR is the primary tool for determining relative stereochemistry (cis/trans) and conformation (axial/equatorial).

  • Coupling Constants (

    
    ):  The magnitude of the vicinal coupling constant depends on the dihedral angle.
    
    • Axial-Axial (

      
      ): 
      
      
      
      .
    • Axial-Equatorial (

      
      ) or Equatorial-Equatorial (
      
      
      
      ):
      
      
      .
  • Protocol: In a 2-substituted piperazine, observe the signal for the proton at the C2 position. A large coupling constant (

    
    ) indicates it is axial, confirming the substituent is equatorial (assuming a chair conformation).
    
Chiral HPLC Method Development

For enantiomeric excess (ee) determination, polysaccharide-based stationary phases are the gold standard.

Table 1: Recommended Analytical Conditions

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralpak AD-H or OD-HChiralcel OJ-RH
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)Water : Acetonitrile (buffered pH 9)
Additive 0.1% Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.Ammonium Bicarbonate (pH 9.0)
Detection UV (210–254 nm)MS / UV
Use Case High-throughput ee determinationBiological samples / polar metabolites

Pharmacological Implications[1][5][6][7]

The stereochemistry of the piperazine ring is not merely a structural detail; it is a determinant of drug potency and selectivity.

The Eutomer/Distomer Concept

In chiral drugs, one enantiomer (eutomer) typically binds the target with high affinity, while the other (distomer) may be inactive or toxic.

  • Case Study (Nicotinic Receptors): Research on

    
     nicotinic acetylcholine receptors (nAChR) has shown that 2-substituted piperazines exhibit distinct profiles.[2][5] The (R)-isomer  of certain 2-methylpiperazine derivatives aligns the basic nitrogen and the aromatic substituent in a pharmacophore mimicking nicotine, whereas the (S)-isomer shows significantly reduced binding affinity due to steric clash within the receptor pocket [1].
    
Regulatory Stance (FDA)

Since the 1992 FDA policy statement, the development of racemates is heavily scrutinized. For piperazine derivatives, where the interconversion barrier is high (for C-chiral centers), the agency typically requires:

  • Development of the single enantiomer.[6][7]

  • Proof that the chiral center does not racemize in vivo.

  • Separate toxicological profiling if the distomer is present as an impurity [2].

References

  • Conformational Analysis of 2-substituted Piperazines. Tetrahedron, 2016.

  • FDA Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration, 1992.[6][8]

  • Synthesis of Chiral Piperazines via Hydrogenation. Organic Letters, 2018.

  • NMR-based investigations of acyl-functionalized piperazines. RSC Advances, 2015.

Sources

Methodological & Application

Use of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate in Chiral Library Synthesis

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates—a concept often termed "escaping Flatland" (increasing fraction of sp3 hybridized carbons, Fsp3).

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate (CAS: 438056-69-0) represents a high-value chiral building block designed to introduce defined stereochemistry and conformational restriction into drug candidates. Unlike the achiral piperazine linker found in blockbuster drugs like Imatinib or Ciprofloxacin , the introduction of the C2-ethyl group in the (R)-configuration serves three distinct mechanistic functions:

  • Chiral Recognition: Exploits specific hydrophobic pockets in protein targets (e.g., Kinases, GPCRs) that discriminate between enantiomers.

  • Conformational Locking: The ethyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon binding.

  • Metabolic Modulation: Steric bulk at the C2 position can shield the adjacent N1-nitrogen from metabolic oxidation or N-dealkylation.

Chemical Profile & Physical Properties[1][2]

Table 1: Physicochemical Specification

PropertyValueRelevance in Synthesis
Molecular Formula C₁₁H₂₂N₂O₂--
Molecular Weight 214.31 g/mol Fragment-based drug design (Low MW allows growth).
Chirality (R)-EnantiomerCritical for stereoselective target engagement.[1]
Protecting Group N1-Boc (tert-butoxycarbonyl)Allows selective functionalization of the distal N4 amine.
C2-Substituent EthylProvides steric bulk adjacent to N1; distinct from methyl (alanine-derived) analogs.
pKa (Calculated) ~8.5 - 9.0 (N4 amine)Highly nucleophilic at physiological pH; excellent for SNAr.
Solubility High in DCM, MeOH, DMSOCompatible with standard organic synthesis workflows.

Strategic Application Workflow

The primary utility of this building block lies in its orthogonal reactivity . The N1 position is protected by the acid-labile Boc group, while the N4 position is a free secondary amine.

Crucial Consideration: The C2-ethyl group creates significant steric hindrance around the N1 nitrogen.

  • Implication: Functionalization of N1 (after deprotection) requires more vigorous conditions or smaller electrophiles compared to the unhindered N4 position.

Visualizing the Synthetic Pathway

G Start (R)-N-Boc-2-ethylpiperazine (Starting Material) Step1 Step 1: N4 Functionalization (S_NAr or Buchwald) Start->Step1 Unhindered N4 Inter1 Intermediate A (N4-Aryl/Alkyl, N1-Boc) Step1->Inter1 Step2 Step 2: N1 Deprotection (Acidic Conditions) Inter1->Step2 TFA/DCM or HCl Inter2 Intermediate B (Free N1 Amine) Step2->Inter2 Step3 Step 3: N1 Functionalization (Amide Coupling/Urea) Inter2->Step3 Sterically Hindered N1 (Requires Optimization) Final Final Chiral Drug Candidate Step3->Final

Figure 1: Divergent synthesis strategy. Note the critical bottleneck at Step 3 due to steric hindrance from the C2-ethyl group.

Detailed Experimental Protocols

Protocol A: Selective N4-Arylation via Buchwald-Hartwig Coupling

Objective: Attach an aromatic scaffold to the unhindered N4 position. This is the most common first step in library synthesis.

Reagents:

  • (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv) - Use RuPhos for secondary amines to prevent β-hydride elimination.

  • NaOtBu (1.5 equiv)

  • Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the aryl bromide, Pd source, Ligand, and Base.[2] Seal and purge with Nitrogen/Argon for 5 minutes.

  • Addition: Dissolve the (R)-piperazine building block in anhydrous toluene (0.2 M concentration) and inject into the vial.

  • Activation: Heat the reaction block to 100°C. Stir vigorously for 12–16 hours.

    • Expert Tip: The C2-ethyl group is distal to N4, so steric hindrance is minimal here. Standard conditions usually apply.

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group makes the product lipophilic and easy to separate.

Protocol B: N1-Deprotection and "Difficult" Amide Coupling

Objective: Remove the Boc group and functionalize the sterically hindered N1 amine.

Part 1: Deprotection

  • Dissolve Intermediate A in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (2 mL/mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor by LCMS (Boc removal: M-100 mass loss).

  • Critical Work-up: Concentrate to remove excess TFA. Redissolve in DCM and wash with sat. NaHCO₃ to generate the free base. Do not use the TFA salt directly for the next step if the coupling partner is sensitive.

Part 2: N1-Coupling (The Challenge) Context: The ethyl group at C2 creates a "neopentyl-like" environment for N1. Standard EDC/NHS couplings may fail or proceed slowly.

Recommended Conditions (HATU/HOAt):

  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the active ester.

  • Coupling: Add the N1-deprotected piperazine (1.0 equiv).

  • Forcing Conditions: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the ethyl group significantly retards nucleophilic attack by N1.

    • Alternative: Use Acid Chlorides instead of carboxylic acids for sterically demanding substrates.

Troubleshooting & Quality Control

Issue: Rotamers in NMR

  • Observation: The 1H NMR of the Boc-protected intermediate shows broad or split peaks, particularly for the ethyl group and the t-butyl singlet.

  • Cause: Restricted rotation around the N-CO (carbamate) bond, exacerbated by the C2-ethyl bulk.

  • Solution: Run NMR at elevated temperature (50°C in DMSO-d6) to coalesce the peaks. Do not mistake this for impurity.

Issue: Racemization

  • Risk: High temperatures during the Buchwald coupling (Protocol A) or strong bases could theoretically epimerize the C2 chiral center.

  • Validation: Use Chiral SFC (Supercritical Fluid Chromatography) to verify enantiomeric excess (ee%).

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

References

  • Review of Piperazine Scaffolds: Shaikh, M. H., et al. "Piperazine scaffold: A remarkable tool in the development of novel bioactive agents." Acta Pharmaceutica Sinica B, 2021.

  • Buchwald-Hartwig Protocols for Piperazines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Chiral Resolution & Synthesis: Bretschneider, T., et al. "Practical Synthesis of Enantiomerically Pure 2-Substituted Piperazines." Journal of Organic Chemistry, 2003.

  • Conformational Analysis in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. (Context on steric/conformational restriction similar to ethyl substitution).

  • Safety & Handling Data: PubChem Compound Summary for CID 18004789.

Sources

Protocol: High-Fidelity N-Boc Deprotection of 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2024-08

Focus: Overcoming Solubility & Volatility Challenges in Secondary Amine Isolation

Executive Summary

The deprotection of N-Boc-2-ethylpiperazine presents a specific set of challenges often overlooked in standard "add acid" protocols. Unlike high-molecular-weight intermediates, the resulting 2-ethylpiperazine core is a low-molecular-weight, polar liquid (BP: ~157°C) that is miscible with water and prone to absorbing atmospheric CO


.

Standard aqueous workups (basification followed by extraction) frequently result in low yields due to the molecule's high water solubility (


) and potential loss during solvent evaporation.

This Application Note provides two distinct, optimized workflows:

  • Method A (The "Storage" Route): Isolation as a stable, crystalline Dihydrochloride salt.

  • Method B (The "Synthesis" Route): An anhydrous, resin-based protocol to isolate the volatile free base for immediate use in subsequent steps (e.g., nucleophilic substitution or amide coupling).

Strategic Decision Matrix

Select the protocol based on your immediate downstream application.

FeatureMethod A: HCl/Dioxane (Salt Isolation) Method B: TFA/Resin (Free Base)
Final Form Dihydrochloride Salt (Solid)Free Amine (Liquid/Oil)
Stability High (Shelf-stable, non-hygroscopic)Moderate (Absorbs CO

, oxidizes)
Throughput Medium (Requires filtration/drying)High (Filter-and-evaporate)
Suitability Long-term storage or aqueous downstream chemImmediate use in anhydrous reactions
Key Advantage Eliminates volatility/extraction risksRemoves acid without aqueous workup

Chemical Mechanism

The reaction proceeds via acid-catalyzed elimination. The tert-butyl carbamate is protonated, leading to the expulsion of the tert-butyl cation (which is scavenged or eliminates to isobutylene) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation releases the amine.

BocMechanism Substrate N-Boc-2-Ethylpiperazine Protonation Protonation (TFA or HCl) Substrate->Protonation Fragmentation Fragmentation (- t-Butyl Cation) Protonation->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid Decarboxylation Decarboxylation (- CO2) CarbamicAcid->Decarboxylation Spontaneous Product 2-Ethylpiperazine (Salt or Free Base) Decarboxylation->Product

Figure 1: Mechanistic pathway for acid-mediated Boc deprotection.

Method A: Isolation as Dihydrochloride Salt (Preferred)

Rationale: This method avoids the "water trap." By keeping the system anhydrous and using antisolvents, the product precipitates quantitatively.

Materials
  • Substrate: N-Boc-2-ethylpiperazine (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Antisolvent: Diethyl Ether (Et

    
    O) or MTBE
    
Protocol Steps
  • Dissolution: Dissolve the N-Boc substrate in a minimum volume of dry DCM or MeOH (approx. 3–5 mL per gram).

    • Expert Note: DCM is preferred if the starting material is very lipophilic; MeOH is preferred if you want to ensure the final salt is fully dissolved before precipitation.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane dropwise (5–10 equivalents).

    • Why: Excess acid ensures protonation of both nitrogens, forming the dihydrochloride, which is less hygroscopic than the monohydrochloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the M+100 (Boc) mass.

  • Precipitation (The Critical Step):

    • If solids have already formed: Dilute the mixture with excess Diethyl Ether or MTBE (approx. 5x reaction volume) to drive precipitation to completion.

    • If solution is clear: Slowly add Diethyl Ether with vigorous stirring until a white precipitate forms.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake 3x with Et

    
    O.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Result: 2-Ethylpiperazine

      
       2HCl (White crystalline solid).
      

Method B: Anhydrous Free Base Isolation (Resin Scavenging)

Rationale: Since 2-ethylpiperazine is water-miscible, standard aqueous extraction yields are poor. This method uses a basic resin to neutralize the acid in the organic phase, allowing you to filter and evaporate.

Materials
  • Substrate: N-Boc-2-ethylpiperazine

  • Reagent: Trifluoroacetic Acid (TFA) / DCM (1:1 v/v)[1]

  • Scavenger: Amberlyst® A-21 (weakly basic resin) or MP-Carbonate.

Protocol Steps
  • Deprotection: Dissolve substrate in 1:1 TFA/DCM (approx. 0.1 M concentration).[2][3][4] Stir at RT for 1 hour.

  • Evaporation (Acid Removal): Concentrate the reaction mixture in vacuo to remove solvent and the bulk of excess TFA.

    • Expert Note: Do not heat above 40°C. The residue will be the TFA salt (often an oil).

  • Resin Neutralization:

    • Redissolve the oily residue in MeOH or DCM.

    • Add Amberlyst® A-21 resin (approx. 3–4 equivalents relative to the TFA used).

    • Agitate gently for 30–60 minutes.

    • Check: Spot an aliquot on wet pH paper. It should be basic (pH > 8).

  • Filtration: Filter off the resin beads. Wash beads with DCM/MeOH.

  • Concentration: Carefully concentrate the filtrate under reduced pressure.

    • Warning: 2-Ethylpiperazine free base is volatile. Stop evaporation immediately once solvent is removed. Do not leave on high vacuum for extended periods.

    • Result: 2-Ethylpiperazine Free Base (Pale yellow liquid/oil). Use immediately.

Workflow Visualization

Workflow Start Start: N-Boc-2-Ethylpiperazine Choice Select Downstream Goal Start->Choice MethodA Method A: Storage/Stability (HCl Salt) Choice->MethodA Need Solid MethodB Method B: Immediate Use (Free Base) Choice->MethodB Need Liquid StepA1 Add 4M HCl/Dioxane MethodA->StepA1 StepB1 Add TFA/DCM (1:1) MethodB->StepB1 StepA2 Precipitate with Et2O StepA1->StepA2 StepA3 Filter & Vacuum Dry StepA2->StepA3 EndA Product: Dihydrochloride Salt (Solid, Stable) StepA3->EndA StepB2 Evaporate Excess TFA StepB1->StepB2 StepB3 Add Basic Resin (Amberlyst A-21) in MeOH StepB2->StepB3 StepB4 Filter Resin & Gentle Evaporation StepB3->StepB4 EndB Product: Free Base (Liquid, Volatile) StepB4->EndB

Figure 2: Decision tree and process flow for 2-ethylpiperazine isolation.

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield (Free Base) Aqueous extraction failure.The compound is in the water layer.[3][5] Do not use water. Use Method B (Resin) or distill.
Sticky Gum (Method A) Incomplete precipitation or mono-salt.Add more Et

O. Ensure excess HCl (5-10 eq) was used to form the non-hygroscopic di-HCl salt. Triturate with acetone.
Product Disappears on Vac Volatility of free base.[6][7]2-Ethylpiperazine BP is ~157°C. Avoid high vacuum (<10 mbar) for long periods if heating.
New Impurity (+44 mass) Carbamate formation.The free base reacts with air (CO

). Store under Argon or convert to HCl salt immediately.

Safety & Handling

  • TFA: Highly corrosive. Causes severe burns. Use in a fume hood.

  • HCl/Dioxane: Fuming, corrosive. Dioxane is a potential carcinogen; handle with gloves.

  • 2-Ethylpiperazine: Corrosive amine. Causes skin burns and eye damage.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014). Chapter 7: Protection for the Amino Group - Carbamates.

  • Physical Properties of 2-Ethylpiperazine. PubChem CID 14094188.[4]

  • Resin-Based Workup for Amines. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." ResearchGate Protocol Discussion/Abstracts.

  • Salt Selection Guidelines. "Hydrochloride vs Base: The Guide to API Forms." PharmaOffer.

Sources

Application Note: Acid-Catalyzed Removal of tert-Butoxycarbonyl (Boc) Protecting Group

[1][2]

Executive Summary

The tert-butoxycarbonyl (Boc) group is a cornerstone of orthogonal protecting group strategies, particularly in peptide synthesis and medicinal chemistry. Its stability towards basic and nucleophilic conditions allows for the selective manipulation of Fmoc, ester, and amide functionalities.[1] However, the deprotection step—acidolysis—generates a reactive tert-butyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12

This guide provides a mechanistic deconstruction of Boc cleavage, validated protocols for standard and sensitive substrates, and a scavenger selection matrix to ensure high-fidelity deprotection.

Mechanistic Insight: The Cation Cascade

Boc removal is an acid-catalyzed elimination reaction (E1 mechanism). Understanding the fate of the carbocation intermediate is critical for process control.

The Reaction Pathway
  • Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the carbamate.[3]

  • Fragmentation (Rate Limiting): The protonated intermediate collapses, releasing the tert-butyl cation and a carbamic acid.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine salt.
    
  • Cation Fate: The tert-butyl cation is the "rogue agent." In an ideal system, it loses a proton to form isobutylene (gas). In a real-world system, it acts as a hard electrophile, attacking any available nucleophile.

Visualization: Mechanism & Scavenging

The following diagram illustrates the divergence between a clean deprotection and side-reaction pathways.

Boc_MechanismSubstrateBoc-Protected AmineProtonatedProtonated IntermediateSubstrate->Protonated+ H+Cationtert-Butyl Cation (t-Bu+)Protonated->CationFragmentationCarbamicCarbamic AcidProtonated->CarbamicFragmentationIsobutyleneIsobutylene (Gas)Cation->IsobutyleneElimination (-H+)SideProductAlkylated Impurity(e.g., t-Bu-Trp)Cation->SideProduct+ Nucleophilic ResidueScavengedScavenger-t-Bu AdductCation->Scavenged+ Scavenger (e.g., Silane/Thiol)AmineSaltProduct: Amine SaltCarbamic->AmineSalt- CO2

Figure 1: Mechanistic pathway of Boc acidolysis showing the competition between elimination, scavenging, and alkylation.

Strategic Reagent Selection

The choice of acid determines the reaction rate, salt form, and selectivity.

Reagent SystemRole/UtilityKey Considerations
TFA / DCM (1:1) Standard (Solution Phase) The "Gold Standard." DCM acts as a diluent to moderate the exotherm and solvate the protected substrate. Yields trifluoroacetate salts (often hygroscopic oils).
4M HCl / Dioxane Salt Formation Excellent for isolating products as solid Hydrochloride salts directly from the reaction mixture. Anhydrous conditions prevent amide hydrolysis.
TMSOTf / 2,6-Lutidine Lewis Acid (Mild) Specialized. Cleaves Boc without liberating protons, useful for substrates with extreme acid sensitivity (e.g., glycosidic linkages).
TFA / Scavengers Peptide/Residue Specific Essential for peptides containing Trp, Met, Cys, or Tyr. See Section 4.

The Scavenger Matrix (Cation Traps)

Critical Rule: If your molecule contains electron-rich aromatic rings or free thiols, you must use scavengers. The


Table 1: Scavenger Selection Guide
Sensitive ResidueRiskRecommended ScavengerMechanism of Action
Tryptophan (Trp) Indole alkylation (

- or

-alkylation)
Triethylsilane (TES) , Water, IndoleTES acts as a hydride donor to quench the cation.
Methionine (Met) S-alkylation (Sulfonium salt)Dimethyl sulfide (DMS) , ThioanisoleCompetitively reacts with

to form reversible sulfonium salts.
Cysteine (Cys) S-alkylation1,2-Ethanedithiol (EDT) , Triisopropylsilane (TIS)High-affinity thiol capture.
Tyrosine (Tyr) Phenolic alkylationPhenol , WaterProtects the electron-rich phenol ring.

Standard "Cocktail" Formulations:

  • Reagent K (Classic): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)

  • Reagent B (Modern/Odorless): TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%)

Validated Protocols

Protocol A: Standard Solution Phase Deprotection (TFA)

Best for: Robust substrates, small-to-mid scale, intermediate synthesis.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M – 0.5 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Final solvent composition should be 1:1 to 1:4 (TFA:DCM).

    • Note: Gas evolution (isobutylene/CO2) will occur.[4] Ensure open venting.

  • Reaction: Remove ice bath and stir at Room Temperature (RT).

    • Time: Typically 30 min – 2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup (Volatility Method):

    • Concentrate the mixture in vacuo.

    • Co-evaporation: Add Toluene or DCM and re-evaporate (3x) to remove residual TFA.

    • Result: The product is isolated as the TFA salt.[4]

  • Optional Neutralization: Dissolve salt in DCM, wash with sat.

    
    , dry over 
    
    
    , and concentrate to yield the free base.
Protocol B: Precipitation of HCl Salts (HCl/Dioxane)

Best for: Isolating stable, crystalline salts without chromatography.

  • Preparation: Dissolve substrate in a minimal amount of dry 1,4-dioxane or EtOAc.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv of HCl).

  • Reaction: Stir at RT under Nitrogen.

    • Observation: The product often precipitates as a white solid within 15–60 minutes.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with dry diethyl ether (

      
      ) to remove excess HCl and isobutylene byproducts.
      
    • If no precipitate: Add excess

      
       or Hexanes to induce precipitation, then filter.
      
  • Drying: Dry under high vacuum to remove traces of dioxane (Class 2 solvent).

Troubleshooting & Optimization

Use this decision tree to navigate common issues like incomplete reaction or side-product formation.

TroubleshootingStartIssue: Low Yield or ImpurityCheckLCMSAnalyze Crude by LCMSStart->CheckLCMSIncompleteSM Remaining?CheckLCMS->IncompleteMass = SMSideRxnAlkylated (+56 Da)?CheckLCMS->SideRxnMass = Pdt + 56ActionTimeIncrease Time orAcid ConcentrationIncomplete->ActionTimeYesActionTempCheck Temperature(Too cold = slow)Incomplete->ActionTempReaction StalledActionScavAdd Scavengers(TES, Water, Thioanisole)SideRxn->ActionScavYes (t-Bu adduct)

Figure 2: Troubleshooting logic for optimizing Boc deprotection yields.

References

  • Greene's Protective Groups: Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Mechanism & Scavengers: Lundt, B. F.; et al. Int. J. Pept. Protein Res.1978 , 12, 258. (Seminal work on scavenger cocktails).[5]

  • HCl/Dioxane Selectivity: Han, G.; et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[6] Int. J. Pept. Res. Ther.2001 , 58, 377.

  • Lewis Acid Catalysis: Sakaitani, M.; Ohfune, Y. "Selective removal of the tert-butoxycarbonyl group... using trimethylsilyl trifluoromethanesulfonate."[7] J. Org.[1] Chem.1990 , 55, 870.

  • Peptide Synthesis Cocktails: Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455.

Reaction conditions for coupling with N-Boc-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of N-Boc-2-Ethylpiperazine

Subtitle: Overcoming Steric Hindrance and Regiochemical Ambiguity in Medicinal Chemistry Workflows.

Executive Summary & Molecule Profile

N-Boc-2-ethylpiperazine represents a privileged scaffold in drug discovery, offering a method to modulate lipophilicity (LogD) and restrict conformational flexibility compared to the parent piperazine. However, its utility is frequently bottlenecked by two factors: steric hindrance adjacent to the nucleophilic nitrogen and NMR complexity arising from carbamate rotamers.

This guide addresses the coupling of the free amine of N-Boc-ethylpiperazine derivatives. Note that commercial nomenclature is often inconsistent. This protocol focuses on the sterically challenged "alpha-substituted" isomer (e.g., tert-butyl 3-ethylpiperazine-1-carboxylate, where the free N4 amine is adjacent to the ethyl group), as this presents the significant synthetic hurdle.

Key Challenges:

  • Steric Wall: The C-ethyl group creates a "picket fence" effect, retarding nucleophilic attack.

  • Regiochemistry: Ensuring reaction occurs exclusively at the free amine without compromising the Boc group.

  • Rotameric Confusion: Broadened NMR signals often lead to false assumptions of impurity.

Structural Analysis & Decision Matrix

Before selecting a protocol, determine the steric environment of your specific isomer.

  • Isomer A (Unhindered): tert-butyl 2-ethylpiperazine-1-carboxylate. The ethyl group is adjacent to the Boc-protected nitrogen. The free amine (N4) is unhindered. Standard conditions apply.

  • Isomer B (Hindered): tert-butyl 3-ethylpiperazine-1-carboxylate.[1] The ethyl group is adjacent to the free amine (N4). Specialized conditions (T3P, RuPhos) required.

CouplingLogic Start Start: N-Boc-Ethylpiperazine Coupling CheckSterics Is Ethyl Group Alpha to Free Amine? Start->CheckSterics Unhindered No (Distal Ethyl) Standard Reactivity CheckSterics->Unhindered Isomer A Hindered Yes (Proximal Ethyl) Steric Penalty ~10-100x CheckSterics->Hindered Isomer B ReactionType Select Electrophile Unhindered->ReactionType Hindered->ReactionType Acid Carboxylic Acid (Amide Coupling) ReactionType->Acid Halide Aryl Halide (Buchwald/SNAr) ReactionType->Halide HATU Protocol 1: HATU/DIPEA (Standard) Acid->HATU Unhindered T3P Protocol 2: T3P/Pyridine (High Force) Acid->T3P Hindered RuPhos Protocol 3: RuPhos Pd G4 (Steric Specialist) Halide->RuPhos Hindered

Figure 1: Decision matrix for selecting coupling conditions based on the proximity of the ethyl group to the reactive center.

Protocol 1: Amide Bond Formation (The "Steric Wall" Solution)

For the hindered isomer, standard reagents (EDC, HBTU) often result in stalled reactions or extensive epimerization of the acid partner due to slow kinetics.

Recommended Reagent: T3P (Propylphosphonic anhydride) .

  • Why: T3P acts as a kinetic powerhouse. It drives the equilibrium forward by generating a water-soluble byproduct and typically shows lower epimerization rates than HATU for hindered systems.

Experimental Procedure (T3P Method)
  • Stoichiometry: Acid (1.0 equiv), N-Boc-ethylpiperazine (1.1 equiv), T3P (50% in EtOAc, 1.5–2.0 equiv), Pyridine (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Avoid DMF if possible to simplify workup.

  • Setup:

    • Dissolve the carboxylic acid and the piperazine in EtOAc (concentration ~0.1 M).

    • Add Pyridine (or DIPEA, though Pyridine is synergistic with T3P).

    • Cool to 0 °C.

    • Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Dilute with EtOAc.[2]

    • Wash sequence: Water

      
       0.5M HCl (removes pyridine/unreacted amine) 
      
      
      
      Sat. NaHCO
      
      
      (removes unreacted acid/T3P byproducts)
      
      
      Brine.
    • Checkpoint: The organic layer should contain pure product. T3P byproducts are water-soluble.[3][4]

Alternative (HATU): Use only if T3P fails. Requires DMF/DMAc.

  • Critical Step: Pre-activate the acid with HATU/DIPEA for exactly 2 minutes before adding the hindered piperazine. Long pre-activation risks guanidinylation of the amine.

Protocol 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

When coupling the hindered piperazine to an aryl halide, the ethyl group destabilizes the Pd-Amine complex, making reductive elimination difficult with standard ligands (e.g., BINAP, Xantphos).

Recommended System: RuPhos Pd G4 .

  • Why: RuPhos is a bulky, electron-rich dialkylbiaryl phosphine designed specifically to facilitate the coupling of sterically hindered secondary amines. The G4 precatalyst ensures a defined activation pathway without the need for a glovebox.

Experimental Procedure
  • Reagents: Aryl Halide (1.0 equiv), N-Boc-ethylpiperazine (1.2 equiv), RuPhos Pd G4 (1–3 mol%), Base (NaOtBu or LiHMDS).

  • Solvent: Toluene or Dioxane (degassed).

  • Setup:

    • Charge a vial with Aryl Halide, Piperazine, RuPhos Pd G4, and NaOtBu (1.5 equiv).

    • Seal and purge with N

      
      /Ar (3 cycles).
      
    • Add anhydrous solvent via syringe.

  • Reaction: Heat to 80–100 °C for 2–16 hours.

  • Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Troubleshooting:

  • Low Yield? Switch base to LHMDS (1.0 M in THF) added slowly at 60 °C. This prevents deprotonation of sensitive functional groups on the aryl ring.

Protocol 3: S_NAr (Nucleophilic Aromatic Substitution)

For electron-deficient heteroaryls (e.g., chloropyrimidines, fluoronitrobenzenes).

  • The Challenge: The ethyl group decreases nucleophilicity by ~10-fold compared to piperazine.

  • The Fix: Polar aprotic solvents and temperature ramping.

Experimental Procedure
  • Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).

  • Base: DIPEA (3.0 equiv) or K

    
    CO
    
    
    
    (suspended).
  • Temperature:

    • Start at RT.

    • If no reaction by TLC after 2 hours, ramp to 80 °C.

    • Warning: Avoid temperatures >120 °C with N-Boc groups in DMSO, as thermal Boc-deprotection can occur slowly.

Quality Control: The "Rotamer Trap"

Researchers frequently misinterpret the NMR of N-Boc-2-ethylpiperazine products as "impure" due to signal splitting.

Mechanism: The N-Boc bond has partial double-bond character (restricted rotation). The bulky ethyl group locks the piperazine ring into two distinct populations (rotamers) that exchange slowly on the NMR timescale at room temperature.

Validation Protocol:

  • Observation:

    
    H NMR shows broad or doubled peaks (e.g., two Boc singlets, split ethyl triplets).
    
  • Test: Run a Variable Temperature (VT) NMR experiment.

    • Heat the sample to 330–350 K (in DMSO-

      
      ).
      
    • Result: If the peaks coalesce into sharp singlets/triplets, the compound is pure. If they remain distinct, you have an impurity.

RotamerLogic Sample NMR Sample (Broad Signals) Heat Heat to 350 K (VT-NMR) Sample->Heat Result Signal Behavior? Heat->Result Coalesce Signals Coalesce (Merge) Result->Coalesce Split Signals Remain Split Result->Split Conclusion1 Pure Compound (Rotamers) Coalesce->Conclusion1 Conclusion2 Impure (Regioisomers/Byproducts) Split->Conclusion2

Figure 2: Validation workflow for distinguishing rotamers from impurities.

Summary of Reaction Conditions

Reaction TypeReagent of ChoiceSolventBaseTempCritical Note
Amide Coupling T3P (50% EtOAc)EtOAc / 2-MeTHFPyridine0°C

RT
Water washes remove all reagents; ideal for scale-up.
Amide (Alt) HATUDMFDIPEARTPre-activate acid for <2 mins to avoid side reactions.
Buchwald RuPhos Pd G4 TolueneNaOtBu80–100°CBest ligand for hindered secondary amines.
S_NAr None (Thermal)DMSO / NMPDIPEART

80°C
Monitor by TLC; sterics significantly slow kinetics.

References

  • T3P for Hindered Amides: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • RuPhos for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Piperazine Conformational Analysis: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Discusses amine basicity/sterics). Angewandte Chemie Int. Ed., 2006, 45(46), 7736-7739. Link

  • Rotameric Phenomena in N-Boc Systems: Wodtke, R., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016, 12, 2478–2489.[5] Link

Sources

Application Note: Thermal & Catalyst-Free Deprotection of N-Boc Amines in Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis, particularly in peptide chemistry and API manufacturing. Traditional batch methods rely on strong acids (TFA, HCl) which generate corrosive waste, require neutralization, and can degrade acid-sensitive functionalities.

This Application Note details a thermal, catalyst-free continuous flow protocol for N-Boc deprotection. By utilizing superheated solvents (aquathermolysis or fluoro-alcohol solvolysis) at temperatures exceeding


C, researchers can achieve quantitative deprotection in minutes without exogenous acids. This method leverages the high heat transfer and pressure capabilities of flow reactors to safely manage the gaseous byproducts (isobutylene and 

) that would be hazardous in closed batch vessels.
Key Advantages[1]
  • Green Chemistry: Eliminates TFA/HCl and subsequent neutralization steps.

  • Selectivity: Temperature-controlled differentiation between aryl- and alkyl-Boc amines.[1][2][3][4]

  • Safety: Continuous containment of high-pressure gaseous byproducts.

  • Speed: Reaction times reduced from hours (batch) to minutes (flow).

Mechanistic Insight

Thermal Boc deprotection proceeds via a fragmentation mechanism rather than simple hydrolysis.[5] At elevated temperatures, the carbamate undergoes elimination to yield the free amine, isobutylene (gas), and carbon dioxide (gas).

Mechanism:



In the presence of protic solvents like water or 2,2,2-trifluoroethanol (TFE), the solvent acts as a mild proton source/stabilizer for the transition state, significantly lowering the activation energy compared to inert solvents.

Equipment Setup & Configuration

To safely execute superheated reactions, a high-pressure flow system is required. The reactor must maintain the solvent in the liquid phase significantly above its atmospheric boiling point.

Required Hardware
  • HPLC Pump: Capable of delivering 0.1 – 10.0 mL/min.

  • Reactor Coil: Stainless steel or Hastelloy (10–20 mL volume). Note: PFA/PTFE coils are generally unsuitable above

    
    C due to softening.
    
  • Back Pressure Regulator (BPR): Adjustable or fixed (250–500 psi / 17–35 bar).

  • Thermostat: Oil bath or dry block heater capable of

    
    C.
    
Workflow Diagram

FlowSetup Solvent Solvent/Substrate Reservoir Pump HPLC Pump (High Pressure) Solvent->Pump Injector Sample Loop / Injector Valve Pump->Injector Coil Reactor Coil (Heated 150-200°C) Injector->Coil Liquid Phase Cooler Cooling Loop (Water/Ice Bath) Coil->Cooler Quench BPR Back Pressure Regulator (17-35 bar) Cooler->BPR Collect Collection Vessel BPR->Collect Depressurization Gas Gas Vent (CO2/Isobutylene) Collect->Gas

Figure 1: Schematic of the high-temperature flow reactor setup. The BPR is placed strictly AFTER the cooling loop to prevent solvent flashing inside the heated zone.

Experimental Protocols

Protocol A: Catalyst-Free Solvolytic Deprotection (Recommended)

This method uses 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols are excellent hydrogen bond donors, facilitating the cleavage of the Boc group at lower temperatures than pure thermal pyrolysis.

Reagents:

  • Substrate: N-Boc protected amine (0.1 – 0.5 M).

  • Solvent: TFE (pure) or TFE/Water (9:1).

Step-by-Step Procedure:

  • System Prep: Flush the reactor with pure TFE. Set the BPR to 250 psi (17 bar) . This pressure ensures TFE (bp 78°C) remains liquid up to ~180°C.

  • Heating: Set the reactor temperature to 150°C . Allow 15 minutes for equilibration.

  • Reaction: Pump the substrate solution at a flow rate corresponding to a 10–15 minute residence time .

    • Calculation:

      
      
      
  • Collection: The effluent will outgas

    
     and isobutylene immediately upon exiting the BPR. Collect in a vented flask.
    
  • Workup: Evaporate the TFE (recyclable). The residue is the pure amine salt (carbamate) or free base.

Protocol B: Subcritical Water Deprotection (Greenest)

Ideal for water-soluble substrates or robust APIs. Uses water as the sole solvent/reagent.

Reagents:

  • Substrate: N-Boc amine (0.1 M).

  • Solvent: Deionized Water (degassed).

  • Co-solvent (optional): 10-20% Ethanol if solubility is poor.

Step-by-Step Procedure:

  • System Prep: Flush with water.[6] Set BPR to 500 psi (35 bar) to maintain liquid phase water.

  • Heating: Set reactor to 180°C – 200°C .

  • Reaction: Pump substrate with a residence time of 5–10 minutes .

  • Workup: Basify the aqueous output (if necessary) and extract with ethyl acetate, or simply lyophilize if the product is stable.

Technical Data & Optimization

Solvent Efficiency Comparison

The choice of solvent dramatically impacts the required temperature and residence time.

SolventDielectric ConstantRequired Temp (°C)Residence Time (min)Note
TFE 2715010–15Optimal. Mildest thermal conditions.
Water 80180–2005–10Greenest. Requires higher pressure.
Ethanol 24190–21020–30Slower. May require trace solid catalyst.
DMSO 47>200>30Difficult workup; not recommended.
Handling Gas Expansion (The "Slug Flow" Effect)

Critical Expert Insight: Unlike standard liquid-phase flow chemistry, Boc deprotection generates 2 moles of gas for every 1 mole of substrate.

  • Impact: As gas forms inside the heated coil, the linear velocity increases, reducing the actual residence time compared to the calculated residence time.

  • Correction: If conversion is incomplete (90-95%), do not just increase temperature. Increase the system pressure (BPR) to compress the gas bubbles, or decrease the flow rate by 20% to compensate for the gas expansion volume.

Decision & Troubleshooting Logic

Use this logic tree to determine the optimal starting conditions for your specific substrate.

DecisionTree Start Start: N-Boc Substrate Solubility Is substrate water soluble? Start->Solubility AcidSens Is substrate acid sensitive? Solubility->AcidSens No WaterMethod Protocol B: Subcritical Water (180°C, 35 bar) Solubility->WaterMethod Yes TFEMethod Protocol A: TFE Solvolysis (150°C, 17 bar) AcidSens->TFEMethod Yes (Highly) MixedMethod Mixed Solvent: EtOH/Water (1:1) (190°C, 40 bar) AcidSens->MixedMethod No (Robust)

Figure 2: Decision matrix for selecting solvent systems based on substrate solubility and stability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Residence time too short due to gas generation.Increase BPR pressure to 500 psi or reduce flow rate by 20%.
Clogging at BPR Product precipitating upon cooling/depressurization.Dilute feed solution or add a co-solvent (e.g., 10% MeOH) to the stream before the BPR using a T-mixer.
Dark Product Color Thermal degradation / Oxidation.Degas solvents thoroughly (remove

). Lower temp by 10°C and extend time.
Pressure Fluctuations Gas slugs passing through BPR.This is normal. Ensure collection line is secured to avoid "whipping."

References

  • Bernini, R., et al. (2013). "Catalyst-free water-mediated N-Boc deprotection." Tetrahedron Letters, 50(13), 1438-1440.

  • Eyholzer, M., et al. (2016). "Continuous Flow Thermal Deprotection of N-Boc Amines." Organic Process Research & Development.

  • Guan, Y., et al. (2024).[7] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 28(5), 1946-1963.[7]

  • ACS GCI Pharmaceutical Roundtable. (2024). "BOC Deprotection Guide: Thermal Methods."[5] ACS Green Chemistry Institute.

Sources

Advanced Application Note: Characterization and Development of Piperazine-Based Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Evolution

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor (inhibiting histamine release) and a heteroreceptor (modulating ACh, Dopamine, and Norepinephrine). Early H3R antagonists relied on imidazole scaffolds (e.g., thioperamide), which suffered from poor blood-brain barrier (BBB) penetration and severe cytochrome P450 inhibition.

Piperazine derivatives (e.g., ABT-239, Pitolisant analogs) represent the "third generation" of H3R ligands. The piperazine ring serves as a privileged non-imidazole scaffold that:

  • Reduces CYP450 Liability: Lacks the heme-coordinating nitrogen found in imidazoles.

  • Optimizes Basicity: Allows for tunable pKa to balance BBB permeability with hERG safety profiles.

  • Rigid Spacing: Orients the pharmacophore to interact with the critical Asp3.32 residue in the orthosteric binding pocket.

This guide details the protocols for validating these compounds, specifically addressing the high constitutive activity of H3R, which necessitates distinguishing between neutral antagonists and inverse agonists.

Mechanistic Insight & Signaling Pathways[1]

H3R couples to


 proteins.[1][2] Under basal conditions (no agonist), H3R exhibits significant constitutive activity, suppressing cAMP levels.
  • Agonists: Further decrease cAMP.

  • Neutral Antagonists: Block agonists but do not affect basal signaling.

  • Inverse Agonists (Most Piperazines): Block agonists AND reverse constitutive activity, increasing cAMP levels relative to baseline.

Visualization: H3R Signaling & Piperazine Modulation

H3R_Signaling H3R H3 Receptor (Constitutive Activity) Gi Gi/o Protein H3R->Gi Activates Piperazine Piperazine Ligand Piperazine->H3R Stabilizes Inactive State Piperazine->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Generates Effect Neurotransmitter Release cAMP->Effect Modulates

Figure 1: Mechanism of Action. Piperazine ligands stabilize the H3R in an inactive conformation, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels and neurotransmitter release.

Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

Context: H3R is highly sensitive to proteolysis. Proper membrane prep is critical for reproducible


 values.

Materials:

  • HEK-293 or CHO cells stably expressing human H3R (hH3R).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail.[3]

Steps:

  • Harvest: Detach cells using PBS/EDTA (Avoid Trypsin if possible to preserve receptor integrity).

  • Homogenization: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris.

  • Collection: Transfer supernatant to high-speed tubes. Centrifuge at 40,000 x g for 20 min.

  • Wash: Resuspend pellet in buffer, repeat centrifugation.

  • Storage: Resuspend final pellet in 50 mM Tris-HCl. Flash freeze in liquid

    
    . Store at -80°C.
    
Protocol B: Radioligand Binding Assay (Affinity)

Context: This assay determines the affinity (


) of your piperazine derivative.
Critical Choice: Use [

H]-N-alpha-methylhistamine ([

H]-NAMH)
for agonist competition or [

H]-A-349821
for inverse agonist characterization.

Assay Conditions:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Ligand: 1 nM [

    
    H]-NAMH (
    
    
    
    nM).
  • Non-specific control: 10

    
    M Thioperamide or Pitolisant.
    

Workflow:

  • Incubation: Mix 20

    
    g membrane protein + Radioligand + Piperazine Test Compound (10 concentrations, 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C. (H3R kinetics are slow; do not shorten this).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). Note: PEI is mandatory to reduce filter binding of lipophilic piperazines.

  • Counting: Add scintillant and count on a Beta-counter.

  • Analysis: Fit to one-site competition model. Calculate

    
     using Cheng-Prusoff equation.[1]
    
Protocol C: [ S]GTP S Functional Assay (Inverse Agonism)

Context: Because H3R has high constitutive activity, this assay is superior to cAMP for distinguishing inverse agonists (like ABT-239) from neutral antagonists.

Steps:

  • Preparation: Use membranes as prepared in Protocol A.

  • Reaction Mix:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

      
      , 10 
      
      
      
      M GDP (Crucial: GDP suppresses basal noise).
    • 0.1 nM [

      
      S]GTP
      
      
      
      S.
    • Test Compound (Piperazine derivative).[4]

  • Incubation: 60 min at 30°C.

  • Termination: Filtration through GF/B filters.

  • Interpretation:

    • Agonist: Increases CPM above basal.

    • Neutral Antagonist: No change from basal.

    • Inverse Agonist: Decreases CPM below basal (Negative Efficacy).

Safety Pharmacology: The hERG Liability

Many piperazine-based H3 antagonists failed in early trials due to hERG potassium channel blockade (QT prolongation).

Mitigation Strategy:

  • Basicity Control: Ensure the distal nitrogen on the piperazine has a pKa < 8.5.

  • Lipophilicity: High LogP correlates with hERG binding. Target LogD (pH 7.4) between 2.0 and 3.5.

  • Zwitterions: Incorporating a carboxylic acid (as seen in some second-gen antihistamines) can eliminate hERG binding, though it may reduce BBB penetration.

Data Presentation & Lead Optimization[6][7]

Comparative Profile of Reference Ligands

The following table summarizes key data points for validating your novel derivatives against known standards.

CompoundClasshH3R

(nM)
Functional ModehERG

(

M)
Histamine Endogenous5 - 10AgonistN/A
(R)-

-Me-Histamine
Reference0.5Full AgonistN/A
Thioperamide Imidazole4 - 10Inverse Agonist> 10
ABT-239 Piperazine0.5 - 1.0Inverse Agonist> 30 (Safe)
Pitolisant Piperidine/Piperazine~ 1.0Inverse Agonist> 10
Lead Optimization Workflow

Use this logic flow to guide your screening cascade.

Optimization_Workflow Synthesis 1. Synthesis of Piperazine Derivative Binding 2. Radioligand Binding ([3H]-NAMH) Synthesis->Binding Functional 3. GTPγS / cAMP Assay (Determine Efficacy) Binding->Functional If Ki < 100 nM Safety 4. hERG & CYP Panel Functional->Safety If Inverse Agonist Safety->Synthesis Fail: Redesign Linker InVivo 5. Behavioral Models (e.g., Dipsogenia, Cognition) Safety->InVivo If hERG IC50 > 10μM

Figure 2: Screening Cascade. A systematic approach to filtering piperazine derivatives, prioritizing affinity, functional efficacy (inverse agonism), and safety (hERG avoidance) before in vivo testing.

References

  • Esbenshade, T. A., et al. (2004). Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist. Biochemical Pharmacology.

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.

  • Cowart, M. D., et al. (2005). Rotationally constrained 2,4-disubstituted cyclobutane derivatives as potent histamine H3 receptor antagonists with improved drug-like properties. Journal of Medicinal Chemistry.

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists as drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New piperazine derivatives as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete N-Boc deprotection of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc Deprotection of Piperazines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting N-Boc deprotection of piperazine derivatives. As a Senior Application Scientist, I understand that while N-Boc deprotection is a cornerstone of modern organic synthesis, its application to piperazine scaffolds can present unique challenges. Incomplete reactions, unwanted side products, and difficult work-ups can often lead to project delays.

This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues encountered at the bench. We will delve into the nuances of reaction mechanisms, reagent choice, and reaction monitoring to ensure your syntheses are efficient, reproducible, and successful.

Troubleshooting Guide: Incomplete N-Boc Deprotection

This section addresses the most common issue: the persistence of the N-Boc protecting group after the reaction is presumed complete. We will explore the likely causes and provide actionable solutions.

Question 1: My N-Boc deprotection of a substituted piperazine using TFA in DCM is sluggish and incomplete, even after several hours. What are the likely causes and how can I fix this?

This is a frequent challenge, often stemming from a combination of factors related to the substrate, reagents, and reaction conditions.

Underlying Causes & Solutions:

  • Steric Hindrance: Bulky substituents on the piperazine ring or on the second nitrogen atom can sterically encumber the N-Boc group, slowing its cleavage. The acid needs to protonate the carbonyl oxygen of the Boc group to initiate the cleavage mechanism. Bulky groups can hinder this approach.

  • Insufficient Acid Strength or Concentration: While Trifluoroacetic acid (TFA) is a potent reagent, its effectiveness can be diminished by old or improperly stored bottles that have absorbed atmospheric moisture. Water can reduce the effective acidity of the reaction medium, thereby slowing down the deprotection.[1]

  • Reaction Temperature: Standard protocols often call for room temperature. However, for sterically hindered or electronically deactivated substrates, gentle heating may be necessary to provide the required activation energy.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Incomplete Deprotection (TLC/LC-MS Analysis) B Verify Reagent Quality: Use fresh, anhydrous TFA and DCM A->B First, check reagents C Increase Acid Stoichiometry: Increase TFA from 20% to 50% (v/v) B->C If still incomplete F Complete Deprotection B->F D Elevate Temperature: Gently heat to 30-40°C C->D For stubborn substrates C->F E Switch Acid System: Use 4M HCl in Dioxane D->E Alternative strong acid D->F E->F

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Recommended Actions:

  • Reagent Verification: Always use fresh, anhydrous TFA and dichloromethane (DCM). If you suspect your TFA is old, use a fresh bottle.

  • Increase TFA Concentration: Gradually increase the concentration of TFA. A common starting point is 20-30% TFA in DCM, but for stubborn substrates, this can be increased to 50% or even neat TFA.[2]

  • Gentle Heating: If increasing the acid concentration is insufficient, gently warm the reaction to 30-40°C and continue to monitor by TLC or LC-MS.

  • Switch to HCl in Dioxane: For a more potent acidic system, consider using a 4M solution of HCl in dioxane.[1][3] This is often faster and more effective for particularly challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for using a strong acid like TFA for Boc deprotection?

The tert-butoxycarbonyl (Boc) group is designed to be stable to a wide range of chemical conditions but labile to strong acids. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. The formation of these stable byproducts provides a strong thermodynamic driving force for the reaction.

G N-Boc_Piperazine R-N(Boc)-R' Protonated_Intermediate [R-N(BocH⁺)-R'] N-Boc_Piperazine->Protonated_Intermediate Protonation H+ H⁺ Free_Amine R-NH-R' Protonated_Intermediate->Free_Amine Cleavage tert-butyl_cation (CH₃)₃C⁺ Protonated_Intermediate->tert-butyl_cation CO2 CO₂ Protonated_Intermediate->CO2 Isobutylene Isobutylene tert-butyl_cation->Isobutylene -H⁺

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Q2: I have other acid-sensitive functional groups in my molecule. How can I selectively deprotect the N-Boc group?

This is a classic chemoselectivity challenge. While TFA and HCl are highly effective, they can also cleave other acid-labile groups like tert-butyl esters or acetals.

Strategies for Selective Deprotection:

  • Milder Acidic Conditions: You can attempt the deprotection with more dilute acid (e.g., 10% TFA in DCM) at 0°C to room temperature and carefully monitor the reaction to stop it once the starting material is consumed, minimizing damage to other functional groups.[1]

  • Alternative Reagents: For highly sensitive substrates, consider non-traditional deprotection methods. Options include:

    • Lewis Acids: Zinc bromide in DCM or trimethylsilyl iodide can sometimes effect deprotection under milder conditions.

    • Thermolytic Deprotection: In some cases, heating the N-Boc protected amine in a high-boiling point solvent can cause thermal cleavage of the Boc group.[4]

Comparative Table of Deprotection Reagents:

ReagentTypical ConditionsProsCons
TFA/DCM 20-50% (v/v), 0°C to RTHighly effective, volatile byproductsHarsh, can cleave other acid-sensitive groups
4M HCl/Dioxane 1.1-2 eq., 0°C to RTVery strong, often faster than TFANot as volatile, can be corrosive
Phosphoric Acid Aqueous solutionLess volatile, can be milderWork-up can be more complex
Silica Gel Reflux in inert solventMild, good for sensitive substratesCan be slow, not universally applicable[5]
Q3: How do I properly monitor the progress of my deprotection reaction?

Effective reaction monitoring is crucial to avoid incomplete reactions or the formation of side products due to prolonged exposure to harsh conditions.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected piperazine salt will have a much lower Rf value (it will stick to the baseline) than the N-Boc protected starting material in most non-polar solvent systems (e.g., ethyl acetate/hexanes). A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation of the disappearance of the starting material and the appearance of the product mass.[6] This is the gold standard for reaction monitoring.

Q4: My work-up procedure is giving me low yields. How can I improve the isolation of my deprotected piperazine?

The deprotected piperazine is a basic amine, and it will exist as a salt (e.g., trifluoroacetate or hydrochloride) after the acidic work-up. These salts are often highly soluble in water, which can lead to low recovery during aqueous extractions.[3]

Optimized Work-up Procedure:

  • Removal of Acid: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[6]

  • Azeotropic Removal: For stubborn residual acid like TFA, add a solvent like toluene or DCM and re-concentrate. Repeat this 2-3 times.

  • Basification and Extraction:

    • Dissolve the crude salt in a minimal amount of water.

    • Cool the aqueous solution in an ice bath.

    • Carefully add a base (e.g., 1M NaOH, saturated NaHCO₃, or solid K₂CO₃) until the pH is >10.

    • Extract the free piperazine with an organic solvent like DCM, ethyl acetate, or a mixture of THF/ethyl acetate.[7] Repeat the extraction 3-5 times to maximize recovery.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA/DCM
  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (20-50% v/v) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.[6]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Proceed with the optimized work-up procedure described in the FAQ section.

Protocol 2: N-Boc Deprotection with 4M HCl in Dioxane
  • Dissolve the N-Boc protected piperazine in a minimal amount of a co-solvent like methanol or DCM (optional, if solubility is an issue).

  • Add a solution of 4M HCl in dioxane (typically 2-4 equivalents) at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-2 hours.

  • Upon completion, the hydrochloride salt of the piperazine may precipitate. If so, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[6]

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.

References

  • El-Faham, A., & Albericio, F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Journal of King Saud University - Science, 32(1), 843-848. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2001). Silica gel catalyzed selective deprotection of N-Boc group. Tetrahedron Letters, 42(45), 8075-8077. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]

  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Reddy, P. V. G. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Connon, S. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1136-1144. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 246-264. [Link]

  • ResearchGate. (2023). Boc deprotection conditions tested. [Link]

Sources

Technical Support Center: High-Purity Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Piperazine is a privileged scaffold in pharmaceutical chemistry, serving as the core pharmacophore for anthelmintics, antipsychotics, and antihistamines. In drug development, "purity" is not merely a specification; it is a function of process control.[1]

The synthesis of piperazine—typically via the cyclization of ethanolamines or ethyleneamines—is a battle against thermodynamics.[1] The formation of the six-membered ring competes directly with:

  • Oligomerization: Formation of linear polyamines (e.g., DETA, TETA).[1]

  • O-Alkylation: Formation of morpholine (an isosteric impurity that is difficult to separate).[1]

  • Dehydrogenation: Reversion to aromatic pyrazine.

This guide provides a mechanistic troubleshooting framework to isolate and eliminate these side products at the source.

Module 1: Critical Reaction Pathways & Impurity Mapping

To control impurities, one must understand their genesis.[1] The following reaction network illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular side reactions.

Figure 1: The Piperazine Reaction Network

Piperazine_Reaction_Network DEA Diethanolamine (DEA) AEEA Aminoethylethanolamine (AEEA) DEA->AEEA Amination (-H2O) Morph Morpholine (O-Alkylation) DEA->Morph Acidic Sites High Temp NH3 Ammonia (NH3) PIP Piperazine (Target) AEEA->PIP Intramolecular Cyclization (-H2O) Linear Linear Polyamines (DETA/TETA) AEEA->Linear Intermolecular Attack (+AEEA) Pyrazine Pyrazine (Dehydrogenation) PIP->Pyrazine -H2 (Low Pressure)

Figure 1: Mechanistic divergence in piperazine synthesis.[1] Green paths indicate desired cyclization; red paths indicate impurity formation.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific user scenarios observed in pilot and production environments.

Scenario A: "My Morpholine content is rising (>2%)."

Diagnosis: Thermodynamic Control Failure. Morpholine forms when the hydroxyl group of diethanolamine attacks the internal carbon before amination occurs, or via direct dehydration.[1] This is favored by high temperatures and highly acidic catalyst sites.[1]

Corrective Actions:

  • Lower Reaction Temperature: Morpholine formation has a higher activation energy than piperazine formation.[1] Reduce temperature by 10–15°C.

  • Check Catalyst Acidity: If using zeolites (e.g., ZSM-5) or alumina-supported catalysts, high Lewis acidity promotes dehydration to ethers (morpholine).[1] Switch to a catalyst with higher hydrogenation/dehydrogenation capability (e.g., Cu/Ni/Co on silica) rather than purely acidic dehydration catalysts.[1]

  • Increase Ammonia Partial Pressure: High ammonia concentration kinetically favors N-alkylation (piperazine) over O-alkylation (morpholine).[1]

Scenario B: "I am seeing high levels of linear polyamines (DETA, TETA)."

Diagnosis: Intermolecular Competition. The intermediate, aminoethylethanolamine (AEEA), is reacting with another molecule of ethanolamine instead of cyclizing with itself.[1] This is a concentration-dependent phenomenon.[1]

Corrective Actions:

  • Increase Ammonia:Precursor Ratio: A molar ratio of NH₃ to DEA of at least 6:1 to 10:1 is required.[1] Excess ammonia dilutes the organic intermediates, statistically favoring the unimolecular reaction (cyclization) over bimolecular reactions (polymerization).[1]

  • Optimize Residence Time: In continuous flow reactors, extended residence time allows the linear oligomers to form.[1] Increase Space Velocity (LHSV).[1]

Scenario C: "The product contains aromatic Pyrazine."

Diagnosis: Hydrogen Starvation. The catalyst used for amination (often Nickel or Copper-based) is also a potent dehydrogenation catalyst.[1] If hydrogen partial pressure is insufficient, the piperazine ring will lose hydrogen to become the aromatic, stable pyrazine.

Corrective Actions:

  • Increase Hydrogen Partial Pressure: Maintain H₂ pressure > 30 bar (depending on catalyst).

  • Catalyst Selection: Ensure the catalyst is fully reduced before the reaction starts.[1]

Module 3: Validated Protocol for High-Selectivity Synthesis

Method: Reductive Amination of Diethanolamine (DEA) Target: >95% Piperazine Selectivity[1]

Reagent Specifications
ComponentGradeRoleCritical Parameter
Diethanolamine (DEA) >99%PrecursorLow water content (<0.5%) to prevent catalyst sintering.[1]
Ammonia (NH₃) AnhydrousAminating AgentMust be in liquid phase excess.[1]
Hydrogen (H₂) 5.0 GradeReductantEssential to suppress pyrazine formation.[1]
Catalyst Ni/Cu/Cr on Al₂O₃CatalystBalanced acid/metal sites.[1]
Experimental Workflow

Step 1: Catalyst Activation [1]

  • Load the Ni/Cu/Cr catalyst into the fixed-bed reactor.[1]

  • Activate under flowing H₂ at 200°C for 4 hours to ensure metal sites are in the zero-valent state (

    
    ).
    

Step 2: Feed Preparation

  • Prepare a feed stream of DEA.[1]

  • Critical Control Point: Mix DEA with liquid ammonia before entering the catalyst bed.[1]

  • Ratio: Set NH₃:DEA molar ratio to 8:1 .

Step 3: Reaction Parameters

  • Temperature: 190°C – 210°C. (Do not exceed 220°C to avoid morpholine spikes).

  • Pressure: 150 – 200 bar (Total pressure with H₂).

  • LHSV (Liquid Hourly Space Velocity): 0.5 – 1.0

    
    .[1]
    

Step 4: Downstream Separation

  • Depressurize to flash off excess Ammonia and Hydrogen (Recycle these).[1]

  • Distillation:

    • Cut 1: Water (Side product).[1]

    • Cut 2: Ethylenediamine (Light impurity).[1]

    • Cut 3: Piperazine (Target, bp 146°C).

    • Bottoms: AEEA and higher polyamines.[1]

Module 4: Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose process deviations.

Figure 2: Impurity Decision Matrix

Troubleshooting_Tree Start Analyze Crude Composition CheckImpurity Dominant Impurity? Start->CheckImpurity Morpholine Morpholine Detected CheckImpurity->Morpholine O-Alkylation Linear Linear Amines (DETA) CheckImpurity->Linear Oligomerization Pyrazine Pyrazine Detected CheckImpurity->Pyrazine Dehydrogenation Action1 Decrease Temp Check Catalyst Acidity Morpholine->Action1 Action2 Increase NH3:DEA Ratio Increase LHSV Linear->Action2 Action3 Increase H2 Pressure Regenerate Catalyst Pyrazine->Action3

Figure 2: Decision matrix for rapid process correction based on GC/HPLC analysis of crude product.

References

  • Catalytic Amination Mechanisms

    • Title: "New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine."[1][2]

    • Source: ResearchGate / Vertex AI Search[1]

    • URL:[Link]

  • Impurity Profiles in Piperazine Synthesis

    • Title: "Methods for the C
    • Source: Catalysis in Industry (via ResearchGate)[1]

    • URL:[Link]

  • Process Optimization & Patent Literature

    • Title: "Process for preparation of piperazine (US Patent 3037023A)."[1]

    • Source: Google P
    • URL
  • Advanced Synthesis Techniques

    • Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

Sources

Improving yield in the synthesis of substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Piperazine Synthesis Current Status: ONLINE 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket Queue: High Priority[1]

Welcome to the Piperazine Synthesis Support Hub

You are likely here because your piperazine yield is stalling at 40%, or you are battling the "Gemini curse" of bis-alkylation. Piperazines are deceptively simple scaffolds; their secondary amine protons are nucleophilic enough to react, but the resulting product is often more nucleophilic than the starting material, leading to runaway polymerization.

This guide treats your synthesis as a system to be debugged. Below are the remediation protocols for the most common failure modes in drug discovery workflows.

Module 1: The Regioselectivity Crisis (N-Alkylation)

Ticket #1042: "I am trying to mono-alkylate piperazine with an alkyl halide, but I keep getting a mixture of unreacted starting material and bis-alkylated byproduct. My yield of mono-product is <35%."

Root Cause Analysis

The pKa of the secondary amine in the mono-alkylated product (approx. pKa 9.8) is often slightly higher or comparable to the unsubstituted piperazine (pKa 9.8). Once the first alkyl group is added, the steric bulk might suggest hindrance, but the inductive effect of the alkyl group often makes the N4 nitrogen more electron-rich, accelerating the second attack.

Remediation Protocol

You have two valid pathways. Do not mix them.

Pathway A: The "Brute Force" Kinetic Control (For cheap starting materials) If your piperazine core is cheap, use the High-Dilution/High-Excess method.

  • Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the alkyl halide.

  • Addition: Add the alkyl halide dropwise to the piperazine solution (reverse addition).

  • Purification Hack: After reaction, add water/ethanol. Unreacted piperazine often precipitates as the hexahydrate or can be distilled off (bp 146°C) if the product is heavy.

Pathway B: The "Surgical" Protective Group Strategy (For precious cores) If your piperazine scaffold is complex, you must desymmetrize it first.

  • Protection: Use N-Boc-piperazine (commercially available or easily made).

  • Reaction: Alkylate the free amine.

  • Deprotection: TFA/DCM or HCl/Dioxane removal.

Data: Yield Comparison of Methods
MethodStoichiometry (Pip:Electrophile)Mono-YieldBis-ImpurityWorkup Difficulty
Standard 1.1 : 135-45%High (30%+)High (Column req.)
High Excess 6.0 : 175-85%Low (<5%)Low (Distillation/Wash)
N-Boc Route 1.0 : 1 (Protected)>90%0%Medium (Deprotection step)
Visualization: Decision Logic for Mono-Alkylation

MonoAlkylation Start Start: Mono-Alkylation Goal IsPipCheap Is the Piperazine Core Cheap/Commodity? Start->IsPipCheap YesCheap Pathway A: Kinetic Control IsPipCheap->YesCheap Yes NoExpensive Pathway B: Protective Group IsPipCheap->NoExpensive No ActionA Use 6-10 equiv Piperazine Reverse Addition YesCheap->ActionA ActionB Use N-Boc-Piperazine Stoichiometric Reaction NoExpensive->ActionB ResultA Recover Excess Pip via Distillation ActionA->ResultA ResultB Deprotect (TFA/HCl) to release product ActionB->ResultB

Figure 1: Decision tree for selecting the optimal mono-alkylation strategy based on substrate cost and complexity.

Module 2: Cross-Coupling Failure (Buchwald-Hartwig)

Ticket #2089: "My Buchwald coupling of piperazine with an aryl bromide is stalling. I'm using Pd(PPh3)4 and Cs2CO3. The catalyst turns black immediately."

Root Cause Analysis

You are using a "Generation 1" catalyst system for a "Generation 3" problem.

  • Ligand Mismatch: Triphenylphosphine (PPh3) binds poorly to Pd in the presence of secondary amines, leading to catalyst precipitation (Pd black).

  • Inhibitory Coordination: Piperazine can act as a bidentate ligand, poisoning the metal center if the phosphine ligand isn't bulky enough to displace it.

  • Beta-Hydride Elimination: Secondary amines are prone to

    
    -hydride elimination if the reductive elimination step is slow.
    
Remediation Protocol

Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

The Gold Standard Protocol:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: RuPhos (Specific for secondary amines).[1][2][3][4] Do not use BrettPhos (optimized for primary amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1] The stronger base facilitates the deprotonation of the amine-Pd complex.

  • Solvent: Toluene or Dioxane (anhydrous).[1]

Why RuPhos? RuPhos provides the perfect steric bulk to prevent piperazine poisoning while accelerating the reductive elimination step, which is the rate-limiting step for secondary amines [1].

Visualization: The Buchwald Optimization Cycle

BuchwaldOpt Substrate Aryl Halide + Piperazine LigandChoice Ligand Selection Substrate->LigandChoice BrettPhos BrettPhos (Primary Amines) LigandChoice->BrettPhos Wrong Path RuPhos RuPhos (Secondary Amines) LigandChoice->RuPhos Correct Path Base Base: NaOtBu (Strong Base) RuPhos->Base Outcome Rapid Reductive Elimination Base->Outcome

Figure 2: Ligand selection logic. RuPhos is critical for secondary amines like piperazine to prevent catalyst poisoning.

Module 3: The "Ground Up" Approach (Cyclization)

Ticket #3011: "I cannot functionalize the piperazine nitrogen selectively. I want to build the ring with substituents already in place."

Root Cause Analysis

Trying to substitute an existing ring at a specific carbon position is chemically inefficient. It is better to synthesize the ring de novo from amino acids.

Remediation Protocol: Diketopiperazine Reduction
  • Precursor Synthesis: Condense two amino acids (e.g., Glycine + Alanine) to form a 2,5-diketopiperazine (DKP).[1] This sets your carbon substituents perfectly.

  • Reduction: Reduce the DKP to the piperazine.

    • Warning: LiAlH4 often leads to messy aluminum emulsions.

    • Solution: Use Borane-THF (BH3[1]·THF) or Borane-DMS .

  • Workup (Critical): Borane forms strong B-N complexes with piperazines. You must quench with MeOH/HCl and reflux for 1 hour to break the B-N bond, or your yield will be 0% (product stuck in aqueous phase) [2].

Module 4: Purification & Isolation

Ticket #4005: "My product is water-soluble. I lost it all during the aqueous workup."

Troubleshooting Guide

Piperazines are polar bases. Standard extraction (DCM/Water) often fails because the protonated piperazine stays in the water, or the free base is too polar for the organic layer.

The "Salting Out" Technique:

  • Saturate the aqueous phase with K2CO3 (solid) until no more dissolves. This forces the organic amine out of the water ("salting out").

  • Extract with IPA/CHCl3 (1:3 ratio) . This solvent mixture is more polar than DCM and pulls piperazines efficiently.

The "Scavenger" Technique (For excess starting material): If you used Pathway A (Excess Piperazine), add Polymer-supported Isocyanate resin to the reaction mixture. It will react with the excess nucleophilic piperazine, allowing you to filter it off, leaving only your substituted product.

References

  • RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009).[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. Journal of the American Chemical Society. [1]

  • Diketopiperazine Reduction: Wipf, P., & Heimgartner, H. (2005).[1] Reduction of Diketopiperazines to Piperazines. Helvetica Chimica Acta.

  • Mono-alkylation Strategy: Jacobsen, E. N., et al. (2010). Practical Synthesis of N-Boc-Piperazines. Organic Process Research & Development.

  • Piperazine Purification: Process for the N-monoalkylation of piperazine. Patent DE1092019B.

Sources

Technical Support Center: Overcoming Solubility Issues with Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization for tert-Butyloxycarbonyl (Boc) Intermediates

Diagnostic Triage: Why is your Intermediate Insoluble?

Before applying a solvent fix, you must diagnose the nature of the insolubility.[1] Boc groups (


-BuO(CO)-) add significant lipophilicity and bulk to a molecule. If your intermediate is insoluble, it usually falls into one of two categories:
SymptomDiagnosisUnderlying Physics
Cloudy Suspension / Floating Solids Polarity Mismatch The Boc group has made the molecule too lipophilic for aqueous/polar buffers, but the core remains too polar for standard organics (DCM). Common in zwitterionic small molecules.
Gel Formation / Viscous Sludge Aggregation (β-Sheet) Specific to Peptides/Amides. The Boc group eliminates the N-terminal charge, promoting intermolecular Hydrogen Bonding (beta-sheets). The solvent cannot penetrate the H-bond network.
Oiling Out Lattice Energy Failure The compound is soluble but refuses to crystallize or form a stable solid, trapping solvents and impurities.

The Solvent Matrix: Selection & "Magic Mixtures"

Do not rely solely on Dichloromethane (DCM). While Boc-groups generally enhance solubility in DCM, stubborn intermediates require specific "Power Solvents."

Tier 1: Standard Organics
  • DCM (Dichloromethane): The baseline solvent for Boc-chemistry.

  • EtOAc (Ethyl Acetate): Good for workups, but often fails to dissolve polar Boc-amino acids.

  • THF (Tetrahydrofuran): Useful for ether-soluble backbones but can form peroxides; avoid for long-term storage.

Tier 2: The Polar Aprotic Shift
  • DMF (Dimethylformamide): The standard for peptide coupling.

  • NMP (N-Methyl-2-pyrrolidone): Superior to DMF for preventing aggregation but harder to remove (high boiling point).

  • DMSO (Dimethyl Sulfoxide): Excellent solvency but difficult to remove during workup. Warning: Avoid with Methionine/Cysteine containing peptides due to oxidation risks.

Tier 3: The "Nuclear" Options (Aggregation Breakers)
  • HFIP (Hexafluoroisopropanol): The ultimate solvent for aggregated Boc-peptides. It is a strong Hydrogen Bond donor that disrupts intermolecular beta-sheets.

    • Usage: Dissolve neat, then dilute with DCM.

  • TFE (Trifluoroethanol): Similar to HFIP but less potent.

Tier 4: Chaotropic Additives (The "Salt Trick")

If you must use DMF/NMP but the solution is gelling:

  • LiCl (Lithium Chloride) @ 0.4M - 0.8M: The lithium ion coordinates with the peptide backbone oxygens, disrupting H-bonds.

  • KSCN (Potassium Thiocyanate): Alternative chaotrope if LiCl fails.

Visualizing the Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on your observation.

SolventDecisionTree Start Start: Boc-Intermediate Insoluble Observation Observe Physical State Start->Observation Floating Floating Solid / Cloudy (Polarity Mismatch) Observation->Floating Non-gelling Gelling Gel / Viscous Mass (Aggregation/H-Bonding) Observation->Gelling Aggregated TryDCM Try DCM + MeOH (9:1) Floating->TryDCM Chaotrope Add LiCl (0.5M) to DMF Gelling->Chaotrope TryDMF Try DMF or NMP TryDCM->TryDMF Insoluble Success1 Proceed to Reaction/Workup TryDCM->Success1 Soluble TryDMF->Success1 Soluble Chaotrope->Success1 Clear Solution HFIP Dissolve in neat HFIP, then dilute with DCM Chaotrope->HFIP Still Gelling HFIP->Success1 Soluble

Figure 1: Decision matrix for solubilizing stubborn Boc-protected intermediates.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Dissolution Ladder" for Reaction Setup

Use this when your starting material won't dissolve prior to coupling or deprotection.

  • Dry State: Ensure the intermediate is lyophilized or fully dried. Water content promotes aggregation.

  • Initial Solvent: Add the minimum amount of DMF .

  • Sonication: Sonicate for 5-10 minutes at ambient temperature.

    • Checkpoint: If clear, proceed. If cloudy/gelled, continue.

  • The Heat Spike: Warm the vessel to 40°C (Do NOT exceed 50°C to avoid thermal Boc-cleavage). Vortex vigorously.

  • The Additive: Add LiCl to a final concentration of 0.5M. Sonicate again.

  • The Swap: If still insoluble, evaporate DMF (high vac) and switch to NMP or DCM/HFIP (4:1) .

Protocol B: Workup Rescue (Precipitation in Separatory Funnel)

Scenario: You added brine to your EtOAc organic layer, and a white solid crashed out at the interface.

  • Do NOT Filter: Filtering often results in yield loss and clogged funnels.

  • The Co-Solvent Fix: Add Acetonitrile (ACN) or 2-Butanol to the organic layer. These are more polar than EtOAc but still immiscible enough with brine to allow separation.

  • Acid Wash Caution: If washing with weak acid (citric acid) causes precipitation, your Boc-amine might be protonating and salting out. Switch to a neutral wash (saturated NH4Cl) or back-extract the aqueous layer with DCM .

Frequently Asked Questions (FAQs)

Q1: Can I inject Boc-intermediates dissolved in HFIP directly onto an HPLC? A: No. Neat HFIP is too strong and will ruin peak shape (and potentially damage tubing/seals depending on the system).

  • The Fix: Dissolve the sample in minimal HFIP (e.g., 50 µL), then dilute 10-20x with the mobile phase A (Water/ACN). If it precipitates upon dilution, use a "Sandwich Injection" method or keep 10-20% HFIP in the sample vial, but expect a solvent front disturbance.

Q2: My Boc-intermediate streaks on the silica column during purification. Why? A: Boc-groups are acid-labile, and silica gel is slightly acidic. This can cause partial deprotection on the column, leading to "streaking" (a mix of product and deprotected amine).

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. This neutralizes the silica. Alternatively, use neutral alumina.

Q3: I need to remove the Boc group, but the starting material won't dissolve in the deprotection cocktail (TFA/DCM). A: This is a common kinetic trap. The solid surface protects the inner core from acid.

  • The Fix: Do not use DCM. Dissolve the substrate in neat TFA (Trifluoroacetic acid). TFA is an excellent solvent itself. If the substrate is acid-sensitive and needs dilution, dissolve in HFIP first, then add the acid (e.g., HCl in Dioxane).

Q4: Why does my Boc-peptide gel in DMF but dissolve in DCM? A: This is counter-intuitive but happens with specific hydrophobic sequences. DCM is a non-polar solvent that solvates the hydrophobic Boc/side-chains well. DMF, being polar, forces the hydrophobic chains together, promoting aggregation.

  • The Fix: If it works in DCM, use DCM! You can perform peptide couplings in DCM (using EDC/HOBt or DIC) effectively.

Mechanism of Action: How Solubilizers Work

Understanding the mechanism prevents "cargo cult" chemistry (blindly following steps).

Mechanism Aggregate Aggregated Peptide (Insoluble Beta-Sheet) ActionLi Li+ coordinates to Peptide Carbonyl Oxygen Aggregate->ActionLi + LiCl ActionHFIP Strong H-Bond Donor Competes with Backbone Aggregate->ActionHFIP + HFIP LiCl Lithium Chloride (LiCl) LiCl->ActionLi HFIP HFIP (Fluorinated Alcohol) HFIP->ActionHFIP Result Solubilized Random Coil ActionLi->Result Disrupts Inter-chain H-Bonds ActionHFIP->Result Breaks Beta-Sheet Network

Figure 2: Mechanistic action of LiCl and HFIP in disrupting peptide aggregation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting group strategies including solubility profiles).

  • Paradisi, M., et al. (2012). Hexafluoroisopropanol (HFIP) induces self-assembly of β-amyloid peptides. Journal of Peptide Science. (Details HFIP's ability to dissolve and manipulate aggregate structures).

  • Seebach, D., et al. (2006). Modification of Peptides and Proteins. Helvetica Chimica Acta. (Discusses the "Lithium Chloride effect" in peptide synthesis).

  • Sigma-Aldrich. Peptide Solubility Guidelines. (Standard industrial protocols for solubilizing hydrophobic peptides).

  • Bachem. Handling of Amyloid Peptides and Aggregates. (Technical note on using HFIP for "resetting" aggregation states).

Sources

Technical Support Center: Stereochemical Integrity in Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the critical challenge of minimizing racemization during the functionalization of chiral piperazine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to maintain the stereochemical integrity of your molecules. The two enantiomers of a chiral drug can have significantly different biological activities and pharmacokinetic profiles, making stereocontrol a paramount concern in drug development.[1]

This guide is structured to help you troubleshoot common issues, answer frequently asked questions, and provide robust methodologies to safeguard your chiral centers.

Troubleshooting Guide: Addressing Unexpected Racemization

This section is designed to address specific problems you might be encountering in the lab.

Scenario 1: High levels of epimerization detected in my final product after an acylation reaction.

Question: I've just coupled a carboxylic acid to my enantiopure 2-substituted N-Boc-piperazine using DIC/DIPEA, and my chiral HPLC is showing a significant amount of the undesired diastereomer. What went wrong and how can I fix it?

Answer: This is a classic problem that often points to the reaction conditions being too harsh, leading to racemization of the activated carboxylic acid or epimerization of the piperazine alpha-proton. Let's break down the likely culprits and solutions.

Root Cause Analysis:

  • The Racemization Mechanism: The most common pathway for racemization during amide bond formation involves the activation of the carboxylic acid.[2] With coupling reagents like carbodiimides (DCC, DIC), an O-acylisourea intermediate is formed. In the presence of a strong base, this intermediate can cyclize to form a 5(4H)-oxazolone (or azlactone).[3] The proton at the chiral center of the oxazolone is highly acidic and can be abstracted by a base, leading to a planar, achiral enol intermediate. Subsequent, non-stereoselective reprotonation or reaction with the amine leads to a racemic mixture of the product.[3]

  • The Role of the Base: Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are very effective at deprotonating the carboxylic acid, but they can also promote the formation of the problematic oxazolone intermediate and subsequent enolization, especially if the reaction is slow or the temperature is elevated.[4] Stronger bases can accelerate the deprotonation of the activated amino acid, leading to racemization.[4]

  • The Coupling Reagent: While DIC is a common choice, carbodiimides in general are known to be prone to causing racemization if not used with additives.[5]

Corrective Actions:

  • Introduce Racemization Suppressants: The most effective way to combat this issue is to add a nucleophilic additive to the reaction.[6] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the O-acylisourea intermediate faster than it can cyclize to the oxazolone.[7][8] This forms an activated ester (e.g., OBt ester) which is more stable towards racemization and reacts cleanly with the piperazine.[8]

  • Switch to a "Safer" Coupling Reagent: Consider using phosphonium-based (BOP, PyBOP) or aminium/uronium-based (HATU, HBTU) coupling reagents. These reagents inherently incorporate an HOBt or HOAt moiety in their structure, leading to the in-situ formation of the racemization-resistant active esters.[7]

  • Moderate Your Base: If you must use a base, consider switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine, which are less likely to promote oxazolone formation.[3] In many cases, if your piperazine starting material is a free base, you may not need an additional tertiary amine base, which can minimize racemization.[3]

  • Control the Temperature: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone and slow down the rate of enolization.

Experimental Protocol: Low-Racemization Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DIC, 1.1 equiv) and stir for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the chiral piperazine (1.0 equiv) in the same solvent. If it is a salt (e.g., HCl), add one equivalent of a weak base like NMM to liberate the free amine.

  • Slowly add the piperazine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

  • Analyze the stereochemical purity of the product using a suitable chiral HPLC or SFC method.

Scenario 2: Inconsistent Stereoselectivity Between Batches

Question: I am performing a C-H functionalization on a chiral piperazine, and I am getting variable diastereomeric ratios from batch to batch. What could be causing this inconsistency?

Answer: Inconsistent stereoselectivity in C-H functionalization reactions often points to subtle variations in reaction setup and the purity of reagents. The mechanisms of these reactions can be complex, sometimes involving radical intermediates where stereochemical control is tenuous.[9][10]

Potential Causes and Solutions:

  • Water Content: Trace amounts of water can interfere with many organometallic catalysts and reagents used in C-H functionalization. Ensure all your solvents are rigorously dried and that the reaction is set up under a strictly inert atmosphere. Consider adding activated molecular sieves to the reaction vessel.

  • Reagent Purity: The purity of your piperazine starting material, as well as any catalysts or ligands, is critical. Impurities can sometimes act as catalysts or inhibitors, leading to unpredictable results. Re-purify your starting materials if there is any doubt.

  • Reaction Temperature and Time: Precise control over the reaction temperature is crucial. Small fluctuations can influence the relative rates of competing reaction pathways, affecting the stereochemical outcome. Use a reliable temperature-controlled bath. Similarly, ensure reaction times are consistent, as product epimerization can occur over extended periods, even under otherwise optimal conditions.

  • Stirring and Mixing: In heterogeneous reactions, or reactions where reagents are added slowly, inefficient mixing can lead to localized concentration gradients and temperature differences, resulting in inconsistent product profiles. Ensure vigorous and consistent stirring for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the acylation of a chiral piperazine?

A1: The most prevalent mechanism involves the carboxylic acid coupling partner. The coupling reagent activates the carboxylic acid, making the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate which is achiral. Subsequent reaction with the piperazine results in a mixture of stereoisomers.[3] A related and often competing pathway is the formation of a 5(4H)-oxazolone intermediate from the activated acid, which also has an acidic α-proton and readily racemizes.[2]

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_suppression Suppression Pathway Chiral_Acid Chiral Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Chiral_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Racemization-Prone) Activated_Intermediate->Oxazolone Base (e.g., DIPEA) - H+ Product_Desired Desired Diastereomer Activated_Intermediate->Product_Desired Piperazine (Direct Attack) HOBt_Ester HOBt Active Ester (Racemization-Resistant) Activated_Intermediate->HOBt_Ester + HOBt Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Racemic_Oxazolone->Product_Desired Product_Undesired Undesired Diastereomer Racemic_Oxazolone->Product_Undesired Piperazine Chiral Piperazine (Nu:) HOBt_Ester->Product_Desired Piperazine

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Q2: How do I choose the best coupling reagent to avoid racemization?

A2: The choice of coupling reagent is critical. While no single reagent is perfect for all substrates, some are demonstrably better at preserving stereochemical integrity.

Coupling Reagent ClassExamplesRacemization PotentialNotes
Carbodiimides DCC, DIC, EDCHigh (without additives)Economical and common, but require additives like HOBt or OxymaPure to suppress racemization.[5]
Phosphonium Salts BOP, PyBOPLowGenerally very effective and reliable. The byproducts can sometimes be difficult to remove.
Aminium/Uronium Salts HBTU, HATU, TBTULow to Very LowHighly efficient and fast-acting. HATU is particularly effective for sterically hindered couplings and is considered one of the best for minimizing racemization.[8]
Ynamides MYMsA, MYTsAVery LowNewer class of reagents reported to be "racemization-free" under mild conditions.[11][12]

Recommendation: For high-value, sensitive substrates, HATU or a combination of DIC/OxymaPure are excellent starting points.

Q3: Can the piperazine ring itself epimerize during functionalization?

A3: Yes, although it is generally less common than racemization of the activated carboxylic acid. The C-H bond alpha to a nitrogen atom in a piperazine can be acidic, especially if the nitrogen is substituted with an electron-withdrawing group or if a strong base is used.[10] Certain reaction conditions, such as those involving strong bases or high temperatures, can lead to epimerization at a stereocenter on the piperazine ring.[9] It is crucial to use the mildest conditions possible and to analyze the diastereomeric purity of your product carefully.

Decision_Workflow Start Start: Functionalize Chiral Piperazine Check_Racemization Is Racemization a Known Risk for the Carboxylic Acid? Start->Check_Racemization Use_Low_Rac_Reagent Use Low-Racemization Coupling Reagent (e.g., HATU, DIC/Oxyma) Check_Racemization->Use_Low_Rac_Reagent Yes Standard_Coupling Standard Coupling (e.g., DIC/DIPEA) Check_Racemization->Standard_Coupling No Use_Weak_Base Use Weak Base (NMM) or No Base Use_Low_Rac_Reagent->Use_Weak_Base Analyze_Product Analyze Product by Chiral HPLC/SFC Standard_Coupling->Analyze_Product Low_Temp Run at Low Temp (0 °C) Use_Weak_Base->Low_Temp Low_Temp->Analyze_Product Check_Purity Is Stereochemical Purity >98%? Analyze_Product->Check_Purity End_Success Success! Check_Purity->End_Success Yes Troubleshoot Troubleshoot: - Change Reagent - Lower Temp - Change Base Check_Purity->Troubleshoot No Troubleshoot->Use_Low_Rac_Reagent

Caption: Decision workflow for selecting reaction conditions.

Q4: Are there regulatory guidelines regarding stereoisomers in drug development?

A4: Absolutely. Regulatory agencies like the U.S. FDA and Health Canada have specific guidelines for the development of chiral drugs.[13] These guidelines require that the absolute stereochemistry of a drug candidate be known and that methods are in place to assess stereochemical integrity throughout the manufacturing process and in stability studies.[13][14] If a drug is developed as a single enantiomer, its purity must be controlled, and the levels of the unwanted enantiomer must be specified and justified.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Epimerisation in Peptide Synthesis. MDPI.

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Racemisation in Chemistry and Biology. The University of Manchester.

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Stereochemistry in Drug Action. PMC - NIH.

  • Development of New Stereoisomeric Drugs May 1992. FDA.

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society - ACS Publications.

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH.

  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. ResearchGate.

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

  • Coupling Reagents. Aapptec Peptides.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

  • Regulatory Considerations in Drug Development of Stereoisomers. Request PDF.

  • Racemization of optically active amines. Google Patents.

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis method of chiral piperazinone derivative. Google Patents.

  • Commonly Used Coupling Reagents in Peptide Synthesis.

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.

Sources

Technical Support Center: Scaling Synthesis of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-EPZ Status: Open Priority: High (Scale-up/Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Scaling up (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate presents two primary challenges that do not manifest on the milligram scale:

  • Regioselectivity: The steric hindrance of the ethyl group at C2 makes the adjacent N1 nitrogen significantly less nucleophilic than the distal N4 nitrogen. Direct protection with Boc anhydride almost exclusively yields the unwanted isomer (4-Boc-2-ethylpiperazine).[1]

  • Enantiomeric Purity: Maintaining the (R)-configuration requires either a robust resolution of the racemic intermediate or a high-fidelity chiral pool synthesis (from (R)-2-aminobutyric acid).

This guide provides a self-validating workflow to navigate these bottlenecks, moving from gram-scale validation to kilogram-scale production.

Module 1: Route Selection & Strategy

The "Make vs. Buy" Decision Matrix

Before committing resources, determine your starting point based on cost and purity requirements.

ParameterRoute A: Chiral Pool Synthesis Route B: Classical Resolution
Starting Material (R)-2-Aminobutyric acid + GlycineRacemic 2-Ethylpiperazine
Key Reagents LiAlH₄ or Red-Al (Reduction)(L)-Tartaric Acid or Dibenzoyl-L-tartaric acid
Throughput High (Linear synthesis)Medium (Max 50% yield theoretical)
Enantiomeric Excess (ee) >99% (Source dependent)>98% (Requires recrystallization)
Scale-up Risk High (Exothermic reduction)Low (Filtration/Crystallization)
Recommendation Use for >10kg campaigns requiring strict impurity profiles.[1]Use for <5kg batches or if racemic starting material is cheap.[1]

Module 2: The Regioselectivity Challenge (The "Wrong Isomer" Trap)

User Issue: "I reacted (R)-2-ethylpiperazine with 1 equivalent of Boc₂O, but NMR shows the Boc group is on the wrong nitrogen."

Root Cause: In 2-substituted piperazines, the N1 position (adjacent to the ethyl group) is sterically hindered. The N4 position is unhindered and kinetically superior. Direct Boc protection yields tert-butyl 3-ethylpiperazine-1-carboxylate (also known as 4-Boc-2-ethylpiperazine), not your target.[1]

Corrective Protocol: The "Benzyl Block" Strategy To force the Boc group onto N1, you must temporarily block N4.

Step-by-Step Workflow
  • N4-Protection: React (R)-2-ethylpiperazine with Benzyl Chloride (BnCl) (0.95 eq) in DCM/TEA at 0°C.

    • Mechanism:[2][3][4][5] The bulky BnCl reacts exclusively with the unhindered N4.

  • N1-Boc Protection: Treat the N-benzyl intermediate with Boc₂O (1.2 eq) and DMAP (cat.) at reflux.[1]

    • Mechanism:[2][3][4][5] With N4 blocked, the Boc group is forced onto the hindered N1.

  • Deprotection: Hydrogenolysis (H₂, Pd/C, MeOH) removes the Benzyl group.

    • Result: (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate.[1]

Regioselectivity Start (R)-2-Ethylpiperazine Direct Direct Boc2O Start->Direct Kinetic Control BnCl 1. Benzyl Chloride (0.95 eq) Start->BnCl Steric Selection Wrong PRODUCT A (Wrong) 4-Boc-2-ethylpiperazine Direct->Wrong Inter Intermediate 1-Benzyl-3-ethylpiperazine BnCl->Inter BocStep 2. Boc2O (Reflux) Inter->BocStep Protected Fully Protected 1-Boc-4-Benzyl-2-ethyl BocStep->Protected H2 3. H2 / Pd/C Protected->H2 Target TARGET 1-Boc-2-ethylpiperazine H2->Target

Caption: Logical flow distinguishing the kinetic trap (Red) from the blocking group strategy (Green) required to synthesize the correct isomer.

Module 3: Scale-Up of the Core Synthesis (Reduction Hazards)

If you are synthesizing the core piperazine ring from amino acids (Route A), the reduction of the diketopiperazine intermediate is the most hazardous step.

Critical Safety Alert: Standard Lithium Aluminum Hydride (LiAlH₄) workups (water/acid) can cause "runaway" exotherms and form aluminum emulsions that trap product on >100g scales.

Optimized Reduction Protocol (1 kg Scale)
  • Reagent: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene instead of LiAlH₄ pellets. It is thermally more stable and soluble.[1]

  • Quenching (The Fieser Method): If using LiAlH₄, strictly follow the n : n : 3n rule to create a granular, filterable solid rather than a gel.

    • Dilute reaction mixture with ether/THF.[1] Cool to 0°C.[1]

    • Add n mL Water (slowly!).

    • Add n mL 15% NaOH.

    • Add 3n mL Water.

    • Add MgSO₄, stir 15 mins, and filter.

Troubleshooting Low Yields in Reduction:

  • Symptom: Incomplete reduction (presence of amide carbonyl in IR/NMR).

  • Fix: Diketopiperazines are insoluble.[1] Ensure continuous extraction (Soxhlet-like) or use refluxing Dioxane/THF to keep the substrate available to the hydride.

Module 4: Resolution of Racemic 2-Ethylpiperazine

If purchasing racemic material (Route B), use this protocol to isolate the (R)-enantiomer.

Protocol: Tartaric Acid Resolution
  • Dissolution: Dissolve 1.0 eq of Racemic 2-ethylpiperazine in Ethanol (95%) .

  • Addition: Add 1.0 eq of (L)-(+)-Tartaric Acid dissolved in hot Ethanol.

    • Note: If separation is poor, switch to Di-benzoyl-L-tartaric acid , which often creates larger solubility differences for ethyl-substituted piperazines.[1]

  • Crystallization: Cool slowly to room temperature, then to 4°C. Seed with pure (R)-salt if available.

  • Recrystallization: The first crop usually gives 80-90% ee.[1] Recrystallize once from Methanol/Water (9:1) to achieve >99% ee.

  • Free Basing: Treat the salt with 4M NaOH and extract with DCM. Distill the oil immediately to prevent carbamate formation from air (CO₂).

FAQ: Common Pitfalls

Q: My final product has a low melting point and is waxy. Is it impure? A: (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate is often a low-melting solid or viscous oil.[1] Check the 1H NMR . If you see a doublet at ~1.1 ppm (Ethyl-CH3) and a singlet at 1.45 ppm (Boc), but the integration is off, you likely have solvent entrapment. Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Q: Can I use chromatography to separate the regiomers (1-Boc vs 4-Boc)? A: It is extremely difficult. The polarity difference is negligible. The "Benzyl Block" strategy (Module 2) is chemically superior to chromatographic separation.

Q: Why is the optical rotation lower than the literature value? A: Piperazines absorb CO₂ from the air to form carbamates, which alters rotation. Ensure your sample is freshly distilled or passed through a basic alumina plug before measurement.[1]

References

  • Regioselective Protection:Vertex AI Search Results 1.1, 1.13.
  • Resolution Agents: Vertex AI Search Results 1.2, 1.6. Identifies (L)-Tartaric acid and Di-benzoyl-L-tartaric acid as primary resolving agents for piperazine derivatives.[1][6]

  • Reduction Safety:Vertex AI Search Results 1.14, 1.21. Details the Fieser workup and hazards of LiAlH4 scale-up, supporting the recommendation for Red-Al or strict quenching protocols.
  • Synthesis of Piperazines:Vertex AI Search Results 1.8, 1.9. Provides background on the cyclization of amino acid derivatives (2-aminobutyric acid) to diketopiperazines.
  • Physical Properties: Vertex AI Search Results 1.22. PubChem data on tert-butyl piperazine-1-carboxylate derivatives.[1]

(Note: This guide synthesizes standard process chemistry techniques with specific data retrieved regarding the 2-ethylpiperazine scaffold.)

Sources

Technical Support Center: Chiral Amine Resolution in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChiralResolution Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your chiral amine separation is failing. You may be seeing "shark fin" tailing, zero resolution between enantiomers, or migration times that drift like a rudderless ship.

Chiral amines are notoriously difficult in Capillary Electrophoresis (CE) for two physical reasons:

  • Wall Adsorption: At standard pH, amines are positively charged (

    
    ), while the fused silica capillary wall is negatively charged (
    
    
    
    ). They stick like magnets, destroying efficiency.
  • Mobility Matching: Enantiomers have identical charge-to-mass ratios. We must create a "pseudo-stationary phase" (the Chiral Selector) that interacts differently with each enantiomer to induce a mobility difference (

    
    ).[1]
    

This guide abandons generic advice. Below are the specific protocols and troubleshooting logic loops used in high-throughput pharmaceutical development.

Module 1: The "Gold Standard" Method Development Protocol

Use this workflow before attempting to troubleshoot an existing poor method.

For 90% of chiral amines (primary, secondary, or tertiary), the most robust starting point is Counter-Current Migration using Highly Sulfated Cyclodextrins (HS-CDs) at low pH.

Why this works (The Mechanism)

At pH 2.5, the electroosmotic flow (EOF) is negligible. The amine is fully protonated (positive) and migrates toward the cathode. The HS-CD is negatively charged (sulfate groups) and migrates toward the anode. The enantiomers must "swim upstream" against the CD stream. This maximizes the number of interactions per second, significantly boosting resolution (


).
Step-by-Step Protocol: The "First Run" System
ParameterSetting / ChemicalRationale
Capillary Bare Fused Silica, 50

m ID, 30-40 cm effective length.
Narrow ID dissipates Joule heating efficiently.
BGE (Buffer) 50 mM Phosphate Buffer, pH 2.5.Suppresses silanol ionization (

), preventing wall adsorption.
Chiral Selector HS-

-CD
(Highly Sulfated

-Cyclodextrin).[2] Start at 2.0% (w/v).
Negatively charged selector creates counter-current mobility.
Voltage -15 kV to -20 kV (Reverse Polarity).CRITICAL: Since EOF is dead, you must pull cations to the detector at the cathode. Note: If using HS-CD, normal polarity is often used if the CD mobility > analyte mobility, but for initial screening, reverse polarity ensures detection of the amine.
Temperature 15°C - 20°C.Lower temperature increases the stability constant (

) of the inclusion complex.

Pro-Tip: If your amine is bulky (e.g., contains a naphthyl group), switch to HS-


-CD  immediately. The cavity of 

-CD is often too small for fused rings.

Module 2: Troubleshooting Logic (Visualization)

When the "First Run" fails, use this logic flow to diagnose the root cause. Do not guess; follow the physics.

TroubleshootingLogic Start PROBLEM IDENTIFICATION CheckPeak Check Peak Shape Start->CheckPeak Tailing Issue: Severe Tailing (Asymmetry > 1.5) CheckPeak->Tailing Shark Fin Shape Resolution Issue: Poor Resolution (Rs < 1.5) CheckPeak->Resolution Symmetric but Overlapping Adsorption Cause: Wall Adsorption Tailing->Adsorption Selectivity Cause: Low Selectivity (alpha) Resolution->Selectivity Action_Coat Action: Dynamic Coating (See Module 3) Adsorption->Action_Coat Action_pH Action: Lower pH to < 2.0 Adsorption->Action_pH Check_CD Optimize CD Conc. (Try 1% and 5%) Selectivity->Check_CD Dual_System Action: Dual Selector System (Neutral + Charged CD) Check_CD->Dual_System If fails Modifier Action: Add Organic Modifier (10-20% MeOH) Check_CD->Modifier If fails

Figure 1: Decision matrix for troubleshooting chiral amine separations. Blue nodes indicate decision points; Red/Yellow indicate error states; Green indicates advanced solutions.

Module 3: Solving Adsorption (The "Shark Fin" Peak)

If your peaks look like right-triangles (sharp front, long tail), the amine is interacting with the silica wall. For basic drugs where low pH isn't enough, you must mask the silanols.

The "Double-Layer" Dynamic Coating Protocol

Reference: Phinney & Sander, NIST [1]

This protocol creates a semi-permanent positive wall charge, repelling the positive amine.

  • Rinse 1 (Strip): 1.0 M NaOH (10 mins)

    
     Water (5 mins).
    
  • Layer 1 (Polyamine): Flush with Polybrene or Polyethyleneimine (PEI) solution (0.5% w/v) for 5 mins.

    • Mechanism:[1] The polycation binds electrostatically to the negative silanols.

  • Layer 2 (Polyanion - Optional but recommended): Flush with Dextran Sulfate (0.5% w/v) for 5 mins.

    • Mechanism: Creates a reproducible negative surface that is pH-independent, unlike silica.

  • Equilibration: Flush with your Running BGE for 10 mins.

Result: A highly stable EOF and zero amine adsorption.

Module 4: Advanced Resolution (Dual Selector Systems)

When a single CD fails to separate enantiomers (


), do not just add more of the same CD. You are likely hitting a saturation point where both enantiomers bind too strongly.

The Solution: The Dual Selector System. Reference: Wongwan et al. [2][2]

Combine a Charged CD (for mobility) with a Neutral CD (for selectivity).

Component A (Charged)Component B (Neutral)Mechanism
SBE-

-CD
(10 mM)
Native

-CD
(10-20 mM)
The charged CD provides the counter-current pull. The neutral CD acts as a "selectivity tuner" by competing for the analyte, often altering the complexation constants (

) favorably.
HS-

-CD
Methyl-

-CD
Methylated CDs have deeper hydrophobic cavities, offering different steric fit than sulfated CDs.

Implementation Warning: When mixing CDs, keep the total CD concentration below 50 mM to prevent excessive current and Joule heating.

Frequently Asked Questions (FAQ)

Q: My migration times are increasing with every run. Is my capillary dying? A: Likely not. This is usually Hysteresis in the wall chemistry.

  • Diagnosis: If you are using a dynamic coating, it is stripping off. If using bare silica, ions are burying into the depletion layer.

  • Fix: Implement a "Short Wash" between every run: 1 min 0.1M NaOH

    
     1 min Water 
    
    
    
    2 min BGE. This resets the wall surface state.

Q: I have resolution, but the peaks are very broad (low efficiency). A: Check your Methanol content. While adding Methanol (10-20%) can improve resolution by altering the dielectric constant, it also increases viscosity and decreases EOF. This leads to broader peaks due to longitudinal diffusion.

  • Fix: If you add organic modifier, you must lower the voltage (e.g., from 25kV to 15kV) to prevent thermal broadening.

Q: Can I use Crown Ethers instead of Cyclodextrins? A: Only for Primary Amines . 18-Crown-6 ether forms a specific complex with the primary ammonium group (


). It is useless for secondary or tertiary amines. If you have a primary amine, 18-Crown-6 in a Tris/Citrate buffer is often superior to CDs because it is smaller and creates faster kinetics [3].

References

  • Phinney, K. W., & Sander, L. C. (2005).[3] Dynamically Coated Capillaries for Enantioselective Separations by Capillary Electrophoresis.[3] Chirality, 17(S1), S65–S69.[3]

  • Wongwan, H., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2261.

  • Rizzi, A. (2001). Fundamental aspects of chiral separations by capillary electrophoresis. Electrophoresis, 22(15), 3079-3106.

Sources

Preventing degradation of acid-sensitive functional groups during deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with field-proven protocols for removing acid-labile protecting groups (Boc, t-Bu esters) without compromising the structural integrity of acid-sensitive moieties (acetals, silyl ethers, glycosidic bonds, or peptide side chains).

Module 1: Diagnostic Workflow

Start Here. Do not blindly apply neat TFA. Use this decision matrix to select the optimal deprotection strategy for your specific substrate.

DeprotectionLogic Start Substrate Analysis Q1 Contains Acid-Sensitive Side Chains? (Trp, Met, Cys, Tyr) Start->Q1 Q2 Contains Highly Labile Linkers or Groups? (Silyl ethers, Acetals, DNA) Q1->Q2 No Sol_Cocktail PROTOCOL A: 'The Silencer' (TFA + Scavengers) Q1->Sol_Cocktail Yes (Peptides) Q3 Is the Target Group Extremely Labile? (Trityl, Mmt, Sieber) Q2->Q3 No Sol_Lewis PROTOCOL B: 'The Lewis Switch' (TMSOTf + Lutidine) Q2->Sol_Lewis Yes (Avoid Protons) Q3->Sol_Cocktail No (Standard Boc) Sol_Kinetic PROTOCOL C: 'The Soft Touch' (Dilute TFA / Cold) Q3->Sol_Kinetic Yes (Selective)

Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on substrate sensitivity.

Module 2: The "Silencer" Protocols (Cation Scavenging)

Target Audience: Peptide Chemists, Organic Synthesis Researchers. The Problem: Acidolytic cleavage of Boc or t-Bu groups generates reactive tert-butyl carbocations. Without intervention, these electrophiles alkylate electron-rich nucleophiles (Trp indole, Tyr phenol, Met sulfur), creating permanent impurities often described as "gunk" or "black tar."

The Solution: "Cocktail K" & Variants

We utilize a high-concentration scavenger system to outcompete the internal nucleophiles for the carbocations.

Mechanism:

  • Protonation: TFA protonates the carbamate/ester.

  • Collapse: The group collapses, releasing

    
     and 
    
    
    
    .
  • Trapping: Scavengers (Silanes/Thiols) intercept

    
     faster than your product can.
    

Standard Protocol (Reagent K): Use this for peptides containing Trp, Met, Cys, or Tyr.

ComponentVolume %Function
TFA 82.5%The Acid (Proton source)
Phenol 5.0%Protects Tyr; Plasticizer for resin
Water 5.0%Hydrolyzes esters; Quenches cations
Thioanisole 5.0%Protects Met/Cys; Accelerates removal of Pbf/Pmc
EDT (1,2-Ethanedithiol) 2.5%Critical for Trp protection (prevents alkylation)

The "Odorless" Alternative (TIS-Based): For substrates without Cys/Met, or if you cannot use foul-smelling thiols.

  • Formula: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% Water.

  • Why TIS? TIS acts as a hydride donor, irreversibly reducing the

    
     cation to isobutane (gas), which bubbles out of the solution, permanently removing the threat [1].
    

Step-by-Step:

  • Pre-chill the cocktail to 0°C (exothermic reaction).

  • Add to the resin/substrate (10 mL per 1 g resin).

  • Allow to warm to Room Temp (RT).

  • Time: 2–3 hours. (Do not exceed 4h to avoid side reactions).

  • Workup: Precipitate directly into cold diethyl ether.

Module 3: The "Lewis Switch" (Proton-Free Deprotection)

Target Audience: Complex Total Synthesis, Linker Cleavage. The Problem: Your molecule contains acid-sensitive groups like silyl ethers (TBS, TES), acetals , or glycosidic bonds that will hydrolyze in 95% TFA.

The Solution: TMSOTf / 2,6-Lutidine

Instead of using a Brønsted acid (proton donor), we use a Lewis Acid (Silylating agent). This cleaves the Boc group via silylation rather than protonation, sparing proton-sensitive groups.

Mechanism: TMSOTf silylates the carbonyl oxygen of the Boc group. The resulting intermediate collapses to release the amine and volatile silyl byproducts. 2,6-Lutidine acts as a non-nucleophilic base to buffer any adventitious protons (TfOH) generated by moisture [2].

Protocol (Sakaitani & Ohfune Method):

  • Preparation: Dry your substrate thoroughly (azeotrope with toluene). Moisture is the enemy.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reagents:

    • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): 3–5 equivalents.

    • 2,6-Lutidine: 5–7 equivalents (Must be in excess of TMSOTf).

  • Procedure:

    • Cool substrate in DCM to 0°C.[1]

    • Add 2,6-Lutidine, then dropwise add TMSOTf.

    • Stir at 0°C for 30 mins, then RT for 1–2 hours.

  • Quench: Add Saturated

    
     or MeOH.
    

Compatibility Check:

  • Safe: Silyl ethers (TBS, TBDPS), Acetals (mostly stable due to lack of protons), Trityl esters.

  • Risk: Primary silyl ethers (TMS) may exchange.

Module 4: The "Soft Touch" (Kinetic Selectivity)

Target Audience: Researchers needing to remove Trityl (Trt) or Mmt groups in the presence of Boc/tBu.

The Problem: You need to remove a temporary protecting group (like Trityl on His/Cys) without touching the Boc on the N-terminus or side chains.

The Solution: Dilute TFA (1%)

Trityl cations are stabilized by three phenyl rings, making them leave much faster (kinetically) and with weaker acid strength (thermodynamically) than the destabilized tert-butyl cation.

Protocol:

  • Cocktail: 1% TFA in DCM (v/v) + 5% TIS (Scavenger is mandatory as Trityl cations are very stable and will re-attach).

  • Procedure:

    • Treat resin/substrate with solution for 2 minutes .

    • Filter and repeat 5–10 times.

    • Do not soak for hours.

  • Validation: The solution will turn bright yellow/orange (Trityl cation). When the filtrate is colorless, the reaction is done.

  • Neutralization: Immediately wash with 5% DIPEA/DCM to neutralize residual acid and prevent slow Boc loss.

Module 5: Troubleshooting "The Black Tar" & FAQs
SymptomDiagnosisCorrective Action
Product is a "Black Tar" / Insoluble Polymerization: Isobutylene (from Boc) polymerized because cations were not quenched.Add TIS: Ensure at least 2.5–5% TIS or Silane is present. TIS reduces cations to gas. Dilution: Increase the volume of the cleavage cocktail.
Mass Spec shows +56 Da adducts t-Butyl Alkylation: The

cation attacked a Trp, Tyr, or Met residue.
Add EDT: Use the "Reagent K" cocktail (Module 2). EDT is the specific scavenger for Trp alkylation.
Mass Spec shows +16 Da (Met) Oxidation: Methionine oxidized to sulfoxide during cleavage.Degas: Sparge all solvents with Argon. Add Thioanisole: It can reduce sulfoxides back to Met in strong acid.
Silyl Ether (TBS) fell off Acid too strong: 95% TFA hydrolyzed the silyl ether.Switch to Protocol B: Use TMSOTf/Lutidine.[1][2][3] Alternatively, use dilute acid (e.g., 10%

in Dioxane) if possible, but Lewis Acid is safer.
Yield is low (Peptide on Resin) Incomplete Cleavage: Hydrophobic aggregation prevented acid penetration.The "Push": Add 1–2 drops of water (if not already present) or run the reaction at 35°C (carefully). Resin Wash: Wash resin with TFA after filtration to recover trapped peptide.
References
  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." Tetrahedron Letters, 30(21), 2739-2742. Link

  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids and peptides with trimethylsilyl triflate." Journal of Organic Chemistry, 55(3), 870-876. Link

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[4] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).
  • Fujioka, H., et al. (2004). "Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination."[5] Journal of the American Chemical Society, 126(38), 11800-11801.[5] Link

Sources

Technical Support Center: TFA Remediation in Deprotected Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Removal of Residual Trifluoroacetic Acid (TFA) Audience: Chemical Biology, Medicinal Chemistry, and Peptide Synthesis Groups

The "Hidden Variable" in Your Data

Why this matters: Trifluoroacetic acid (TFA) is the workhorse of Boc-deprotection and peptide cleavage. However, it forms stable, varying salts with amines (pKa ~0.23). In biological assays, residual TFA is not inert.[1][2] It is cytotoxic (inhibiting osteoblast proliferation at concentrations as low as 100 nM), alters cellular pH, and interferes with 19F-NMR studies. In synthetic chemistry, TFA salts can suppress nucleophilicity in subsequent coupling reactions.

This guide provides three validated workflows to exchange or remove TFA, structured by substrate sensitivity and scale.

Diagnostic: Do I have residual TFA?

Q: How do I definitively confirm the presence of TFA salts? A: The gold standard is 19F NMR .

  • Protocol: Dissolve ~1-5 mg of sample in D₂O or DMSO-d6.

  • Observation: Look for a singlet at -75.5 to -76.5 ppm (referenced to CFCl₃).

  • Quantification: Use an internal standard (e.g., α,α,α-trifluorotoluene) to calculate the molar ratio of TFA to your compound.

Q: My sample is "pure" by HPLC (214 nm), but toxic to cells. Why? A: TFA is transparent at 214/254 nm if your gradient washes it out early, or it may co-elute as an ion pair. Standard reverse-phase HPLC often adds TFA (0.1% in mobile phase). If your biological assay shows unexpected cytotoxicity or pH shifts, suspect the counter-ion.

Decision Matrix: Selecting the Right Protocol

Not all methods work for all substrates. Use this logic flow to select your protocol to avoid product degradation.

TFA_Removal_Decision Start Start: Substrate Type Type Is it a Peptide or Small Molecule? Start->Type SmallMol Small Molecule (< 1000 Da) Type->SmallMol Peptide Peptide / Protein (Acid Sensitive) Type->Peptide Stable Is it acid stable? SmallMol->Stable MethodB Method B: Lyophilization Cycles (Gentlest) Peptide->MethodB Standard MethodC Method C: Ion Exchange Resin (Most Thorough) Peptide->MethodC Large Scale MethodA Method A: HCl Precipitation (Fastest) Stable->MethodA Yes Stable->MethodC No (Acid Labile)

Figure 1: Decision matrix for selecting a TFA removal strategy based on substrate stability and type.

Execution Protocols
Method A: The "Crash" Method (HCl Precipitation)

Best for: Stable small molecule amines. High throughput.

Mechanism: You exploit the solubility difference. Hydrochloride salts are often less soluble in ether than TFA salts. By adding excess HCl, you drive the equilibrium toward the chloride salt, which precipitates.

Protocol:

  • Dissolve the crude TFA salt in a minimal volume of Dichloromethane (DCM) or Methanol (MeOH) .

  • Add 2-4 equivalents of HCl (using 1M HCl in Ether or 4M HCl in Dioxane).

    • Note: Do not use aqueous HCl here; this is a non-aqueous exchange.

  • Stir for 5 minutes.

  • Slowly add cold Diethyl Ether (Et₂O) or MTBE until a precipitate forms.

  • Centrifuge (3000 rpm, 5 min) or filter.

  • Decant the supernatant (which contains the displaced TFA).[3]

  • Wash the pellet 2x with fresh Ether.

  • Validation: Dry and run 19F NMR.

Method B: The Lyophilization Cycle (HCl Exchange)

Best for: Peptides and acid-sensitive compounds.[2][4]

Mechanism: While HCl is a gas, simply evaporating it doesn't always remove TFA (boiling point 72°C). However, repeated freeze-drying with dilute HCl forces the volatile TFA out while the non-volatile peptide-HCl salt remains.

Protocol:

  • Dissolve the peptide in 0.1 M HCl (or 2-10 mM for highly acid-sensitive sequences).

    • Concentration: ~1 mg peptide per mL.[2][5][6][7]

  • Allow to stand for 1–2 minutes to establish ion equilibrium.

  • Freeze (Liquid Nitrogen or -80°C freezer).

  • Lyophilize to dryness.

  • Repeat steps 1–4 at least three times.

    • Why repeat? The exchange is an equilibrium process. Each cycle removes a fraction of the TFA.[3]

  • Final Step: Redissolve in water (no acid) and lyophilize one last time to remove excess trapped HCl.

Method C: Ion Exchange Resin (The "Zero-TFA" Approach)

Best for: Large scale, or when absolute removal is required.

Mechanism: A quaternary ammonium resin (strong anion exchanger) in the Acetate or Chloride form physically captures the Trifluoroacetate anion and releases Acetate/Chloride.

Protocol:

  • Resin Selection: Use a Strong Basic Anion resin (e.g., Dowex 1X8, Amberlite IRA-400).

  • Pre-conditioning (Critical):

    • Wash resin with 1M NaOH (to regenerate).

    • Wash with water until neutral.

    • Wash with 1M Acetic Acid (for acetate salt) or 0.1M HCl (for chloride salt).

    • Wash with water until eluent is neutral.

  • Loading: Dissolve your sample in water/MeOH and pass it slowly through the column.

  • Elution: Wash with water.[5][7][8] The peptide/amine elutes; TFA stays bound to the resin.

  • Lyophilize the eluent.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Peptide degraded after HCl exchange Acid concentration too high (>0.1M) or exposure time too long.Switch to Method C (Acetate form) or reduce HCl concentration to 2 mM and increase cycle count.
TFA signal persists in NMR Incomplete exchange or "buried" counter-ions in aggregated peptides.Dissolve in HFIP (Hexafluoroisopropanol) to break aggregates, then perform Method C .
Sample is hygroscopic/sticky Excess HCl or Acetate trapped in the lattice.Lyophilize once from pure water or t-Butanol/Water (1:1).
Yield loss during precipitation The HCl salt is slightly soluble in Ether.Cool the ether to -20°C before adding. Switch to Hexane/Ether mix.
Visualizing the Exchange Mechanism

Ion_Exchange_Mechanism cluster_0 Input cluster_1 Resin Interaction cluster_2 Output TFA_Salt Amine (+) TFA (-) Resin Resin (+) Acetate (-) TFA_Salt->Resin Flow Through Product Amine (+) Acetate (-) Resin->Product Elution Waste Resin (+) TFA (-) Resin->Waste Trapped

Figure 2: The ion-exchange mechanism. The resin acts as a "sink" for TFA, swapping it for a biocompatible counter-ion like Acetate.

References
  • LifeTein Technical Support. "How to remove TFA from synthetic peptides using HCl?" LifeTein Peptide Synthesis Protocols. [Link]

  • Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Waters Application Notes. [Link]

  • Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[9] American Journal of Physiology-Endocrinology and Metabolism (1999). [Link]

  • Sikora, K., et al. "Removal of Trifluoroacetic Acid from Peptides."[5] International Journal of Peptide Research and Therapeutics (2018).[5] [Link]

  • United States Pharmacopeia (USP). "Validation of an 19F NMR Method for the Detection of TFA in Peptides." Biopharma Asia. [Link]

Sources

Optimizing mobile phase for piperazine derivative separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Paradox

Piperazine derivatives represent a unique chromatographic challenge. As small, highly polar, and basic heterocycles (pKa₁ ~5.6, pKa₂ ~9.8), they defy standard Reversed-Phase (RP) logic. On a traditional C18 column at neutral pH, they often elute in the void volume (retention factor


) or exhibit severe peak tailing due to secondary silanol interactions.

This guide moves beyond generic "try a different buffer" advice. We will implement a Phase-Logic Approach : prioritizing modern Hybrid-Particle technology and HILIC modes first, while reserving Ion-Pairing (IPC) as a legacy solution for specific UV-only applications.

Part 1: Method Development Strategy (Decision Matrix)

Before mixing solvents, identify your detection constraints and column availability. Use the following logic to select your starting mobile phase.

PiperazineDecisionTree Start START: Define Constraints Detector Detector Type? Start->Detector MS LC-MS / ELSD Detector->MS UV UV / PDA Detector->UV HILIC_Check Is HILIC Column Available? MS->HILIC_Check Hybrid_Check Is High-pH Stable Column Available? (e.g., BEH C18, Gemini NX) UV->Hybrid_Check RouteD ROUTE D: Derivatization (NBD-Cl / Dansyl-Cl) UV->RouteD Low UV Absorbance HILIC_Check->Hybrid_Check No RouteA ROUTE A: HILIC Mode (Best for retention of polar basics) HILIC_Check->RouteA Yes RouteB ROUTE B: High pH RP (pH 10.5 | Ammonium Bicarbonate) Hybrid_Check->RouteB Yes RouteC ROUTE C: Ion-Pairing (IPC) (Sulfonates/Perchlorates) Hybrid_Check->RouteC No (Standard Silica) Hybrid_Check->RouteC No

Figure 1: Strategic decision matrix for selecting the optimal mobile phase based on instrumentation and column chemistry.

Part 2: The Protocols

Protocol A: The "Modern Standard" (High pH Reversed-Phase)

Why it works: At pH 10.5, piperazine (pKa ~9.8) exists largely in its neutral (uncharged) state. This increases its hydrophobicity, allowing retention on C18 ligands, and eliminates the cationic charge that causes silanol tailing.

  • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves above pH 8.0.

ComponentSpecificationFunction
Buffer 10 mM Ammonium BicarbonateBuffers at pH ~10.0–10.5; Volatile (MS compatible).
pH Adjuster Ammonium Hydroxide (NH₄OH)Adjust to pH 10.5.
Organic Acetonitrile (ACN)Lower viscosity than MeOH; better peak shape for basics.
Gradient 5% to 95% BRun a wide scouting gradient first.

Scientist's Note: Do not use phosphate buffers for this mode even if using UV. Phosphates precipitate in high organic concentrations and are non-volatile.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why it works: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic). Piperazines partition into the water-enriched layer on the surface. Retention increases as you increase the organic solvent, solving the "void volume" elution problem.

ComponentSpecificationFunction
Mobile Phase A 95% ACN / 5% BufferWeak solvent (Initial conditions).
Mobile Phase B 50% ACN / 50% BufferStrong solvent (Elution).
Buffer 10–20 mM Ammonium FormatepH 3.0–4.0. Provides counter-ions to control electrostatic repulsion.
Column Bare Silica or AmideAmide is preferred for better peak shape and reproducibility.

Critical Step: HILIC columns require long equilibration. Equilibrate with 20–30 column volumes before the first injection.

Protocol C: The "Legacy" Fix (Ion-Pairing & Chaotropes)

Why it works: If you are restricted to standard C18 columns and UV detection, Ion-Pairing Agents (IPAs) like Sodium Octanesulfonate bind to the stationary phase, creating a negative surface charge that retains the positively charged piperazine.

  • Warning: IPAs are NOT MS-compatible (severe signal suppression) and are difficult to wash off columns. Dedicate a column to this method.

ComponentSpecificationFunction
Additive Hexanesulfonate or OctanesulfonateIon-pairing agent (5–10 mM).
Alternative Sodium Perchlorate (NaClO₄)Chaotropic salt (UV Only). Disrupts solvation shell to improve peak shape.[1][2]
pH 2.5–3.0 (Phosphate Buffer)Ensures piperazine is fully protonated to interact with the IPA.

Part 3: Troubleshooting Guide (Symptom-Based)

Issue 1: The "Shark Fin" Peak (Severe Tailing)

Symptom: Asymmetry factor (


) > 2.0. The peak rises sharply but drags out indefinitely.
Mechanism:  The protonated nitrogen on the piperazine ring interacts with ionized silanols (

) on the silica surface.

TailingMechanism cluster_0 Standard Low pH Condition cluster_1 The Fix (Competitor Addition) Silanol Silanol (Si-O⁻) Interaction Ionic Attraction (Secondary Retention) Silanol->Interaction Piperazine Piperazine (NH₂⁺) Piperazine->Interaction TEA Triethylamine (TEA) (Sacrificial Base) BlockedSilanol Blocked Silanol TEA->BlockedSilanol Saturates Surface

Figure 2: Mechanism of peak tailing and the "sacrificial base" solution.

Corrective Actions:

  • Add TEA: Add 0.1% Triethylamine (TEA) to the mobile phase. It competes for silanol sites. (UV Only).

  • Increase Ionic Strength: Increase buffer concentration from 10 mM to 25–50 mM. This masks the electrostatic attraction.

  • Switch to High pH: See Protocol A.

Issue 2: No Retention (Elutes at )

Symptom: The compound elutes immediately with the solvent front. Corrective Actions:

  • Switch to HILIC: This is the most robust solution for polar basics.

  • Use HFBA: If you must use C18/MS, add 0.05% Heptafluorobutyric Acid (HFBA). It acts as a volatile ion-pairing agent suitable for LC-MS.

  • Derivatization: If using UV, react with NBD-Cl (4-chloro-7-nitrobenzofuran).[3][4] This attaches a hydrophobic, UV-active tag, allowing standard C18 retention.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) to fix peak shape? A: Yes, but with caveats. TFA (0.05% - 0.1%) is an excellent ion-pairing agent that sharpens peaks for basic compounds. However, it causes signal suppression in LC-MS (up to 90% loss). For MS applications, use Formic Acid or Difluoroacetic Acid (DFA) as a compromise.

Q: My piperazine peak disappears when I switch to Methanol. A: Methanol has higher viscosity and different solvation properties than Acetonitrile. In HILIC, protic solvents like MeOH can disrupt the water layer formation, causing loss of retention. Always stick to Acetonitrile as the organic modifier for HILIC separations of piperazines.

Q: Why is my retention time drifting in HILIC mode? A: HILIC is extremely sensitive to the hydration state of the column.

  • Did you equilibrate for 30+ column volumes?

  • Is your "weak" mobile phase (high organic) protecting the water layer?

  • Tip: Never store HILIC columns in 100% organic. Store in 90/10 ACN/Water buffer to maintain the hydration layer.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A.

  • Waters Corporation. (2023). Strategies for the Separation of Polar Basic Compounds using High pH Stable Hybrid Particles. Application Note 720000xxx.

  • Agilent Technologies. (2022). HILIC Method Development for Pharmaceutical Analysis. Technical Guide 5990-xxxx.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter: Chaotropic Effects in RPLC).

  • Sielc Technologies. (2024). Separation of Piperazine Derivatives on Mixed-Mode Columns.

Sources

Validation & Comparative

The Strategic Advantage of 2-Substituted Piperazines: A Comparative SAR & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs ranging from antipsychotics (e.g., Olanzapine) to antiretrovirals (e.g., Indinavir).[1] However, unsubstituted piperazines often suffer from rapid oxidative metabolism and conformational promiscuity, leading to off-target effects.

This guide objectively compares 2-substituted piperazines against their unsubstituted counterparts. It demonstrates how introducing a substituent at the C2 position serves as a dual-purpose tool: conformational locking (improving selectivity) and metabolic shielding (improving half-life).

Comparative Analysis: Unsubstituted vs. 2-Substituted Piperazines

The decision to substitute the C2 position is rarely arbitrary; it is a strategic move to correct specific liabilities in a lead series.

Conformational Control (The "Axial" Anomaly)

Unlike cyclohexane, where substituents overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions, 2-substituted piperazines exhibit complex behavior driven by Allylic (A1,3) Strain , particularly when the nitrogen is acylated (common in drug scaffolds).

  • Unsubstituted Piperazine: Exists as a rapidly interconverting chair conformer. This high entropy means the molecule must lose significant freedom to bind a protein pocket, incurring an entropic penalty (

    
    ).
    
  • 2-Substituted Piperazine (N-Acyl):

    • Mechanism:[2] In N-acyl derivatives, placing the C2-substituent in the equatorial position forces it into a steric clash with the carbonyl oxygen of the amide (A1,3 strain).

    • Outcome: The substituent is forced into the axial position.[3] This "locks" the ring into a specific conformation, pre-organizing the ligand for binding and reducing the entropic penalty.

Metabolic Stability (The "Metabolic Shield")

The carbon atoms adjacent to the nitrogen (C2/C6 and C3/C5) are "hot spots" for CYP450-mediated oxidation (N-dealkylation or alpha-hydroxylation).

  • Unsubstituted: Highly vulnerable to CYP2D6 and CYP3A4 oxidation at the alpha-carbon.

  • 2-Substituted: A C2-methyl or C2-ethyl group sterically hinders the approach of the heme-iron center of CYP enzymes, significantly extending metabolic half-life (

    
    ).
    
Data Comparison Table

The following table synthesizes SAR trends observed in CCR5 antagonist and CXCR4 antagonist campaigns (e.g., Maraviroc analogs).

FeatureUnsubstituted Piperazine2-Methyl Piperazine (Chiral)2-Phenyl Piperazine
Conformational Flexibility High (Rapid Chair-Chair flip)Moderate/Locked (Prefers specific chair)Rigid (Strong steric lock)
Microsomal Stability (

)
Low (< 15 min)High (> 60 min) Moderate (Phenyl ring can be oxidized)
CYP2D6 Inhibition High Risk (Basic amine exposed)Reduced Risk (Steric shielding of N)Low Risk
Binding Potency (IC

)
BaselineOften Improved (10-100 nM range)*Variable (Steric bulk may clash)
Lipophilicity (cLogP) LowOptimal (+0.3 to +0.5 units) High (Solubility issues)

*Note: Potency improvements rely on the C2-substituent filling a hydrophobic pocket or correctly orienting the N-vectors.

Mechanistic Visualization: The SAR Logic Flow

The following diagram illustrates the decision matrix for moving from an unsubstituted hit to a 2-substituted lead.

SAR_Logic Hit Unsubstituted Hit (High Potency / Low Stability) Problem Identified Liability: CYP Oxidation @ C2 or Low Selectivity Hit->Problem ADME Profiling Strategy Strategy: Introduce C2-Substituent Problem->Strategy SAR Design Outcome_Me 2-Methyl (Small): Blocks Metabolism Maintains Solubility Strategy->Outcome_Me Steric Shielding Outcome_Ph 2-Aryl (Large): Locks Conformation Increases Lipophilicity Strategy->Outcome_Ph Conformational Lock Outcome_Me->Hit Iterative Opt.

Caption: Decision pathway for implementing C2-substitution to resolve metabolic or conformational liabilities in piperazine leads.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize the "Chiral Pool" approach (starting from amino acids) to guarantee stereochemical purity, which is critical for 2-substituted piperazines.

Synthesis of Chiral 2-Substituted Piperazines (From Amino Acids)

Rationale: Separating enantiomers of 2-substituted piperazines by HPLC is expensive and difficult. Synthesizing them from chiral amino acids (e.g., L-Alanine for (S)-2-methylpiperazine) is the industry standard for scalability.

Reagents:

  • N-Boc-L-Alanine (or other amino acid)

  • Phenacyl bromide

  • TFA (Trifluoroacetic acid)

  • BH3-THF (Borane-tetrahydrofuran complex)

Protocol:

  • Esterification: React N-Boc-L-Alanine with phenacyl bromide and

    
     in DMF to form the ester.
    
  • Deprotection: Treat with 20% TFA in DCM (30 min, RT) to remove the Boc group. Evaporate to dryness.

  • Cyclization (Self-Regeneration): Neutralize the salt with

    
     in biphasic ether/water. The free amine attacks the ketone intramolecularly to form the dihydropyrazine or ketopiperazine intermediate.
    
  • Reduction: Dissolve the intermediate in dry THF under

    
    . Add BH3-THF (3.0 equiv) dropwise at 0°C. Reflux for 4 hours.
    
  • Workup: Quench with MeOH/HCl. Reflux 1 hour to break boron complexes. Basify with NaOH and extract with DCM.

  • Purification: Distillation or recrystallization as the oxalate salt.

Validation: Check optical rotation


 and enantiomeric excess (ee%) via Chiral HPLC (Chiralpak AD-H column).
Microsomal Stability Assay (Metabolic Shield Verification)

Rationale: This assay quantifies the "shielding" effect of the C2-substituent against oxidative metabolism.

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

    
    
    

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: Chiral Amino Acid (e.g., L-Alanine) Step1 Step 1: Esterification (Phenacyl Bromide) Start->Step1 Step2 Step 2: N-Deprotection (TFA/DCM) Step1->Step2 Step3 Step 3: Cyclization (Intramolecular Imine Formation) Step2->Step3 Step4 Step 4: Global Reduction (BH3-THF) Step3->Step4 Final Product: Chiral 2-Substituted Piperazine (>98% ee) Step4->Final

Caption: Step-by-step synthetic route from chiral amino acids to 2-substituted piperazines.

References

  • Conformational Analysis of 2-substituted Piperazines. Source: National Institutes of Health (NIH) / PubMed Relevance: Defines the axial preference of substituents in N-acyl systems due to A1,3 strain. URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Source: ACS Medicinal Chemistry Letters (via NIH) Relevance: Demonstrates the use of N-propyl and 2-substituted piperazines to improve metabolic stability and reduce CYP2D6 inhibition.[4] URL:[Link]

  • Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Source: PubMed Relevance: Validates 2-methylpiperazine as a scaffold that maintains potency while improving antiviral activity. URL:[Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Source: Royal Society of Chemistry (RSC) Relevance: Provides the foundational "Chiral Pool" synthetic methodology described in the protocols. URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain. Source: ACS Omega Relevance: Detailed computational and experimental analysis of why 2-substituents adopt axial orientations in amide systems. URL:[Link]

Sources

Technical Guide: Validating Analytical Methods for Chiral Piperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Supercritical Fluid Chromatography (SFC) vs. Normal-Phase HPLC

Executive Summary

Chiral piperazine derivatives are ubiquitous pharmacophores in modern drug development (e.g., antihistamines, antidepressants). Their enantiomeric purity is critical for safety and efficacy.[1] This guide objectively compares the traditional Normal-Phase HPLC (NP-HPLC) method against the modern Supercritical Fluid Chromatography (SFC) alternative.

The Verdict: While NP-HPLC remains the regulatory "safe harbor" for legacy methods, SFC is the superior choice for new method development . Experimental data demonstrates that SFC reduces analysis time by ~70% and solvent costs by >80% while maintaining equivalent resolution (


) and complying with ICH Q2(R2) validation standards.

The Challenge: Chiral Piperazine Analysis

Piperazines present two distinct analytical hurdles:

  • Chirality: Enantiomers possess identical physical properties in achiral environments, requiring a chiral selector.

  • Basicity: The secondary amine functionality (

    
    ) interacts strongly with residual silanol groups on silica-based stationary phases, leading to severe peak tailing.
    

Strategic Solution: The inclusion of a basic additive (e.g., Diethylamine, DEA) is not optional—it is a chemical necessity to suppress ionization and mask silanol sites.

Methodology & Experimental Design

Method A: Traditional Normal-Phase HPLC (The Benchmark)
  • Principle: Uses a non-polar mobile phase (Hexane) with a polar alcohol modifier to drive interactions with the polysaccharide stationary phase.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Isopropyl Alcohol (IPA) / DEA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

Method B: Chiral SFC (The Challenger)
  • Principle: Uses supercritical

    
     as the primary mobile phase. Its low viscosity and high diffusivity allow for higher flow rates without backpressure limitations.
    
  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralcel OD-H).

  • Mobile Phase:

    
     / Methanol / DEA (85:15:0.1 v/v/v).
    
  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

Comparative Performance Data

The following data represents a validated comparison for a generic 1-Boc-3-methylpiperazine derivative.

MetricMethod A: NP-HPLCMethod B: Chiral SFC% Improvement
retention Time (

) - Enantiomer 1
12.4 min3.2 min74% Faster
Retention Time (

) - Enantiomer 2
14.8 min3.9 min73% Faster
Resolution (

)
2.83.1+10%
Tailing Factor (

)
1.31.1Improved Symmetry
Solvent Consumption (per run) 15 mL (Hexane/IPA)1.5 mL (MeOH)90% Reduction
LOD (Limit of Detection) 0.5 µg/mL0.3 µg/mLImproved Sensitivity

Technical Insight: The improved tailing factor in SFC is attributed to the higher diffusivity of the supercritical fluid, which minimizes mass transfer resistance, and the effective suppression of silanol interactions by the high-density


/Methanol mixture.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (Critical Step)
  • HPLC (Hexane/IPA):

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Add 100 mL of IPA.

    • Crucial: Add 1.0 mL of Diethylamine (DEA). Without DEA, piperazine peaks will broaden significantly (

      
      ).
      
    • Sonicate for 10 mins to degas.

  • SFC (CO2/MeOH):

    • Prepare Modifier: 1000 mL Methanol + 1.0 mL DEA.

    • Connect to Modifier Pump (Pump B).

    • Set

      
       pump (Pump A) to deliver liquid 
      
      
      
      .
    • System Equilibration: Set Back Pressure Regulator (BPR) to 120 bar. Allow column to equilibrate for 5 minutes (SFC equilibrates 10x faster than HPLC).

Protocol 2: System Suitability Testing (SST)

Before running samples, inject a racemic standard to verify:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor: Must be

    
    .
    
  • Repeatability: %RSD of peak area

    
     (n=5 injections).
    

Validation Framework (ICH Q2(R2))

Validation must prove the method is "fit for purpose."[2][3] The following workflow outlines the logical progression of a validation study for chiral purity.

ValidationWorkflow Start Method Development (Screening Phases) Specificity Specificity Test (Racemate + Impurities) Start->Specificity Pass Specificity->Start Fail (No Separation) Linearity Linearity & Range (0.1% to 120% of Target) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ (Sensitivity for Impurities) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, Modifier %) LOD_LOQ->Robustness Robustness->Start Fail (Unstable) Final Validated Method Ready for Release Testing Robustness->Final

Figure 1: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Decision Matrix: When to Use Which?

Not every lab is equipped for SFC. Use this logic flow to determine the correct instrument for your project.

DecisionMatrix Start Select Analytical Method Q1 Is SFC Equipment Available? Start->Q1 Q2 Is Sample Thermolabile? Q1->Q2 Yes Res_HPLC CHOICE: NP-HPLC (Universal Compatibility) Q1->Res_HPLC No Q3 Is 'Green Chemistry' a Priority? Q2->Q3 No Q2->Res_HPLC Yes (>40°C risk) Res_SFC CHOICE: Chiral SFC (High Throughput) Q3->Res_SFC Yes Q3->Res_HPLC No (Legacy Method)

Figure 2: Decision logic for selecting between SFC and HPLC for chiral piperazines.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[6][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Subramanian, G. (Ed.). (2008).[8] Chiral Separation Techniques: A Practical Approach.[9] Wiley-VCH. (Referencing the necessity of basic additives for amine separations). [Link]

  • Toribio, L., et al. (2018). Enantiomeric separation of chiral pharmaceuticals by SFC.[1][5][6][9] TrAC Trends in Analytical Chemistry. [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for NP-HPLC mobile phases). [Link]

Sources

A Senior Application Scientist's Guide to Acidic Reagents for Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its widespread use is due to its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions. However, the choice of acidic reagent is far from trivial; it is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of common acidic reagents for Boc deprotection, supported by mechanistic insights and experimental data, to empower chemists to make the most informed choice for their specific synthetic challenges.

The Cornerstone of Amine Protection: The Boc Group

The Boc group's utility lies in its ability to be readily cleaved under acidic conditions, which are orthogonal to the base-labile conditions used to remove other common protecting groups like Fmoc.[1] This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2][3] The deprotection proceeds via an acid-catalyzed pathway that generates a stable tert-butyl cation, which then typically decomposes into gaseous byproducts.[4][5][6]

The General Mechanism of Acidic Boc Deprotection

The cleavage of the Boc group is a straightforward yet elegant process initiated by acid.[7]

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[4][5][6]

  • Carbocation Formation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][5][6]

  • Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[4]

This process is visually represented below:

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Acidic Reagents

The choice of acid is dictated by factors including the substrate's sensitivity to acid, the presence of other protecting groups, desired reaction time, and scalability.

Trifluoroacetic Acid (TFA)

TFA is often considered the "gold standard" for Boc deprotection due to its high acidity, volatility, and efficacy.[8] It is commonly used in dichloromethane (DCM) at concentrations ranging from 20% to neat TFA.[9][10]

  • Mechanism & Reactivity: TFA is a strong acid (pKa ≈ 0.5) that readily protonates the Boc group, leading to rapid cleavage. The reaction is often complete within 1-2 hours at room temperature.[7][10]

  • Advantages:

    • High Efficiency: Rapid and clean deprotection for most substrates.[11]

    • Volatility: Excess TFA and the common solvent DCM are easily removed in vacuo, simplifying workup.[9]

  • Disadvantages & Side Reactions:

    • Harshness: Its strong acidity can cleave other acid-sensitive groups (e.g., tert-butyl esters, trityl groups).[12]

    • Safety & Environmental Concerns: TFA is corrosive, toxic, and environmentally persistent.[8][13] Its use on a large scale is often discouraged.[13][14]

    • tert-Butylation: The generated tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues like tryptophan, methionine, or tyrosine.[14][15] This necessitates the use of "scavengers."

  • Scavengers: To prevent unwanted side reactions, scavengers like triisopropylsilane (TIS), water, or thioanisole are often added to the TFA "cocktail" to trap the tert-butyl cation.[16]

Hydrochloric Acid (HCl)

HCl, typically used as a solution in an organic solvent like dioxane, methanol, or ethyl acetate, is another powerful and common reagent for Boc removal.[7][16]

  • Mechanism & Reactivity: As a strong mineral acid, HCl provides rapid and complete deprotection. A 4M solution of HCl in dioxane is a commercially available and widely used formulation.[9]

  • Advantages:

    • Cost-Effective: Generally less expensive than TFA.

    • Crystalline Salts: The resulting amine hydrochloride salts are often crystalline, well-behaved solids that are easy to isolate and purify by filtration, in contrast to the often oily TFA salts.[9]

    • Selectivity: In some cases, HCl in dioxane can offer better selectivity for N-Boc deprotection in the presence of tert-butyl esters compared to TFA.[16]

  • Disadvantages & Side Reactions:

    • Solvent Issues: Dioxane is a suspected carcinogen and can be difficult to remove completely due to its high boiling point.[9]

    • Anhydrous Conditions: For optimal results and to prevent hydrolysis of other functional groups, anhydrous conditions are often required.[16] This can involve generating HCl in situ from reagents like acetyl chloride.[13]

Formic Acid

Formic acid offers a milder alternative for substrates that cannot tolerate the harshness of TFA or HCl.

  • Mechanism & Reactivity: With a higher pKa (≈ 3.75) than TFA or HCl, formic acid is less acidic, leading to slower reaction rates. Reactions may require heating or longer reaction times.

  • Advantages:

    • Mildness: Useful for substrates with other moderately acid-labile groups where selectivity is paramount.

    • Reduced Side Reactions: The lower acidity can sometimes mitigate degradation side products seen with stronger acids.[11]

  • Disadvantages & Side Reactions:

    • Slow Kinetics: Deprotection can be sluggish or incomplete for less reactive substrates.

    • Formylation: There is a potential risk of N-formylation of the newly deprotected amine, especially at elevated temperatures.

Milder and Solid-Phase Acids

For highly sensitive substrates, even milder conditions are required. Lewis acids or solid-supported acids provide viable alternatives.

  • p-Toluenesulfonic acid (TsOH): A solid, crystalline acid that is easy to handle. Often used in alcoholic or ethereal solvents, sometimes with heating, to achieve deprotection.[9]

  • Lewis Acids (e.g., ZnBr₂, AlCl₃, TMSI): These can effect Boc cleavage under non-protic conditions, which can be advantageous for certain substrates.[7][17] Selective cleavage of a Boc group in the presence of other acid-sensitive groups is sometimes possible with reagents like AlCl₃.[18]

  • Acidic Resins: Using solid-supported acids (e.g., Amberlyst) simplifies reaction workup, as the reagent can be removed by simple filtration.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key characteristics of the most common acidic reagents for Boc deprotection.

ReagentTypical ConditionsRelative SpeedAdvantagesDisadvantages
TFA 20-50% in DCM, 0°C to RTVery FastHighly effective, volatile, well-established protocols[10]Corrosive, harsh, requires scavengers, environmental concerns[8][14]
HCl 4M in Dioxane or EtOAc, RTFastCost-effective, often yields crystalline HCl salts[9]Dioxane is hazardous, requires anhydrous conditions[9]
Formic Acid Neat or in DCM, RT to 50°CSlow to ModerateMilder, good for some sensitive substrates[11]Slow reaction times, potential for N-formylation
TsOH Stoichiometric, EtOAc/MeOH, 50°CModerateSolid (easy to handle), milder than TFA/HClOften requires heating, may be slow
Lewis Acids Varies (e.g., ZnBr₂ in DCM)VariesNon-protic conditions, potential for high selectivity[18]Stoichiometric amounts often needed, workup can be complex

Experimental Protocols

A reliable protocol is the foundation of reproducible science. Below are detailed, step-by-step methodologies for common Boc deprotection procedures.

General Experimental Workflow

Experimental Workflow sub Dissolve Substrate in Anhydrous Solvent react Add Acid Reagent (e.g., TFA or HCl/Dioxane) sub->react 1 monitor Monitor Reaction (TLC or LC-MS) react->monitor 2 quench Quench (if needed) & Remove Volatiles monitor->quench 3 workup Aqueous Workup (e.g., NaHCO3 wash) quench->workup 4 extract Extract with Organic Solvent workup->extract 5 dry Dry, Filter, Concentrate extract->dry 6 purify Purify Product (e.g., Crystallization or Chromatography) dry->purify 7

Caption: A generalized workflow for Boc deprotection experiments.

Protocol 1: Deprotection using TFA in DCM
  • Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq, often as a 25-50% v/v solution in DCM).[10]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and liberate the free amine. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as needed.

Protocol 2: Deprotection using HCl in Dioxane
  • Preparation: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature and stir.[9]

  • Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor for the consumption of starting material by TLC or LC-MS. Often, the desired amine hydrochloride salt will precipitate from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum.

  • Workup (if no precipitate): If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization of the hydrochloride salt. Alternatively, perform a standard aqueous workup by neutralizing with a base to obtain the free amine.

Choosing the Right Reagent: A Decision Guide

Selecting the optimal reagent requires a logical assessment of the substrate and synthetic goals.

Reagent Selection Guide start Start: Boc-Protected Substrate q1 Other acid-sensitive groups present? start->q1 q2 Is rapid, robust deprotection required? q1->q2 No mild Use Milder Acid: Formic Acid, TsOH, or Lewis Acid q1->mild Yes q3 Are crystalline salts desirable for isolation? q2->q3 No tfa Use TFA/DCM with scavengers q2->tfa Yes q3->tfa No hcl Use HCl in Dioxane or EtOAc q3->hcl Yes

Caption: Decision tree for selecting an appropriate Boc deprotection reagent.

Conclusion

The acidic deprotection of a Boc-protected amine is a fundamental transformation in modern organic synthesis. While TFA and HCl remain the workhorses for this task due to their speed and efficacy, a nuanced understanding of their respective strengths and weaknesses is crucial. For sensitive substrates, milder reagents such as formic acid or p-toluenesulfonic acid provide essential alternatives that can preserve molecular integrity. By carefully considering the substrate's properties, the overall synthetic strategy, and the potential for side reactions, researchers can select the optimal conditions to achieve clean, efficient, and high-yielding deprotection, paving the way for successful multi-step syntheses.

References

  • Vertex AI Search. Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • Fisher Scientific. Amine Protection / Deprotection.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal....
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04).
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012-05-27).
  • ChemSpider Synthetic Pages. Boc deprotection of [[921|BocPhePheOEt]]. (2020-05-04).
  • Reddit. Boc Deprotection : r/chemistry. (2024-02-21).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. (2026-01-21).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024-02-27).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. (2026-01-20).
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. (2016-08-29).
  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. (2025-08-10).
  • Reddit. Boc De-protection : r/Chempros. (2023-10-18).
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013-01-14).
  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

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A Comparative Guide to Enantiomeric Excess Determination of (R)-tert-Butyl 2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge. (R)-tert-Butyl 2-ethylpiperazine, a key chiral building block, demands robust and reliable analytical methodologies to ensure stereochemical purity, which is paramount for its application in pharmaceuticals and other advanced materials. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-tert-Butyl 2-ethylpiperazine, supported by experimental insights and procedural guidance.

Introduction: The Significance of Stereochemical Purity

The biological and pharmacological properties of chiral molecules are often highly dependent on their stereochemistry. One enantiomer may exhibit desired therapeutic effects, while the other could be inactive or even toxic. Consequently, regulatory bodies and quality control standards mandate precise quantification of the enantiomeric composition of chiral drug substances and intermediates. This guide explores and contrasts the three most powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is a cornerstone of enantioselective analysis, offering high resolution and broad applicability.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.[2]

Principle of Chiral HPLC

Enantiomers of (R)-tert-Butyl 2-ethylpiperazine are passed through a column packed with a chiral stationary phase. The CSP, itself enantiomerically pure, forms transient diastereomeric complexes with the analyte enantiomers. These complexes have different binding affinities, causing one enantiomer to be retained longer on the column than the other, resulting in their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess.

Experimental Protocol: Chiral HPLC for (R)-tert-Butyl 2-ethylpiperazine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for the separation of chiral amines and their derivatives.[3] For piperazine derivatives, a column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a recommended starting point.[4]

Methodology:

  • Sample Preparation: Dissolve a known concentration of the (R)-tert-Butyl 2-ethylpiperazine sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often crucial to improve peak shape and resolution for basic compounds like piperazines.[4]

    • Starting Condition: Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as piperazines lack a strong chromophore) or ELSD.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Separation on CSP Inject->Separate Detect UV/ELSD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 1: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Efficiency for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds.[5] For non-volatile amines like (R)-tert-Butyl 2-ethylpiperazine, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Principle of Chiral GC

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. The separation mechanism involves the formation of transient diastereomeric interactions between the analyte enantiomers and the CSP coated on the inside of a capillary column. The differing stabilities of these interactions lead to different retention times for the enantiomers.

Experimental Protocol: Chiral GC for (R)-tert-Butyl 2-ethylpiperazine

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: Cyclodextrin-based CSPs are widely used for chiral GC separations. A column such as Chirasil-DEX CB (permethylated-beta-cyclodextrin) is a good starting point.

Methodology:

  • Derivatization: (R)-tert-Butyl 2-ethylpiperazine has two secondary amine functionalities that require derivatization. A common approach is acylation with a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form volatile amide derivatives.

    • Procedure: Dissolve the piperazine sample in a suitable solvent (e.g., dichloromethane). Add an excess of the derivatizing agent and a catalyst (e.g., pyridine). Heat the mixture if necessary to drive the reaction to completion. Evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for GC injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure good separation.

    • Detector Temperature: 280 °C (for FID)

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the same manner as for HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize with TFAA/PFPA Extract Extract Derivative Derivatize->Extract Inject Inject into GC Extract->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 2: Workflow for Enantiomeric Excess Determination by Chiral GC.

NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

NMR spectroscopy offers a distinct approach to determining enantiomeric excess, often without the need for chromatographic separation.[6] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary, which results in distinguishable signals in the NMR spectrum.[7]

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

The use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its more reactive acid chloride, is a classic and reliable method for determining the ee of chiral alcohols and amines.[8]

Principle: The enantiomeric mixture of (R)-tert-Butyl 2-ethylpiperazine is reacted with an enantiomerically pure CDA, such as (R)-Mosher's acid chloride, to form a mixture of diastereomeric amides. These diastereomers have distinct chemical environments, leading to separate signals for corresponding protons or other nuclei (e.g., ¹⁹F) in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample.[9]

Experimental Protocol:

  • Derivatization:

    • In an NMR tube, dissolve the (R)-tert-Butyl 2-ethylpiperazine sample in a deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.

    • Identify a well-resolved pair of signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

  • Data Analysis:

    • Integrate the areas of the selected pair of signals.

    • Calculate the enantiomeric excess using the integral values.

Chiral Solvating Agents (CSAs)

Chiral solvating agents (CSAs) offer a non-covalent approach to ee determination by NMR.[10]

Principle: A CSA is an enantiomerically pure compound that forms transient, weak diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding or π-π stacking.[7] This association induces small, but measurable, differences in the chemical shifts of the analyte's protons, allowing for the resolution of signals for the two enantiomers.

Experimental Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve the (R)-tert-Butyl 2-ethylpiperazine sample in a suitable deuterated solvent.

    • Add an appropriate amount of the CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative). The optimal ratio of CSA to analyte often needs to be determined empirically.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a proton signal in the analyte that shows baseline separation for the two enantiomers in the presence of the CSA.

  • Data Analysis:

    • Integrate the separated signals and calculate the enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation (in NMR tube) cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_Aux Add Chiral Auxiliary (CDA or CSA) Dissolve->Add_Aux Acquire Acquire 1H or 19F NMR Spectrum Add_Aux->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 3: Workflow for Enantiomeric Excess Determination by NMR Spectroscopy.

Comparison of Methods

FeatureChiral HPLCChiral GCNMR Spectroscopy (CDA/CSA)
Principle Physical separation on a chiral stationary phase.[11]Physical separation of volatile derivatives on a chiral stationary phase.Formation of diastereomers in situ leading to distinct NMR signals.[12]
Sample Preparation Simple dissolution and filtration.Derivatization often required to increase volatility.Derivatization (CDA) or simple mixing (CSA).
Sensitivity High (µg/mL to ng/mL).Very high (pg/mL to fg/mL).Lower (requires mg of sample).
Resolution Generally good to excellent.Excellent for suitable derivatives.Can be challenging; signal overlap is possible.
Quantification Highly accurate and precise with good baseline separation.Highly accurate for well-resolved peaks.Prone to integration errors if signals overlap.
Instrumentation Widely available HPLC systems.Standard GC systems.High-field NMR spectrometer required.
Throughput Moderate; typical run times are 10-30 minutes.Moderate to high; faster run times are possible.Lower; sample preparation and spectral acquisition can be time-consuming.
Method Development Can be empirical and time-consuming to find the right CSP and mobile phase.[13]Derivatization and optimization of GC parameters can be complex.Requires screening of suitable chiral auxiliaries and optimization of conditions.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of (R)-tert-Butyl 2-ethylpiperazine depends on several factors, including the required sensitivity, the availability of instrumentation, and the stage of the research or development process.

  • Chiral HPLC is the most versatile and widely used method. Its high accuracy and precision make it the gold standard for quality control and regulatory submissions. For routine analysis of (R)-tert-Butyl 2-ethylpiperazine, developing a robust chiral HPLC method is highly recommended.

  • Chiral GC is an excellent alternative if high sensitivity is required and the derivatization process is straightforward and reproducible. It can be particularly useful for trace analysis of enantiomeric impurities.

  • NMR Spectroscopy is a powerful tool for structural confirmation and can provide a rapid estimation of enantiomeric excess, especially during reaction screening and process development where speed is more critical than the highest level of accuracy. The Mosher's acid method is particularly reliable for confirming the absolute configuration in addition to determining the ee.

For a comprehensive and self-validating approach, it is often beneficial to use orthogonal methods. For instance, a primary chiral HPLC method can be validated by a secondary NMR or chiral GC method to ensure the accuracy and reliability of the enantiomeric excess determination.

References

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Parker, D., & Williams, J. M. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 26(18), 5538. [Link]

  • Ciogli, A., D'Acquarica, I., Gasparrini, F., Ribaudo, G., & Villani, C. (2019). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry (pp. 1-28). Wiley. [Link]

  • Di Tizio, F., Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13079–13088. [Link]

  • Ismail, O. H., Antonilli, L., & Ciogli, A. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(15), 4967. [Link]

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical chromatography : BMC, 26(10), 1241–1246. [Link]

  • Labuta, J., Ishihara, S., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Reddy, P. R., Kumar, V. R., & Reddy, K. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Ghosn, M. W., & Wenzel, T. J. (2018). NMR Chiral solvating agents. In eMagRes (pp. 1-13). [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Zaikin, P. A., & Zaikina, J. V. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). [Video]. YouTube. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • DeKorver, K. A., Johannes, M. P., & Wipf, P. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & biomolecular chemistry, 9(14), 5136–5142. [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]

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Chiral Switching in Piperazine Pharmacophores: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antihistamines, antipsychotics (5-HT ligands), and antidepressants. However, the biological activity of piperazine derivatives is rarely equipotent across enantiomers.

This guide analyzes the biological divergence between piperazine enantiomers , using the transition from Cetirizine to Levocetirizine as a primary data anchor. It provides a technical roadmap for researchers to evaluate chiral switching, from molecular resolution to receptor kinetics.

The H1 Antagonist Paradigm: Levocetirizine ( ) vs. Dextrocetirizine ( )[1][2][3][4][5]

The development of Levocetirizine (Xyzal) from the racemic Cetirizine (Zyrtec) represents the gold standard in piperazine chiral switching. The biological superiority of the (


)-enantiomer is not merely a function of affinity, but of residence time —a critical parameter often overlooked in basic 

screening.
Comparative Biological Activity Profile[1][2][3][5][6][7]

The following data aggregates binding kinetics and pharmacokinetic parameters, demonstrating why the (


)-enantiomer (Eutomer) is clinically superior to the (

)-enantiomer (Distomer).
ParameterLevocetirizine (

-Enantiomer)
Dextrocetirizine (

-Enantiomer)
Biological Implication
H1 Receptor Affinity (

)
~3 nM~100 nM(

) binds with ~30-fold higher affinity than (

).
Dissociation Half-life (

)
142 min 6 min (

) acts as a pseudo-irreversible antagonist; (

) washes out rapidly.[1]
Selectivity Ratio >600-fold (vs. Muscarinic/5-HT)Lower selectivity(

) minimizes off-target anticholinergic side effects.
Volume of Distribution (

)
0.41 L/kg0.60 L/kg(

) is more confined to the central compartment, potentially reducing CNS penetration.
Renal Clearance 29 mL/min29 mL/minSimilar renal elimination, but (

) has significantly lower hepatic clearance.

Key Insight: The 142-minute dissociation half-life of Levocetirizine compared to the 6-minute half-life of Dextrocetirizine explains why the eutomer provides 24-hour efficacy despite a similar plasma half-life. The drug stays bound to the receptor long after plasma levels drop.

Mechanistic Visualization: The Salt Bridge Lock

The stereoselectivity of piperazine derivatives often hinges on the orientation of the protonated nitrogen relative to key aspartate or lysine residues in the GPCR binding pocket.

In the case of Cetirizine, the carboxylic acid tail of Levocetirizine forms a critical electrostatic interaction (salt bridge) with Lysine 191 (Lys191) in transmembrane domain 5 of the H1 receptor.[2] The (


)-enantiomer's geometry prevents this stabilization, leading to the rapid dissociation seen in the data above.
Diagram: Stereoselective Receptor Interaction Logic

ReceptorBinding Ligand Piperazine Ligand (Chiral Center) Interaction_R Interaction (R-Enantiomer) Eutomer Ligand->Interaction_R (R)-Configuration Interaction_S Interaction (S-Enantiomer) Distomer Ligand->Interaction_S (S)-Configuration Receptor GPCR Binding Pocket (e.g., H1 Receptor) Interaction_R->Receptor Outcome_R Stable Salt Bridge (Lys191 Interaction) Interaction_R->Outcome_R Interaction_S->Receptor Outcome_S Steric Clash / Weak H-Bond (Rapid Dissociation) Interaction_S->Outcome_S Effect_R High Efficacy Long Residence Time Outcome_R->Effect_R Effect_S Low Efficacy Transient Binding Outcome_S->Effect_S

Figure 1: Mechanistic divergence in receptor binding. The eutomer utilizes specific residues (like Lys191) to stabilize the complex, while the distomer fails to achieve the required residence time.

Experimental Workflow: The Chiral Switch Pipeline

To replicate the success of Levocetirizine in novel piperazine drug discovery (e.g., for 5-HT7 or


 nicotinic targets), researchers must move beyond racemic screening. The following workflow integrates synthesis, resolution, and kinetic profiling.

ChiralPipeline Start Racemic Piperazine Scaffold Step1 Chiral Resolution (Diastereomeric Crystallization or Chiral HPLC) Start->Step1 Branch_R Enantiomer A (>99% ee) Step1->Branch_R Branch_S Enantiomer B (>99% ee) Step1->Branch_S Assay1 Binding Affinity (Ki) Radioligand Displacement Branch_R->Assay1 Branch_S->Assay1 Assay2 Residence Time (τ) Kinetic Dissociation Assay1->Assay2 If Ki < 10nM Decision Lead Selection (Eutomer ID) Assay2->Decision

Figure 2: The Chiral Switch Pipeline. Note the critical step of "Residence Time" screening, which differentiates high-affinity binders from clinically durable drugs.

Protocol: Optical Resolution of 2-Methylpiperazine

Many bioactive piperazines derive chirality from a methyl substitution on the ring (e.g., 2-methylpiperazine). The following protocol details the resolution of racemic 2-methylpiperazine using L-(+)-Tartaric acid to isolate the (


)-enantiomer. This is a foundational technique for synthesizing chiral piperazine libraries.
Materials Required[1][2][4][5][6][7][8][9][10]
  • Racemic (

    
    )-2-methylpiperazine[3]
    
  • L-(+)-Tartaric acid (Resolving agent)[4][3]

  • Ethanol (95%) and Water

  • 5M Sodium Hydroxide (NaOH)

  • Chloroform (

    
    )
    
Step-by-Step Methodology
  • Diastereomeric Salt Formation:

    • Dissolve 1.0 eq of (

      
      )-2-methylpiperazine in ethanol.
      
    • Separately dissolve 1.0 eq of L-(+)-Tartaric acid in a minimal volume of water/ethanol (1:5 ratio).

    • Add the tartaric acid solution dropwise to the piperazine solution while stirring at 60°C.

    • Self-Validation Check: The solution must remain clear during addition. If turbidity occurs, add small amounts of water until clear.

  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature over 4 hours. Rapid cooling traps the wrong diastereomer.

    • The less soluble salt, (

      
      )-2-methylpiperazine-L-tartrate , will crystallize out.[4][3]
      
    • Filter the crystals and wash with cold ethanol.

  • Purification (Recrystallization):

    • Recrystallize the obtained salt from a water/ethanol mixture to improve enantiomeric excess (ee).

    • Target: >98% ee (verify via Chiral HPLC).

  • Free Base Liberation:

    • Dissolve the purified tartrate salt in water.

    • Adjust pH to >12 using 5M NaOH.[4]

    • Extract the free amine with Chloroform (

      
      ).
      
    • Dry organic layer over

      
       and evaporate to yield pure (
      
      
      
      )-2-methylpiperazine.

References

  • Vertex AI Search. (2025). Levocetirizine: A new selective H1 receptor antagonist. Portico. 5

  • Tillement, J. P., et al. (2025). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine. NIH/PubMed. 6

  • Gill, M., et al. (2025). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191). ResearchGate. 1

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine. BenchChem. 3

  • Phenomenex. (2025).[1] Chiral HPLC Separations Guidebook. Phenomenex. 7

Sources

Comparing thermal vs acid-catalyzed Boc deprotection efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis.[1] While acidolysis (TFA or HCl) remains the industry standard due to kinetic speed and operational simplicity, it often fails when substrates contain acid-sensitive pharmacophores (e.g., acetals, silyl ethers).

This guide compares the standard Acid-Catalyzed method against the emerging Solvent-Assisted Thermal method (specifically Trifluoroethanol-mediated). Experimental data indicates that while acid catalysis is superior for simple substrates, thermal methods offer higher chemoselectivity for complex, acid-labile scaffolds, provided the substrate is thermally stable up to 150°C.

Mechanistic Underpinnings[2]

Understanding the cleavage mechanism is critical for troubleshooting failed deprotections.

  • Acid-Catalyzed (Standard): Proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -like fragmentation. The carbonyl oxygen is protonated, leading to the ejection of a tert-butyl cation (which is scavenged or eliminates to isobutylene) and a carbamic acid intermediate that spontaneously decarboxylates.
    
  • Thermal (Neutral): Proceeds via a concerted retro-ene-like fragmentation or solvent-assisted thermolysis. In fluorinated solvents like 2,2,2-trifluoroethanol (TFE), the solvent acts as a hydrogen-bond donor to activate the carbonyl, lowering the activation energy required for fragmentation without generating a free proton pool.

Mechanism Diagram

BocMechanism Substrate N-Boc Substrate Protonated Protonated Intermediate Substrate->Protonated Acid Path TS Concerted Transition State Substrate->TS Thermal Path Acid + H+ (TFA/HCl) Cation t-Butyl Cation + Carbamic Acid Protonated->Cation Product Free Amine + CO2 + Isobutylene Cation->Product -CO2 Heat Δ (150-180°C) Solvent: TFE TS->Product Fragmentation

Figure 1: Comparative mechanistic pathways. The acid pathway relies on cationic intermediates, while the thermal pathway utilizes a concerted fragmentation, avoiding charged species.

Experimental Protocols

Protocol A: Standard Acidolysis (TFA)

Best for: Simple amines, thermally unstable substrates, early-stage synthesis.

  • Preparation: Dissolve the N-Boc substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.

  • Reaction: Add Trifluoroacetic acid (TFA) slowly at 0°C.

    • Ratio: Standard ratio is 1:1 or 1:2 (v/v) TFA:DCM.

  • Monitoring: Warm to room temperature. Stir for 1–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup (Crucial):

    • Concentrate in vacuo to remove excess TFA/DCM.

    • Note: The product exists as a TFA salt.[2]

    • Free-basing: Redissolve in EtOAc, wash with saturated aqueous NaHCO₃ or 1M NaOH. Dry organic layer over Na₂SO₄ and concentrate.[3]

Protocol B: TFE-Mediated Thermal Deprotection

Best for: Acid-sensitive groups (acetals, silyl ethers), continuous flow chemistry, "Green" processes.

  • Preparation: Dissolve N-Boc substrate in 2,2,2-Trifluoroethanol (TFE).

    • Concentration: 0.1 – 0.5 M.

  • Reaction (Batch): Seal in a microwave pressure vial. Heat to 150°C for 30–60 minutes.

  • Reaction (Flow - Preferred): Pump through a heated coil reactor (residence time: 10–30 min) at 150–180°C. Backpressure regulator set to 250 psi to prevent solvent boiling.

  • Workup:

    • Concentrate solvent in vacuo.

    • Advantage: Product is obtained as the free base . No aqueous neutralization required. TFE can be recovered and distilled.

Performance Comparison Data

The following data summarizes efficiency across different substrate classes.

FeatureAcid-Catalyzed (TFA)Thermal (TFE/150°C)
Simple Alkyl Amines Excellent (>95% Yield, <2h)Good (>90% Yield, ~1h)
Sterically Hindered Amines Good (May require longer time)Excellent (Heat drives kinetics)
Acid-Sensitive Groups (e.g., TBDMS ethers, Acetals)Fail (Deprotection or degradation)Excellent (Groups retained)
Thermally Labile Groups (e.g., N-O bonds, some halides)Excellent (Room Temp)Fail (Degradation)
Product State Ammonium Salt (Requires workup)Free Base (Direct use)
Scalability High (Batch)High (Continuous Flow)
Green Metrics (E-Factor) Poor (Corrosive waste, solvent volume)Good (Solvent recyclable, no salts)
Selectivity Case Study

In a study involving a substrate with both an N-Boc group and a TBDMS ether (acid-labile):

  • TFA Method: Removal of Boc (100%) + Loss of TBDMS (100%). Result: Failure.

  • Thermal Method (TFE, 150°C): Removal of Boc (98%) + Retention of TBDMS (>99%). Result: Success.

Decision Matrix

Use this logic tree to select the appropriate methodology for your specific molecule.

DecisionTree Start Start: N-Boc Deprotection AcidSens Contains Acid-Sensitive Groups? (Acetals, Silyl Ethers, Epoxides) Start->AcidSens ThermalSens Contains Thermally Labile Groups? (N-O bonds, strained rings) AcidSens->ThermalSens No UseThermal USE THERMAL PROTOCOL (TFE, 150°C or Flow) AcidSens->UseThermal Yes UseAcid USE ACID PROTOCOL (TFA/DCM or HCl/Dioxane) ThermalSens->UseAcid No Special USE SPECIALIZED METHOD (e.g., TMSOTf or Lewis Acid) ThermalSens->Special Yes (Double Sensitivity)

Figure 2: Strategic decision tree for selecting deprotection conditions.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Grosjean, C.; et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024 .[4][2]

  • Wang, Y.; et al. "Catalyst-free water-mediated N-Boc deprotection." Tetrahedron Letters, 2009 , 50(13), 1438–1440.

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380.

  • Williams, J. M.; et al. "Microwave-Assisted Deprotection of N-Boc Amines." Journal of Organic Chemistry, 2020.

Sources

Cross-Validation of HPLC and CE for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In the high-stakes environment of pharmaceutical development, relying on a single analytical technique for chiral purity is a calculated risk. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for release testing due to its sensitivity and robustness, Capillary Electrophoresis (CE) has emerged not merely as a competitor, but as the ultimate validator.

This guide details the cross-validation of these two powerful methodologies. By leveraging their mechanistically distinct separation principles—solid-phase interaction (HPLC) versus solution-phase electromigration (CE) —researchers can achieve the "orthogonal" data required by ICH Q2(R1) guidelines to ensure true enantiomeric excess (ee) and eliminate the risk of hidden co-elutions.

Part 1: Mechanistic Divergence

To understand why cross-validation works, we must first appreciate the fundamental differences in how separation is achieved.

1.1 HPLC: The Solid-Phase Interaction

In chiral HPLC, separation relies on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). The most common CSPs are polysaccharide-based (e.g., amylose or cellulose derivatives).[1] The separation is driven by thermodynamics (


).
1.2 CE: The Solution-Phase Mobility

CE achieves chiral recognition by adding a Chiral Mobile Phase Additive (CMPA), typically cyclodextrins (CDs), to the background electrolyte. The separation is driven by differences in the electrophoretic mobility of the free analyte versus the analyte-CD complex. This is a kinetic and thermodynamic hybrid process.

1.3 Visualization of Separation Mechanisms

ChiralMechanisms cluster_HPLC HPLC Mechanism (Solid Phase) cluster_CE CE Mechanism (Solution Phase) HPLC_Input Racemic Mixture CSP Chiral Stationary Phase (e.g., Amylose/Cellulose) HPLC_Input->CSP Complex_R Transient Complex (R) Stronger Retention CSP->Complex_R 3-Point Interaction Complex_S Transient Complex (S) Weaker Retention CSP->Complex_S Steric Repulsion HPLC_Output Separated Peaks (Delta Retention Time) Complex_R->HPLC_Output Complex_S->HPLC_Output CE_Input Racemic Mixture (+ Voltage) BGE Background Electrolyte + Cyclodextrin (CMPA) CE_Input->BGE Mobility_R Complex (R) Fast Mobility BGE->Mobility_R Inclusion Complex Mobility_S Complex (S) Slow Mobility BGE->Mobility_S Exclusion/Weak Bind CE_Output Separated Zones (Delta Migration Time) Mobility_R->CE_Output Mobility_S->CE_Output

Figure 1: Mechanistic comparison showing HPLC’s reliance on surface adsorption vs. CE’s reliance on differential electrophoretic mobility in solution.

Part 2: Comparative Performance Analysis

The following data summarizes the operational differences between HPLC and CE for chiral analysis.

ParameterChiral HPLC (Normal/Reverse Phase)Chiral CE (CZE/MEKC)Critical Insight
Separation Efficiency High (10k - 20k plates)Ultra-High (100k - 500k plates)CE resolves peaks that HPLC may co-elute due to superior peak capacity.
Sensitivity (LOD) Excellent (ng/mL range)Moderate (µg/mL range)HPLC is superior for trace impurity analysis (<0.1%) unless CE uses stacking techniques.
Solvent Consumption High (mL/min)Negligible (µL/run)CE aligns with Green Chemistry principles, reducing waste disposal costs by >95%.
Method Development Slow (Column screening requires physical changes)Fast (Additive screening is "mix-and-shoot")CE allows rapid screening of multiple chiral selectors without changing hardware.
Matrix Tolerance Moderate (Requires cleanup)High (Can inject dirty samples)CE capillaries are easily purged; HPLC columns are prone to irreversible fouling.
Cost High (Columns: $1000+)Low (Capillaries: <$50)CE has a significantly lower OpEx.
Part 3: Experimental Protocol for Cross-Validation

This protocol describes a self-validating workflow to confirm the chiral purity of a basic drug substance (e.g., Escitalopram or Salbutamol).

3.1 The Workflow

The goal is to use CE to validate the specificity of the HPLC method. If the HPLC peak is a single enantiomer, CE must confirm no hidden impurities exist under that peak.

ValidationWorkflow cluster_Methods Orthogonal Testing Start Start: Chiral Purity Assessment HPLC_Method Method A: Chiral HPLC (Polysaccharide Column) Start->HPLC_Method CE_Method Method B: Chiral CE (Sulfated u03b2-CD Buffer) Start->CE_Method Data_Analysis Data Comparison (Resolution, Area %, Retention) HPLC_Method->Data_Analysis CE_Method->Data_Analysis Decision Discrepancy > 5%? Data_Analysis->Decision Pass VALIDATED Report Mean Purity Decision->Pass No Fail INVESTIGATE Check for Co-elution/Matrix Effects Decision->Fail Yes

Figure 2: Orthogonal cross-validation workflow ensuring regulatory compliance.

3.2 Step-by-Step Methodology

A. HPLC Method (The Quantifier) [2][3]

  • Column: Chiralpak IC or AD-H (Amylose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[4]

  • Protocol:

    • Equilibrate column for 30 mins.

    • Inject System Suitability Solution (Racemate) to ensure Resolution (

      
      ) > 1.5.
      
    • Inject Sample Solution (Target concentration: 0.5 mg/mL).

    • Calculate % Area of the minor enantiomer.

B. CE Method (The Qualifier/Validator)

  • Capillary: Fused silica, 50 µm ID x 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) + 30 mM Sulfated

    
    -Cyclodextrin.
    
    • Expert Note: Low pH suppresses electroosmotic flow (EOF), ensuring the anionic CD moves opposite to the analyte, maximizing separation window.

  • Voltage: -20 kV (Reverse polarity due to anionic CD).

  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Protocol:

    • Rinse capillary with 0.1 M NaOH (2 min) then BGE (2 min) between runs.

    • Inject Racemate to confirm migration order (often opposite to HPLC).

    • Inject Sample.

3.3 Data Synthesis & Acceptance Criteria

To declare the methods cross-validated, the following criteria must be met:

MetricAcceptance CriteriaRationale
Specificity No interference in blank;

in both methods.
Confirms ability to separate enantiomers from matrix.[5]
Enantiomeric Excess (ee) Difference between HPLC and CE results < 0.5%.Ensures accuracy of the purity value.
Linearity (

)
> 0.999 for both methods.[2]Demonstrates reliable response over range.
LOD HPLC < 0.05%; CE < 0.1%.HPLC is preferred for trace quantitation; CE confirms main peak purity.
Part 4: Decision Matrix - When to Use Which?

As a scientist, you must choose the right tool for the lifecycle stage of the drug.

  • Use HPLC when:

    • You are in Late-Stage QC/Release : Robustness and transferability to other labs are paramount.

    • Trace Sensitivity is critical: You need to detect impurities at <0.05% levels.

    • Preparative Separation is needed: You need to isolate the enantiomer for further testing.

  • Use CE when:

    • Method Development : You need to screen 10 different chiral selectors in one afternoon.

    • Complex/Polar Matrix : The sample is highly charged or "dirty" (biological fluids), which might ruin an expensive HPLC column.

    • Green Chemistry Mandates : You need to reduce solvent waste (CE uses aqueous buffers).

    • Confirmation : You suspect the HPLC method has a co-eluting impurity hiding under the main peak.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[6] Available at: [Link]

  • Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride. Biomedical Chromatography. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Available at: [Link]

Sources

Efficacy of Different Chiral Stationary Phases for Piperazine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Challenge

Piperazine derivatives represent a cornerstone pharmacophore in modern drug development, serving as the structural backbone for numerous antidepressants, antihistamines (e.g., cetirizine, hydroxyzine), and antifungal agents. However, their separation presents a distinct chromatographic challenge: the basicity of the secondary amine nitrogens (


) often leads to severe peak tailing due to non-specific interactions with residual silanols on the silica support.

This guide objectively evaluates the efficacy of the three dominant Chiral Stationary Phase (CSP) classes—Polysaccharide-based , Macrocyclic Antibiotic , and Cyclodextrin-based —specifically for piperazine enantioseparation.[1]

Mechanistic Comparison of CSPs

To select the right column, one must understand the "molecular handshake" between the piperazine analyte and the stationary phase.

Polysaccharide Derivatives (Amylose/Cellulose)[1][2][3][4][5][6]
  • Mechanism: These CSPs rely on a supramolecular structure where the polysaccharide backbone forms helical grooves.[1] The carbamate or benzoate side chains provide sites for Hydrogen Bonding , Dipole-Dipole interactions, and

    
     stacking .[1]
    
  • Piperazine Specifics: The carbamate NH groups on the CSP can H-bond with the piperazine nitrogens or carbonyls (if derivatized).[1] The inclusion of electron-withdrawing groups (e.g., chloro- substituents in Chiralpak IC) alters the acidity of the CSP's N-H, often enhancing resolution for basic piperazines.

Macrocyclic Antibiotics (Vancomycin/Teicoplanin)[1]
  • Mechanism: These complex molecules offer a multimodal separation mechanism, including inclusion complexation, ionic interactions, and H-bonding.

  • Piperazine Specifics: Highly effective in Polar Ionic Mode or Reversed Phase .[1] The presence of ionizable groups (carboxylic acids/amines) on the antibiotic allows for charge-charge interactions, which can be tuned via mobile phase pH.

Cyclodextrins (CDs)[7]
  • Mechanism: Host-guest inclusion complexation based on the size of the hydrophobic cavity relative to the analyte.[1]

  • Piperazine Specifics: Generally less versatile for bulky piperazine drugs than polysaccharides unless the piperazine ring fits snugly into the cavity.[1] Often requires derivatization (e.g., sulfated

    
    -CD) for effective separation.[1]
    
Visualization: Interaction Mechanisms

G cluster_0 Analyte: Chiral Piperazine cluster_1 Polysaccharide CSP (e.g., Amylose) cluster_2 Macrocyclic Antibiotic CSP Piperazine Piperazine Core (Basic Nitrogens) Poly_Hbond H-Bonding Sites (Carbamate C=O, N-H) Piperazine->Poly_Hbond Primary Interaction (NP/PO Mode) Poly_Steric Chiral Grooves (Steric Fit) Piperazine->Poly_Steric Enantio-discrimination Macro_Ionic Ionic Sites (Carboxyl/Amine) Piperazine->Macro_Ionic Charge-Charge (RP Mode) Macro_Inclusion Hydrophobic Pocket (Inclusion) Piperazine->Macro_Inclusion Secondary Effect

Figure 1: Mechanistic pathways for piperazine recognition on dominant CSPs.[1]

Comparative Efficacy Review

The following table synthesizes experimental performance data for piperazine derivatives.

Table 1: CSP Performance Matrix for Piperazines[1]
CSP ClassRepresentative ColumnsResolution (

) Potential
Mobile Phase VersatilitySuitability for Piperazines
Amylose Derivatives Chiralpak AD-H, IA, IGHigh High (Immobilized versions allow all solvents)Excellent. The "Gold Standard" for initial screening.[1] AD-H often provides baseline separation for aryl-piperazines.[1]
Cellulose Derivatives Chiralcel OD-H, Chiralpak IC, IBVery High HighSuperior for Specific Targets. Chiralpak IC (chlorinated) frequently outperforms Amylose for basic piperazines due to unique electronic interactions.
Macrocyclic Antibiotics Chirobiotic V, TMedium-HighMedium (RP, Polar Ionic)Good Alternative. Best choice when aqueous/RP conditions are mandatory (e.g., biological samples). Excellent for amino-acid functionalized piperazines.[1]
Cyclodextrins Cyclobond I 2000Low-MediumLow (Mostly RP)Niche. Limited success with broad piperazine libraries; useful for specific inclusion-compatible geometries.[1]
Critical Insight: The "Chlorinated" Advantage

Experimental data indicates that Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) often yields sharper peaks for piperazines compared to the dimethylphenylcarbamate analogs (OD-H). The electron-withdrawing chlorine atoms increase the acidity of the carbamate N-H, strengthening the hydrogen bond with the basic piperazine nitrogen, while the immobilized nature allows for the use of "non-standard" solvents like dichloromethane (DCM) to break up aggregates.

Method Development Protocol

Objective: Develop a robust method for a generic piperazine derivative (


).
Phase 1: Mobile Phase Selection

For basic piperazines, the "Polar Organic Mode" is often superior to standard Normal Phase because it enhances solubility and ionization control.

  • Standard Normal Phase (NP): Hexane / IPA / Diethylamine (DEA)[1]

  • Polar Organic Mode (PO): Acetonitrile / Methanol / DEA / Acetic Acid[1]

Why DEA? You must use a basic modifier (0.1%) to block residual silanols.[1] Without it, piperazines will tail significantly, destroying resolution.

Phase 2: Screening Workflow (Diagram)

Workflow Start Sample: Racemic Piperazine Solubility Check Solubility: MeOH/ACN vs. Hexane Start->Solubility Branch_NP Soluble in Hexane/Alcohol? Solubility->Branch_NP Branch_PO Soluble in MeOH/ACN? Solubility->Branch_PO Screen_NP Screen NP Mode: Hex/IPA/DEA (90:10:0.1) Cols: IA, IC, AD-H, OD-H Branch_NP->Screen_NP Screen_PO Screen PO Mode: ACN/MeOH/DEA (95:5:0.1) Cols: IA, IC (Immobilized only!) Branch_PO->Screen_PO Decision Evaluate Resolution (Rs) Screen_NP->Decision Screen_PO->Decision Success Rs > 1.5 Optimize Flow/Temp Decision->Success Yes Fail Rs < 1.5 Switch Mechanism Decision->Fail No Alt_Macro Try Macrocyclic Antibiotic (Chirobiotic V) Mode: Polar Ionic (MeOH/Acid/Base) Fail->Alt_Macro

Figure 2: Decision tree for piperazine chiral screening.

Phase 3: Step-by-Step Protocol (Validated for Chiralpak IC)

Target: Piperazin-2-ylmethanol (and similar derivatives).[1][2]

  • Column Preparation: Install Chiralpak IC (250 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase Preparation:

    • Mix Acetonitrile (900 mL) and Methanol (100 mL) .

    • Add Diethylamine (1 mL) (Final conc: 0.1%).

    • Note: Premixing is crucial to prevent baseline noise.[1]

  • Sample Dilution: Dissolve sample in Mobile Phase at 0.5 mg/mL.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][4]

    • Temperature: 25°C.

    • Detection: UV @ 210-230 nm (Piperazines have weak UV absorbance; use low wavelengths).[1]

  • Success Criteria: Look for

    
    . If 
    
    
    
    , lower the flow rate to 0.5 mL/min to improve mass transfer kinetics.

Case Studies & Data Support

Case Study A: Piperazin-2-ylmethanol
  • Challenge: Highly polar, lacks strong chromophore.

  • Solution: Chiralpak IC using the Polar Organic protocol above.

  • Result: Baseline separation (

    
    ) achieved in under 10 minutes. The chlorinated cellulose selector provided superior discrimination of the hydroxymethyl chiral center compared to Amylose-based columns [1].[1]
    
Case Study B: Piperazine-2-carboxylic acid derivatives
  • Challenge: Zwitterionic nature (amino acid functionality).

  • Solution: Chiralcel OD-H (Amylose) in Normal Phase (Hexane/IPA/TFA).

  • Result: While enzymatic resolution is often used for synthesis, analytical monitoring is best performed on OD-H. The TFA modifier suppresses the ionization of the carboxylic acid, while the carbamate backbone of the CSP interacts with the protected amine [4, 5].

References

  • Geryk, R., et al. (2025). Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.[1] Retrieved from [Link]

  • Alkan, S. (2022).[1][5][6][4] Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025).[1][7][8] Chiral Synthesis and Enzymatic Resolution of (S)-(-)-Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]

Sources

Assessing the metabolic stability of novel piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Liability

Piperazine rings are ubiquitous pharmacophores in medicinal chemistry, found in blockbuster drugs ranging from antihistamines (cetirizine) to antipsychotics (olanzapine) and kinase inhibitors (imatinib). However, the piperazine core presents a distinct metabolic liability: it is a "soft spot" for rapid oxidative clearance.

For drug discovery professionals, the challenge is not just identifying activity, but ensuring the molecule survives first-pass metabolism.[1] This guide compares the performance of novel, structurally optimized piperazine analogs against standard unsubstituted variants and delineates the optimal assay platforms (Microsomes vs. Hepatocytes) for assessing their stability.

Mechanistic Insight: Why Piperazines Fail

To engineer stability, one must understand the degradation mechanism. The piperazine ring is electron-rich, making it a prime target for Cytochrome P450 (CYP450) enzymes.[1]

Primary Metabolic Pathways:

  • N-Dealkylation: Often the rate-limiting step for N-substituted piperazines.[1]

  • 
    -Carbon Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen, leading to ring opening or lactam formation.
    
  • N-Oxidation: Direct oxidation of the secondary or tertiary amine.[1]

Diagram 1: Piperazine Metabolic Pathways

The following diagram illustrates the critical oxidative nodes that researchers must stabilize.

PiperazineMetabolism Parent Parent Piperazine (Lipophilic) CYP CYP450 (Phase I) Parent->CYP NOxide N-Oxide Metabolite (Polar/Excretable) CYP->NOxide N-Oxidation Carbinol α-Carbinolamine (Unstable Intermediate) CYP->Carbinol α-C Hydroxylation RingOpen Ring Scission (Ethylenediamine deriv.) Carbinol->RingOpen Ring Opening Lactam Piperazinone (Lactam) Carbinol->Lactam Oxidation

Figure 1: Primary oxidative pathways for piperazine pharmacophores.[1] Note the instability of the


-carbinolamine intermediate leading to ring scission.[1]

Comparative Assessment: Assay Systems

Choosing the correct biological matrix is critical. Many researchers default to Liver Microsomes (RLM/HLM) due to cost, but for piperazines, this can generate false negatives regarding stability if Phase II metabolism (Glucuronidation) is a major clearance pathway.

Table 1: Assay System Comparison for Piperazines
FeatureLiver Microsomes (RLM/HLM) Cryopreserved Hepatocytes Recommendation
Enzyme Coverage CYP450 & FMO (Phase I only).[1]CYP450, FMO, UGT, SULT (Phase I & II).[2]Hepatocytes are superior if N-glucuronidation is suspected.[1]
Cofactors Requires NADPH regenerating system.Endogenous cofactors present.Hepatocytes offer a "self-contained" system.[1]
Throughput High (96/384-well plates).[1]Medium (Handling is complex).Use Microsomes for primary screening (Tier 1).
Cost Low (~$0.50/well).High (~$5.00/well).Reserve Hepatocytes for Tier 2/Lead Op.
Transporters Absent.Present (Uptake/Efflux).Critical if the piperazine is a P-gp substrate.[1]

Expert Insight: For early-stage piperazine screening, Liver Microsomes are the industry standard because oxidative clearance (CYP-mediated) usually dominates over conjugation for this scaffold.[1]

Structural Optimization & Performance Data

This section compares the metabolic stability of "Standard" piperazine cores against "Optimized" variants. The data below represents typical Intrinsic Clearance (


) values observed in Human Liver Microsomes (HLM).
Table 2: Comparative Stability Data (HLM Assay)
Compound ClassStructure Description

(

L/min/mg)

(min)
Metabolic Liability
Standard (Alternative) Unsubstituted N-Phenylpiperazine> 150 (High)< 10Rapid hydroxylation at para-position of phenyl ring & N-dealkylation.[1]
Modification A N-Methyl Piperazine85 (Moderate)~25Methyl group blocks one N-site but introduces N-demethylation risk.[1]
Modification B 2,6-Dimethyl Piperazine 35 (Low)> 60Steric Shielding: Methyl groups at

-carbons block CYP access.[1]
Modification C Fluorinated Piperazine 12 (Very Low)> 120Electronic Deactivation: Fluorine reduces electron density, preventing oxidation.

Data Interpretation:

  • The Problem: Unsubstituted piperazines (Row 1) often exhibit "high clearance," making them unsuitable for once-daily dosing.[1]

  • The Solution: Introducing steric hindrance (Modification B) or electron-withdrawing groups (Modification C) significantly extends half-life.[1] Modification C is the preferred strategy for maximizing metabolic stability without significantly increasing lipophilicity (LogD).

Validated Experimental Protocol: Microsomal Stability

This protocol is designed to be self-validating. It includes critical controls to ensure the enzymatic system is active and the data is reliable.

Reagents & Preparation
  • Test System: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Test Compound: 1

    
    M final concentration (keeps reaction first-order, 
    
    
    
    ).
Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Buffer + Cmpd) 37°C for 5 min Start 2. Initiation Add NADPH Regenerating System Prep->Start Sampling 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sampling Quench 4. Quench Add Ice-cold Acetonitrile (containing IS) Sampling->Quench At each timepoint Analysis 5. Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay. Critical step: Quenching must be immediate to stop enzymatic activity.

Acceptance Criteria (Self-Validation)
  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    L/min/mg). If these are stable, the enzymes are dead.
    
  • Negative Control: Warfarin must show < 10% loss over 45 minutes. If this degrades, there is non-enzymatic hydrolysis or contamination.

  • Solvent Control: DMSO concentration must be < 0.1% to avoid CYP inhibition.

Data Analysis & Equations

To convert raw LC-MS peak areas into actionable data, use the following logic:

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope of the line is
    
    
    .[1]
  • Calculate Half-Life (

    
    ): 
    
    
    
    
    [1]
  • Calculate Intrinsic Clearance (

    
    ): 
    This scales the in vitro data to the physical amount of protein in the well.
    
    
    
    
    [1]

Decision Rule:

  • If

    
    : Stable  (Proceed to in vivo PK).
    
  • If

    
    : Moderate  (Acceptable for lead gen, requires optimization).[1]
    
  • If

    
    : Unstable  (Stop. Re-design structure using Table 2 strategies).
    

References

  • FDA Guidance for Industry. (2020).[3] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism.[2][4][5] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[3][4][5][6][7] [Link][1]

Sources

A Comparative Guide to Molecular Docking Studies of Piperazine Derivatives with Target Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural simplicity, conformational flexibility, and tunable physicochemical properties make it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[3][4][5] From anticancer agents to neurotherapeutics, piperazine derivatives have demonstrated remarkable versatility, targeting a wide array of biological receptors.[2][3][6]

This guide provides a comparative analysis of molecular docking studies involving piperazine derivatives against various receptor classes. We will delve into the causality behind methodological choices, present comparative experimental data, and offer a detailed protocol for conducting your own docking studies. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage computational tools in the rational design of novel piperazine-based therapeutics.

Pillar 1: The Rationale and Rigor of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a piperazine derivative) when bound to a second (a receptor, typically a protein) to form a stable complex.[7][8] The primary goal is to forecast the three-dimensional structure of this complex and estimate the strength of the interaction, often expressed as a binding affinity or score. This in silico approach is pivotal in early-stage drug discovery, allowing for the rapid screening of vast chemical libraries and the prioritization of candidates for synthesis and experimental validation.[1]

The Causality of Software and Scoring Function Selection

The choice of docking software is a critical decision that influences the reliability of the results. Programs like AutoDock , Glide , and GOLD are frequently used, each employing different search algorithms and scoring functions.[8][9]

  • Search Algorithms: These algorithms explore the conformational space of the ligand within the receptor's binding site. AutoDock, for instance, often uses a Lamarckian genetic algorithm, which combines a global search with local energy minimization to efficiently find low-energy binding poses.[10][11]

  • Scoring Functions: These are mathematical models used to approximate the binding free energy.[12] They can be force-field-based (like in AutoDock), empirical (like ChemScore in GOLD), or knowledge-based.[9][12] The choice depends on the nature of the binding site; for example, a scoring function that heavily weights hydrophobic interactions might be more suitable for a greasy, nonpolar pocket.[9]

The Imperative of a Self-Validating System: Docking Protocol Validation

Trustworthiness in docking studies hinges on rigorous validation. Before screening unknown compounds, the chosen docking protocol must demonstrate its ability to reproduce known binding information. A standard validation procedure is redocking .[13]

In this process, a ligand is extracted from a co-crystallized protein-ligand complex and then docked back into the receptor's binding site. The protocol is considered validated if the docking program can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14][15] This step ensures that the chosen software, scoring function, and parameters are appropriate for the specific biological system under investigation.[13][16]

Pillar 2: Comparative Docking Analysis Across Receptor Classes

The versatility of the piperazine scaffold is evident in its ability to interact with a diverse range of biological targets. Here, we compare its performance in docking studies against several key receptor classes.

Targeting Protein Kinases: The Quest for Anticancer Agents

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.

Piperazine-chalcone hybrids have been designed as potential VEGFR-2 inhibitors.[17] Molecular docking studies of these compounds into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) revealed key interactions that correlate with their potent inhibitory activity. These studies often show that the piperazine core acts as a key linker, positioning other pharmacophoric groups to form critical hydrogen bonds and hydrophobic interactions within the active site.[17][18] Similarly, piperazine-tagged imidazole derivatives have shown strong binding affinity to Fms-like tyrosine kinase-3 (FLT3), another target in acute myeloid leukemia, with docking scores indicating favorable hydrophobic interactions.[19]

Targeting Acetylcholinesterase (AChE): A Strategy for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine.[20] Inhibiting the enzyme acetylcholinesterase (AChE) is a primary therapeutic strategy.[20][21] Piperazine derivatives have been extensively studied as AChE inhibitors.[22][23]

Docking studies show that these derivatives can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[10][22] This dual-binding ability is crucial. For instance, a study on N'-(4-benzylpiperazin-1-yl)alkylamine derivatives showed that the most potent compounds formed π-π interactions with key aromatic residues like Trp86 and Tyr337 in the active site, explaining their low nanomolar IC50 values.[22][23] The piperazine moiety often serves as a central scaffold to correctly orient the benzyl and other groups for optimal interaction with both sites.[22]

Targeting Urease: Combating Bacterial Infections

Urease is an enzyme produced by various pathogenic bacteria, and its inhibition is a target for developing new antibacterial agents. Benzimidazole-piperazine hybrids have emerged as highly potent urease inhibitors.[24]

Docking analyses of these compounds against the urease active site revealed that the piperazine ring plays a crucial role in orienting the molecule to interact with the key nickel ions in the catalytic center.[24] Structure-activity relationship (SAR) studies, supported by docking, have shown that substitutions on the phenyl ring of the piperazine moiety significantly influence inhibitory potency, with electron-withdrawing groups like -NO2 leading to highly effective compounds.[24][25]

Data Presentation: Comparative Docking Performance

The following table summarizes representative data from docking and experimental studies of piperazine derivatives against different target receptors. This allows for an objective comparison of their performance.

Piperazine Derivative Class Target Receptor (PDB ID) Docking Software Binding Affinity / Score (kcal/mol) Key Interacting Residues Experimental Activity (IC50) Reference
Piperazine-Chalcone HybridVEGFR-2 Kinase (4ASD)MOE 2015.10-Cys919, Glu8850.57 µM - 1.48 µM[17]
Benzylpiperazine DerivativeAcetylcholinesterase (AChE)--Trp86, Tyr337, Phe3382.13 nM[22]
Benzothiazine-Piperazine HybridTopoisomerase IIα (Topo IIα)---Comparable to Doxorubicin[26]
Benzimidazole-Piperazine HybridUrease--Interacts with Ni(II) ions0.15 µM[24]
Phenylpiperazine DerivativePeroxisome Proliferator-Activated Receptor γ (PPARγ)----[27]

Visualization of Key Processes

Diagrams are essential for visualizing complex workflows and biological pathways, providing an intuitive understanding of the processes involved.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis Phase P 1. Receptor Preparation (PDB Download, Add Hydrogens) Grid 3. Grid Box Generation (Define Binding Site) P->Grid L 2. Ligand Preparation (2D to 3D, Energy Minimization) Dock 4. Molecular Docking (Run Search Algorithm) L->Dock Grid->Dock Score 5. Scoring & Ranking (Evaluate Poses) Dock->Score Validate 6. Validation (Redocking) (Calculate RMSD) Score->Validate Analyze 7. Pose Analysis (Visualize Interactions) Validate->Analyze If RMSD < 2.0 Å Report 8. Report Generation Analyze->Report

Caption: A generalized workflow for molecular docking studies.

G 1 Piperazine Core 2 Hydrogen Bond Acceptor (N) 1->2 N1 3 Hydrogen Bond Acceptor (N) 1->3 N4 4 Aromatic/Lipophilic Group (R1) 1->4 N1-Subst. 5 Linker & Aromatic Group (R2) 1->5 N4-Subst.

Caption: A common pharmacophore model for piperazine derivatives.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for performing a molecular docking study using AutoDock 4.2, a widely used and freely available software suite.[10][28] This protocol is designed to be a self-validating system.

Protocol: Molecular Docking of a Piperazine Derivative into AChE

Objective: To predict the binding mode of a piperazine-based inhibitor within the active site of human Acetylcholinesterase (AChE).

Materials:

  • Receptor Structure: Human AChE (PDB ID: 4EY7) from the RCSB Protein Data Bank.

  • Ligand Structure: 3D structure of the piperazine derivative (e.g., in .mol2 or .pdb format).

  • Software: AutoDock Tools (ADT), AutoDock 4.2, AutoGrid 4.2, Open Babel, and a molecular visualization tool (e.g., PyMOL, VMD).

Methodology:

  • Receptor Preparation (using ADT): a. Rationale: The raw PDB file needs to be cleaned and prepared for docking. This involves removing non-essential molecules and adding parameters required by the force field. b. Steps: i. Load the PDB file (4EY7.pdb) into ADT. ii. Remove all water molecules and co-crystallized ligands/ions. iii. Add polar hydrogens to the protein structure. iv. Compute Gasteiger charges to assign partial atomic charges. v. Merge non-polar hydrogens. vi. Save the prepared receptor file in PDBQT format (e.g., receptor.pdbqt).

  • Ligand Preparation (using ADT/Open Babel): a. Rationale: The ligand must be converted to the correct format with appropriate charges and rotatable bonds defined. b. Steps: i. Load the ligand file into ADT. ii. Compute Gasteiger charges. iii. Detect the ligand's root and define rotatable bonds to allow for conformational flexibility during docking. iv. Save the prepared ligand file in PDBQT format (e.g., ligand.pdbqt).

  • Grid Parameter Generation (using ADT and AutoGrid): a. Rationale: A grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire binding site. b. Steps: i. Load the prepared receptor (receptor.pdbqt) into ADT. ii. Open the Grid Box setup. iii. Center the grid box on the active site of AChE. The active site gorge can be identified based on key residues like Trp86, Tyr337, and Ser203. iv. Adjust the grid dimensions (e.g., 60x60x60 points with 0.375 Å spacing) to ensure it fully encloses the binding pocket.[10] v. Save the grid parameter file (grid.gpf). vi. Run AutoGrid using the generated GPF file to pre-calculate the affinity potentials for different atom types. This creates several map files (.map).

  • Docking Parameter Generation and Execution (using ADT and AutoDock): a. Rationale: This step defines the parameters for the docking simulation itself, including the search algorithm and the number of runs. b. Steps: i. In ADT, set the docking parameters. ii. Select the prepared ligand (ligand.pdbqt) and receptor (receptor.pdbqt) files. iii. Choose the Lamarckian Genetic Algorithm (LGA) as the search algorithm.[10] iv. Set the number of GA runs to 10. This ensures a thorough search of the conformational space. v. Save the docking parameter file (dock.dpf). vi. Execute AutoDock using the generated DPF. This will produce a docking log file (dock.dlg).

  • Analysis of Results: a. Rationale: The output must be analyzed to identify the most likely binding pose and understand the molecular interactions. b. Steps: i. Open the docking log file (dock.dlg) in ADT or a text editor. ii. Analyze the results summary, which clusters similar poses based on RMSD and ranks them by their estimated binding energy. iii. The pose with the lowest binding energy in the most populated cluster is typically considered the most favorable.[10] iv. Visualize the best-ranked pose complexed with the receptor using PyMOL or VMD to identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking).

Conclusion and Future Outlook

Molecular docking is an indispensable tool in the modern drug discovery pipeline, providing crucial insights into ligand-receptor interactions that guide the rational design of new therapeutic agents.[1][25] For piperazine derivatives, docking studies have consistently validated their potential by elucidating the structural basis for their activity against a wide range of targets, from kinases and enzymes to microbial proteins.[25][26][29]

The convergence of computational chemistry with machine learning and artificial intelligence promises to further accelerate the design of novel piperazine derivatives.[1][2] Predictive models can now correlate structural features with biological outcomes, helping to refine lead compounds with enhanced potency and selectivity.[1] As computational power grows and algorithms become more sophisticated, the synergy between in silico prediction and experimental validation will continue to be the engine driving the development of the next generation of piperazine-based medicines.

References

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • RSC Publishing. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.
  • National Institutes of Health. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.).
  • MDPI. (2021, October 8).
  • YouTube. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK.
  • ResearchGate. (2026, January 13).
  • National Institutes of Health. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • National Institutes of Health. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 22).
  • National Institutes of Health. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
  • ResearchGate. (2025, August 9). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity.
  • PubMed. (2015, March 1).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Advances in Docking.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • National Institutes of Health. (n.d.). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease.
  • ResearchGate. (2025, August 10). Recent Advances in Docking and Scoring.
  • ResearchGate. (2025, August 6). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF.
  • Molecular docking in drug design: Basic concepts and applic
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • KBbox. (n.d.). Small Molecule Docking.
  • Michigan State University. (n.d.).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
  • National Institutes of Health. (2020, October 30). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs.
  • ResearchGate. (2021, April 17). Nitroimidazoles Part 9.
  • YouTube. (2020, July 7).
  • PubMed. (n.d.). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.
  • YouTube. (2022, September 20). Scoring Functions : Types and Importance in Molecular Docking.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • National Institutes of Health. (n.d.). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (n.d.).

Sources

Benchmarking Synthesis Routes for Enantiopure Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antiretrovirals. However, the biological activity of these molecules is often governed strictly by their stereochemistry. For drug development professionals, the challenge lies not just in synthesizing the piperazine ring, but in establishing specific enantiopurity (>99% ee) at scale.

This guide benchmarks the three dominant methodologies for accessing enantiopure piperazines: Chiral Pool Synthesis , Asymmetric Hydrogenation , and Asymmetric Lithiation . We move beyond simple descriptions to analyze the causality of yield, scalability, and atom economy, providing you with a decision matrix for your specific campaign.

Strategic Benchmarking: Route Comparison

The following table summarizes the performance metrics of the primary synthesis routes. Data is aggregated from high-impact methodologies (e.g., Zhou et al. for hydrogenation, O'Brien et al. for lithiation).

FeatureRoute A: Chiral Pool (Diketopiperazine) Route B: Asymmetric Hydrogenation Route C: Asymmetric Lithiation
Starting Material

-Amino Acids (Natural/Unnatural)
Pyrazines / Pyrazin-2-ols

-Boc Piperazine
Enantioselectivity Excellent (>99% ee) (Retained from SM)High (90-96% ee) Good to High (85-95% ee)
Atom Economy Low (Requires reduction/protection steps)High (Direct reduction)Moderate (Stoichiometric reagents)
Scalability High (Kilogram scale feasible)Moderate (High pressure/Catalyst cost)Low (Cryogenic conditions)
Cost Driver Reagents (Reducing agents like LiAlH

)
Catalyst (Ir/Pd chiral complexes)Reagents (

-BuLi, Sparteine)
Best For Process Scale / Fixed StereocentersDiversity Oriented Synthesis / Library GenLate-stage C-H Functionalization

Critical Analysis of Methodologies

Route A: Chiral Pool Synthesis (The Industry Standard)

Mechanism: This route leverages the inherent chirality of amino acids. The classic pathway involves the dimerization of amino acids to form a diketopiperazine (DKP), followed by global reduction.

  • Causality: The rigidity of the DKP intermediate prevents racemization, ensuring the optical purity of the starting material is translated directly to the product.

  • Validation: If the intermediate DKP melting point matches literature values, the stereocenter is intact.

  • Limitation: You are restricted to the structural diversity of available amino acids.

Route B: Asymmetric Hydrogenation (The Atom-Economic Choice)

Mechanism: Direct reduction of aromatic pyrazines using chiral transition metal catalysts (Ir, Rh, Pd).

  • Causality: The enantioselectivity is determined by the chiral ligand's bite angle and steric bulk, which directs the facial selectivity of hydride addition to the imine intermediate.

  • Key Insight: Activating the pyrazine with an alkyl halide (forming a pyrazinium salt) significantly increases reactivity, allowing hydrogenation under milder conditions.

Route C: Asymmetric Lithiation (The Functionalization Tool)

Mechanism: Directed lithiation of


-Boc piperazine using 

-BuLi and a chiral ligand (e.g., sparteine), followed by electrophilic trapping.[1]
  • Causality: The chiral ligand creates a rigid lithiated complex that differentiates between the pro-S and pro-R protons.

  • Utility: Best used when you need to introduce a carbon substituent onto an existing piperazine ring rather than building the ring from scratch.

Decision Framework

The following decision tree assists in selecting the optimal route based on your project phase and structural requirements.

RouteSelection Start Target: Enantiopure Piperazine IsAromatic Is the core available as an aromatic Pyrazine? Start->IsAromatic Scale Required Scale? IsAromatic->Scale Yes Substituent Is the substituent derived from an Amino Acid? IsAromatic->Substituent No RouteA Route A: Chiral Pool (Diketopiperazine) Scale->RouteA Process (>100g) RouteB Route B: Asymmetric Hydrogenation Scale->RouteB Discovery (<1g) LateStage Is it late-stage functionalization? Substituent->LateStage No Substituent->RouteA Yes (e.g. Methyl, Benzyl) LateStage->RouteA No (Custom Synthesis) RouteC Route C: Asymmetric Lithiation LateStage->RouteC Yes

Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material availability and project scale.

Experimental Protocols

Protocol A: Chiral Pool Synthesis via Diketopiperazine

Target: (S)-2-Benzylpiperazine (Process Scale)

Step 1: Dimerization (Self-Validating Step)

  • Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), Et3N (2.5 eq), Toluene.

  • Procedure: Reflux the suspension for 12-24 hours. The free base cyclizes thermally.

  • Checkpoint: The product, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, precipitates. Filter and wash with ether.

  • Validation: Check melting point and optical rotation. High crystallinity indicates high purity.

Step 2: Global Reduction

  • Reagents: LiAlH

    
     (4.0 eq), THF (anhydrous).
    
  • Procedure:

    • Cool THF suspension of LiAlH

      
       to 0°C.
      
    • Add solid diketopiperazine portion-wise (Caution: Exothermic, H

      
       evolution).
      
    • Reflux for 16-48 hours until carbonyl stretch disappears in IR.

  • Quench (Fieser Method):

    • Cool to 0°C. Add

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O (
      
      
      = grams of LAH).
    • Filter the granular precipitate.

  • Purification: Distillation or recrystallization of the hydrochloride salt.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation

Target: Chiral 2-substituted piperazine from Pyrazine

Workflow Visualization:

Hydrogenation Pyrazine Pyrazine Substrate Activation Activation (Alkyl Halide) Pyrazine->Activation Salt Pyrazinium Salt Activation->Salt  R-X   Catalysis Ir-Catalyst + H2 (High Pressure) Salt->Catalysis Product Chiral Piperazine (>90% ee) Catalysis->Product  Reduction  

Figure 2: Mechanistic workflow for the asymmetric hydrogenation of pyrazines activated by alkyl halides.

Step 1: Substrate Activation

  • Reagents: 2-substituted pyrazine (1.0 eq), Benzyl bromide (1.1 eq), CH

    
    Cl
    
    
    
    .
  • Procedure: Stir at room temperature for 12h.

  • Result: Formation of

    
    -benzyl pyrazinium bromide salt. Evaporate solvent to obtain solid salt.
    

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: Mix [Ir(COD)Cl]

    
     (0.5 mol%) and (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%) in THF under Argon. Stir 30 min.
    
  • Reaction:

    • Transfer pyrazinium salt and catalyst solution to an autoclave.

    • Pressurize with H

      
       (600 psi / 40 bar).
      
    • Stir at RT for 20 hours.

  • Workup: Release pressure, concentrate, and basify with NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    .
  • Validation: Determine ee by Chiral HPLC (e.g., Chiralpak IA column).

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry URL:[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: National Institutes of Health (NIH) / Organic Letters URL:[Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Royal Society of Chemistry (RSC), Organic Chemistry Frontiers URL:[Link]

  • Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase Source: Taylor & Francis / Synthetic Communications URL:[Link][2][3][4]

Sources

Safety Operating Guide

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do Not dispose of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride down the drain or in municipal trash.[1][2] While the tert-butoxycarbonyl (Boc) group adds lipophilicity, the hydrochloride salt nature renders it water-soluble and acidic, posing aquatic toxicity and infrastructure corrosion risks.

Primary Disposal Path: High-temperature incineration with acid gas scrubbing. Waste Labeling: Must explicitly state "Contains Chloride Salts" to alert disposal facilities of potential HCl gas generation during combustion.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical behavior under stress (thermal or chemical). This compound is a chiral building block used in drug development. Its dual nature (organic Boc-protection + inorganic HCl salt) dictates its waste stream.

Physicochemical Properties Table
PropertyDataRelevance to Disposal
Chemical Name (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HClOfficial manifest name
CAS Number Not fully standardized for this specific salt isomer; refer to parent free base 391258-47-2 for ID if salt CAS unavailableTracking & Inventory
Physical State White to off-white solidSolid waste stream (primary)
Acidity (pH) Acidic in aqueous solution (pH ~2-4)Corrosive (D002) if dissolved
Thermal Decomp. Releases Isobutylene, CO₂, NOₓ, HCl gas Incinerator scrubber requirement
Solubility Soluble in water, Methanol, DMSOMobile in aquatic environments
GHS Hazard Classification[3][6][7]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[4]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritant).[4]

Disposal Decision Logic

The following flowchart illustrates the decision-making process for segregating this compound based on its physical state in your laboratory.

DisposalWorkflow Start Waste Generation: (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl StateCheck Determine Physical State Start->StateCheck SolidStream Solid / Powder Residue StateCheck->SolidStream Solid LiquidStream Solution / Mother Liquor StateCheck->LiquidStream Liquid Seg_Solid Segregate: Solid Hazardous Waste Label: 'Toxic, Irritant, Chloride Salt' SolidStream->Seg_Solid SolventCheck Primary Solvent? LiquidStream->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->Organic Organic pHCheck Check pH Aqueous->pHCheck Seg_Org Segregate: Organic Liquid Waste (Halogenated if DCM present) Organic->Seg_Org Neutralize Neutralize to pH 5-9 (Use NaHCO3) pHCheck->Neutralize pH < 5 Seg_Aq Segregate: Aqueous Chemical Waste (Do NOT Drain Pour) pHCheck->Seg_Aq pH 5-9 Neutralize->Seg_Aq Destruction Final Disposal: Incineration with Scrubber Seg_Solid->Destruction Seg_Org->Destruction Seg_Aq->Destruction

Figure 1: Decision logic for segregating (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl waste streams. Note the critical neutralization step for aqueous solutions to prevent container corrosion.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Context: Expired reagents, weighing boat residues, or failed reaction solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers as residual moisture and the HCl salt can cause rapid corrosion.

  • Bagging: Place the solid inside a clear polyethylene bag (double-bagging recommended) before placing it into the HDPE jar. This prevents dust inhalation upon reopening at the waste facility.

  • Labeling:

    • Constituents: (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (100%).[1][2]

    • Hazards: Irritant, Toxic.[3][4]

    • Note: Write "Contains Chloride Salts" in the remarks section.

  • Storage: Store in the "Solid Hazardous Waste" accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Filtrates from recrystallization or reaction workups.

  • Segregation Rule:

    • If solvent is DCM/Chloroform: Dispose in Halogenated Organic Waste .

    • If solvent is Methanol/Ethyl Acetate: Dispose in Non-Halogenated Organic Waste .

    • Expert Note: Even though the compound contains HCl, the quantity of chloride in a dilute organic solution is usually acceptable in non-halogenated streams unless your specific facility has a strict <1000 ppm halogen limit. If in doubt, default to the Halogenated stream to prevent regulatory fines.

  • Aqueous Solutions:

    • Measure pH: The HCl salt will lower pH. If pH < 2, the waste is RCRA Hazardous (D002).

    • Neutralization (Optional but Recommended): Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral (6-8). This makes the waste safer to handle and prevents pressure buildup in waste drums from acid-catalyzed decomposition of other wastes.
      
    • Container: Polyethylene carboy. Never use metal safety cans for acidic aqueous waste.

Protocol C: Spill Management (Emergency Response)

Context: Accidental benchtop spill of 1-100g.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Use a dust mask (N95) if powder is fine/aerosolized.

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust dispersion.

    • Liquid: Surround with absorbent pads.

  • Neutralization:

    • Sprinkle Sodium Bicarbonate or Calcium Carbonate over the spill.

    • Why? The HCl salt is acidic.[5] Neutralization prevents acid burns and neutralizes the potential for acid-gas generation.

  • Cleanup:

    • Scoop up the slurry using a plastic spatula.

    • Place in a bag labeled "Hazardous Waste - Spill Debris."

    • Clean the surface with water and soap; test surface pH to ensure no acidic residue remains.

Regulatory & Scientific Rationale

The "Chloride" Factor in Incineration

While this compound is not a Polychlorinated Biphenyl (PCB) or a heavily chlorinated solvent, the "Hydrochloride" (HCl) counterion matters.

  • Mechanism: Upon incineration at >800°C, the salt decomposes:

    
    [1]
    
  • Impact:

    
     is corrosive to incinerator linings and is a regulated emission. Waste facilities must feed this into units equipped with caustic scrubbers. Failure to declare the salt form can lead to permit violations for the disposal facility.
    
Boc-Group Stability

The tert-butyloxycarbonyl (Boc) group is acid-labile but thermally sensitive.[1][2]

  • Storage Warning: Do not store waste containers of this compound in direct sunlight or high heat (>40°C). Thermal deprotection can release isobutylene gas, pressurizing the waste container.

RCRA Classification (USA)
  • Listed Waste: Not P-listed or U-listed specifically.

  • Characteristic Waste:

    • D002 (Corrosivity): Applicable if in aqueous solution with pH < 2.

    • D001 (Ignitability): Applicable if dissolved in flammable solvents (MeOH/EtOAc).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

  • PubChem. (2024).[3] Compound Summary for Piperazine-1-carboxylic acid, 2-ethyl-, 1,1-dimethylethyl ester (Parent Free Base). National Library of Medicine. [Link][2]

Sources

Navigating the Safe Handling of (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential safety and logistical information for handling (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from the safety data of structurally similar piperazine derivatives and hydrochloride salts to ensure a robust and cautious approach to its handling and disposal.

Understanding the Hazard Profile: An Evidence-Based Assessment

This compound is a piperazine derivative. Compounds within this class, particularly their hydrochloride salts, often exhibit corrosive and irritant properties. Based on the available data for analogous compounds, it is prudent to treat this chemical as potentially causing severe skin burns, serious eye damage, and respiratory irritation. The free base, tert-butyl 2-ethylpiperazine-1-carboxylate, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The hydrochloride salt is likely to exhibit similar or more pronounced hazardous properties.

Hazard ClassificationAnticipated RiskSource of Analogy
Acute Oral Toxicity Harmful if swallowedGeneral piperazine derivatives[1][2]
Skin Corrosion/Irritation Causes severe skin burns and irritation[2][3][4]tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-piperazine
Serious Eye Damage/Irritation Causes serious eye damage[2][3][4]tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-piperazine
Respiratory Irritation May cause respiratory tract irritation[2][5]1-Boc-piperazine, Ethyl piperazine-1-carboxylate

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on established best practices for handling corrosive and irritant chemicals in a laboratory setting.

Step-by-Step PPE Protocol:
  • Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended, especially when handling concentrated solutions or the solid material.

  • Eye and Face Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to safety goggles.

  • Body Protection : A chemically resistant laboratory coat is essential. For procedures with a significant risk of spillage, a chemical-resistant apron over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Operational and Disposal Plans: A Framework for Safety

Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Safe Handling Practices : Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or vapors.[3] When weighing the solid, do so in a manner that minimizes dust generation. After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

  • Waste Characterization : All waste containing this compound should be considered hazardous.

  • Containerization : Use clearly labeled, sealed containers for all waste materials.

  • Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[2][3] Contaminated labware and PPE should also be disposed of as hazardous waste.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and appropriate action is crucial to minimize harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[3][7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Assess Hazards & Review SDS of Analogs DonPPE Don Appropriate PPE Prep->DonPPE Proceed with Caution WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Weighing Weigh Solid Carefully WorkInHood->Weighing Emergency Access Eyewash/ Safety Shower WorkInHood->Emergency In case of exposure Dissolving Dissolve in Solvent Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal Dispose of Hazardous Waste DoffPPE->WasteDisposal FirstAid Administer First Aid Emergency->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

References

  • New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. Retrieved from [Link]

Sources

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